Product packaging for O,O-Diethyl S-phenyl phosphorothioate(Cat. No.:CAS No. 1889-58-3)

O,O-Diethyl S-phenyl phosphorothioate

Cat. No.: B1595602
CAS No.: 1889-58-3
M. Wt: 246.27 g/mol
InChI Key: GFWPLRWWFQJJOL-UHFFFAOYSA-N
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Description

O,O-Diethyl S-phenyl phosphorothioate is a useful research compound. Its molecular formula is C10H15O3PS and its molecular weight is 246.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15O3PS B1595602 O,O-Diethyl S-phenyl phosphorothioate CAS No. 1889-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxyphosphorylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15O3PS/c1-3-12-14(11,13-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWPLRWWFQJJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940398
Record name O,O-Diethyl S-phenyl phosphorothioate
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Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1889-58-3
Record name Phosphorothioic acid, O,O-diethyl S-phenyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1889-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorothioic acid, O,O-diethyl S-phenyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Diethyl S-phenyl phosphorothioate
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Foundational & Exploratory

O,O-Diethyl S-phenyl phosphorothioate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to O,O-Diethyl S-phenyl phosphorothioate: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is an organophosphorus compound belonging to the phosphorothioate class of molecules. These compounds are characterized by the presence of a sulfur atom that replaces one of the oxygen atoms in a phosphate group, a substitution that imparts unique chemical and biological properties. While not as widely known as some commercial pesticides or drugs, this compound serves as a crucial reference compound for researchers in agrochemical development, medicinal chemistry, and environmental science. Its structure makes it an excellent model for studying the reactivity of the phosphorothioate linkage, a moiety of great interest in the development of nuclease-resistant antisense oligonucleotides and novel insecticides.[1][2] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and analytical methodologies, tailored for professionals in research and development.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core physical properties. These data points are critical for everything from experimental design to safety assessments.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 1889-58-3[3][4]
Molecular Formula C₁₀H₁₅O₃PS[3][4]
Molecular Weight 246.26 g/mol [3][4]
InChI Key GFWPLRWWFQJJOL-UHFFFAOYSA-N
SMILES O=P(OCC)(SC1=CC=CC=C1)OCC[5]

Table 2: Physicochemical and Computed Properties

PropertyValueSignificance and Application ContextSource(s)
Physical Form Colorless to light-yellow liquid/oily liquidInfluences handling, storage, and formulation choices.[6]
Purity ≥97% (typical commercial grade)High purity is essential for use as an analytical standard or in mechanistic studies to avoid confounding results.
Storage Conditions Store in a refrigerator (2-8°C), in a dry, well-ventilated place. Keep container tightly sealed.Essential for preventing degradation via hydrolysis or oxidation, ensuring long-term stability.[3][5]
Topological Polar Surface Area (TPSA) 60.8 ŲThis value suggests moderate cell membrane permeability, a key parameter in drug and pesticide design.[4]
Rotatable Bond Count 6The number of rotatable bonds indicates molecular flexibility, which can influence its binding affinity to biological targets.[4]
Hydrogen Bond Acceptor Count 4Affects solubility in protic solvents and potential interactions with biological macromolecules.[4]

Molecular Structure and Spectroscopic Characterization

The arrangement of atoms and bonds in this compound dictates its reactivity and interaction with its environment. The structure features a central phosphorus(V) atom bonded to an oxygen (a phosphoryl group), two ethoxy groups, and a thiophenyl group.

Caption: Core structure of this compound.

Spectroscopic analysis provides empirical validation of this structure. While a complete dataset from a single source is not available, published data for this compound allows for a composite understanding.[6]

Table 3: Summary of NMR Spectroscopic Data

NucleusChemical Shift (δ) Range (ppm)Coupling InformationStructural Assignment
¹H NMR ~7.3-7.6MultipletAromatic protons of the phenyl group.
~4.1-4.2Doublet of quartets (dq)Methylene protons (-O-CH₂-) of the ethoxy groups, coupled to both phosphorus and methyl protons.
~1.3Triplet (t)Methyl protons (-CH₃) of the ethoxy groups, coupled to the methylene protons.
¹³C NMR ~126-135Doublets (due to P-C coupling)Aromatic carbons of the phenyl group.
~64Doublet (due to P-O-C coupling)Methylene carbons (-O-CH₂-) of the ethoxy groups.
~16Doublet (due to P-O-C-C coupling)Methyl carbons (-CH₃) of the ethoxy groups.
³¹P NMR ~21.7SingletPhosphorus atom in the phosphorothioate core.

Causality Insight: The characteristic downfield shift of the phosphorus atom in the ³¹P NMR spectrum is indicative of the P=O environment, while the couplings observed in the ¹H and ¹³C NMR spectra are definitive proof of the connectivity between the ethyl groups and the phosphorus center through an oxygen atom.

Synthesis and Purification

The synthesis of phosphorothioates can be challenging, often requiring harsh reagents or complex purification steps. A notable advancement is the development of a metal- and solvent-free protocol, which represents a greener and more efficient approach.[6]

Experimental Protocol: Metal- and Solvent-Free Synthesis

This protocol is adapted from a published procedure for the synthesis of various phosphorothioates.[6]

  • Reagent Preparation: In a clean, dry reaction vessel, combine diphenyl disulfide (1 equivalent) and diethyl phosphite (1 equivalent).

  • Initiation: The reaction is typically initiated by gentle heating (e.g., 50-70°C) or can proceed at room temperature over a longer period. The absence of a solvent ensures maximum reactant concentration.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, observing the disappearance of the diethyl phosphite signal and the appearance of the product signal around 21.7 ppm.

  • Work-up and Purification: Upon completion, the crude product, an oily liquid, is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound. The self-validating aspect of this protocol lies in the clean conversion observed via NMR, with minimal side products under these optimized conditions.

cluster_main Degradation Pathways A O,O-Diethyl S-phenyl phosphorothioate B Oxidative Stress (e.g., H₂O₂) A->B C Catalytic Methanolysis (e.g., La³⁺, CH₃OH) A->C D Oxidized Intermediates (e.g., Sulfoxide) B->D F Diethyl Methyl Phosphate (Detoxification Product) C->F E Diethyl Phenyl Phosphate (P-S Cleavage Product) D->E

References

O,O-Diethyl S-phenyl phosphorothioate synthesis pathways and precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of O,O-Diethyl S-phenyl phosphorothioate

Introduction

This compound is an organophosphorus compound featuring a central phosphorus atom bonded to two ethoxy groups, a sulfur atom, and a phenyl group via the sulfur atom (a thioester linkage). This structure belongs to the phosphorothioate class of compounds, which are analogues of phosphates where one of the oxygen atoms is replaced by sulfur. The specific linkage, P-S-Aryl, imparts distinct chemical and physical properties that are leveraged in various fields, including agricultural chemistry and as intermediates in organic synthesis. This guide provides a detailed exploration of the primary synthesis pathways for this compound, intended for researchers and professionals in chemistry and drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the methodologies.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on precursor availability, desired scale, and reaction efficiency. Below, we detail two of the most robust and commonly employed synthetic routes.

Pathway 1: Nucleophilic Substitution of Diethyl Chlorophosphate

This pathway represents a classic and direct approach based on the principles of nucleophilic substitution at a phosphorus(V) center. The core of this reaction is the attack of a soft nucleophile, the thiophenolate anion, on the electrophilic phosphorus atom of diethyl chlorophosphate.

Theoretical Basis and Mechanism

The reaction proceeds via an S_N2-type mechanism at the phosphorus center. Thiophenol is first deprotonated by a suitable base, typically sodium hydride or sodium metal, to generate the highly nucleophilic sodium thiophenolate.[1][2] This anion then attacks the phosphorus atom of diethyl chlorophosphate, displacing the chloride leaving group. The hard-soft acid-base (HSAB) theory supports this reaction's favorability, as the soft sulfur nucleophile preferentially attacks the relatively soft phosphorus center over the harder carbonyl carbon if an analogous acyl chloride were used.

G cluster_0 Step 1: Thiophenolate Formation cluster_1 Step 2: Nucleophilic Attack Thiophenol Thiophenol (C₆H₅SH) Thiophenolate Sodium Thiophenolate (C₆H₅SNa) Thiophenol->Thiophenolate + Base Base Base (e.g., NaH) Thiophenolate_2 Sodium Thiophenolate DECP Diethyl Chlorophosphate ((EtO)₂P(O)Cl) Product O,O-Diethyl S-phenyl phosphorothioate DECP->Product + Thiophenolate Thiophenolate_2->Product

Diagram of Nucleophilic Substitution Pathway

Experimental Protocol: Synthesis via Sodium Thiophenolate

This protocol details the synthesis from commercially available precursors.

Materials and Reagents:

  • Thiophenol (C₆H₅SH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl chlorophosphate ((C₂H₅O)₂P(O)Cl)[3]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Thiophenolate Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.0 eq). Wash the NaH dispersion with anhydrous hexane to remove mineral oil, then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.0 eq) in anhydrous THF via the dropping funnel. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete deprotonation.[1][2]

  • Phosphorylation: Recool the resulting sodium thiophenolate suspension to 0 °C.

  • Add diethyl chlorophosphate (1.0 eq) dropwise. A white precipitate of sodium chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • The crude product is purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield this compound as an oily liquid.[4]

Pathway 2: One-Pot Synthesis from Diethyl Phosphite

This modern approach offers an efficient alternative that avoids the handling of highly reactive chlorophosphates. It involves the in-situ generation of a reactive sulfur species that couples with diethyl phosphite.

Theoretical Basis and Mechanism

This pathway leverages the tautomeric nature of diethyl phosphite, which exists in equilibrium between the phosphonate form ((EtO)₂P(O)H) and the phosphite form ((EtO)₂P(OH)). The reaction can be initiated by adding elemental sulfur to diethyl phosphite in the presence of a base like triethylamine.[5] This forms a triethylammonium O,O'-diethyl thiophosphate salt in situ. This ambident nucleophile can then react with an electrophilic phenyl source. However, a more direct and common variant involves the reaction of diethyl phosphite and a thiol in the presence of an oxidant and often a catalyst.[6] This is an oxidative cross-dehydrogenative coupling (CDC) reaction. The mechanism can be complex but generally involves the formation of a disulfide intermediate from the thiol, which then reacts with the diethyl phosphite.[5]

G cluster_0 Reagent Mixture cluster_1 Intermediate Formation cluster_2 Alkylation/Arylation DEP Diethyl Phosphite ((EtO)₂P(O)H) Intermediate Triethylammonium O,O'-diethyl thiophosphate DEP->Intermediate Sulfur Sulfur (S₈) Sulfur->Intermediate Base Base (Et₃N) Base->Intermediate Product O,O-Diethyl S-phenyl phosphorothioate Intermediate->Product AlkylHalide Phenyl Source (e.g., Benzenediazonium salt) AlkylHalide->Product

Diagram of One-Pot Synthesis Pathway

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from a general method for phosphorothioate synthesis, highlighting a solvent-free, microwave-assisted approach for efficiency.[5][7]

Materials and Reagents:

  • Diethyl phosphite ((C₂H₅O)₂P(O)H)[8][9]

  • An appropriate phenylating agent (e.g., a benzenediazonium salt or diphenyl disulfide)

  • Elemental sulfur (S₈)

  • Triethylamine (Et₃N)

  • Acidic alumina (Al₂O₃)

Procedure:

  • Reagent Preparation: In a microwave-safe vessel, thoroughly mix diethyl phosphite (1.2 eq), the phenylating agent (1.0 eq), elemental sulfur (1.5 eq), triethylamine (1.5 eq), and acidic alumina (as a solid support).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling, the reaction mixture is extracted with a suitable solvent like dichloromethane or ethyl acetate.

  • The solid support (alumina) is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the pure this compound.[5]

Comparative Analysis of Synthesis Pathways

ParameterPathway 1: Nucleophilic SubstitutionPathway 2: One-Pot Synthesis
Precursors Thiophenol, NaH, Diethyl chlorophosphateDiethyl phosphite, Phenyl source, Sulfur, Base
Reactivity Highly reactive and moisture-sensitive reagents (NaH, chlorophosphate)Generally more stable precursors
Reaction Conditions Anhydrous conditions, inert atmosphere, often cryogenic temperaturesCan be performed under milder conditions; microwave irradiation enhances speed
Byproducts NaCl (easily removed)Stoichiometric amounts of base salts; potential for disulfide byproducts
Scalability Well-established and scalableGood for lab scale; large-scale microwave synthesis can be challenging
Green Chemistry Use of hazardous reagents and solventsPotentially solvent-free, atom-economical
Typical Yields Good to excellent (70-90%)Moderate to good (60-85%)[4][5]

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

  • Purification: Flash column chromatography on silica gel is the standard method for purifying this compound from unreacted starting materials and byproducts. A mobile phase of hexane and ethyl acetate is typically effective.

  • Characterization: The structure and purity are confirmed using a combination of spectroscopic techniques:

    • ³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. This compound will show a characteristic singlet in the range of δ 21-23 ppm.[4]

    • ¹H NMR: Will show signals for the aromatic protons of the phenyl group and the characteristic triplet and quartet for the two ethoxy groups.[4]

    • ¹³C NMR: Will show distinct signals for the carbons of the phenyl ring and the ethoxy groups.[4]

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition (C₁₀H₁₅O₃PS).[4]

Safety Considerations

The synthesis of this compound involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

  • Thiophenol: Possesses an extremely foul odor and is toxic. Handle with care.

  • Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas.

  • Diethyl Chlorophosphate: Corrosive and a suspected cholinesterase inhibitor.

  • Organophosphorus Compounds: Many organophosphorus compounds are neurotoxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

References

A Toxicological Deep Dive: O,O-Diethyl S-phenyl phosphorothioate in Mammalian Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O,O-Diethyl S-phenyl phosphorothioate (ESDP) is an organophosphate compound belonging to a class of chemicals widely recognized for their potent biological activity, primarily as acetylcholinesterase inhibitors. This technical guide provides a comprehensive toxicological profile of ESDP in mammals, synthesizing available data with established principles of organophosphate toxicology. We will explore its chemical identity, delve into the mechanistic underpinnings of its toxicity, analyze its metabolic fate, and evaluate its effects across various toxicological endpoints, including acute toxicity, potential genotoxicity, and reproductive effects. This document is designed to serve as a critical resource for researchers, toxicologists, and drug development professionals, offering field-proven insights into experimental design and data interpretation for this class of compounds.

Introduction and Chemical Identity

This compound (ESDP) is a phosphorothioate ester. The defining feature of phosphorothioates is the presence of a sulfur atom replacing one of the oxygen atoms in the phosphate group. This structural feature is critical to its toxicokinetics, as it necessitates metabolic activation to exert its primary toxic effect. Understanding the fundamental properties of ESDP is the first step in a robust toxicological assessment.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1889-58-3[1]
Molecular Formula C₁₀H₁₅O₃PS
Molecular Weight 246.27 g/mol [2]
Physical Form Colorless to light-yellow liquid[1]
Synonyms Phosphorothioic acid, O,O-diethyl S-phenyl ester
GHS Hazard Statement H302: Harmful if swallowed[1]

Note: It is crucial to distinguish ESDP from its isomer, O,O-Diethyl O-phenyl phosphorothionate (CAS 32345-29-2), where the sulfur atom is double-bonded to the phosphorus (P=S), and the phenyl group is attached via an oxygen atom (P-O-Ph). While structurally similar, their metabolic activation pathways and toxic potency can differ.

Toxicodynamics: The Molecular Mechanism of Action

The primary mechanism of toxicity for ESDP, like most organophosphates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4]

The Cholinergic Crisis: Inhibition of Acetylcholinesterase

AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses, terminating the nerve signal.[5] Inhibition of AChE by ESDP's active metabolite leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors (both muscarinic and nicotinic), leading to a state known as a "cholinergic crisis."[5][6]

The clinical manifestations of this crisis are predictable and dose-dependent, affecting the central nervous system, parasympathetic and sympathetic autonomic ganglia, and neuromuscular junctions.

Typical Symptoms of Organophosphate Poisoning in Mammals:

  • Muscarinic Effects: Hypersalivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (cramps, vomiting), and bronchoconstriction (difficulty breathing).[7]

  • Nicotinic Effects: Muscle fasciculations (twitching), cramping, weakness, and eventually paralysis, including paralysis of the respiratory muscles.[6]

  • Central Nervous System (CNS) Effects: Restlessness, anxiety, ataxia, convulsions, and respiratory depression.[6]

Death from acute organophosphate poisoning is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive bronchial secretions, and paralysis of the diaphragm and intercostal muscles.[7]

AChE_Inhibition AChE AChE Inhibited_AChE Inhibited_AChE ACh_Buildup ACh_Buildup Inhibited_AChE->ACh_Buildup ACh Not Hydrolyzed

A Secondary Mechanism: Potential Hepatotoxicity

While AChE inhibition is the primary toxic action, research on the isomer O,O-diethyl, O-phenyl phosphorothionate (SV1) suggests a potential for hepatotoxicity, particularly after induction of hepatic enzymes.[8] In phenobarbital-pretreated rats, a high intraperitoneal dose (400 mg/kg) of SV1 caused periacinar hydropic degeneration.[8] This was associated with a significant depression of cytochrome P-450 levels. The proposed mechanism involves oxidative desulfuration in liver microsomes, releasing a reactive form of sulfur that covalently binds to cellular components, initiating liver damage.[8] This suggests that under specific conditions, ESDP might also pose a risk of liver injury, a factor to consider in chronic exposure scenarios.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: Organophosphates are generally well-absorbed via oral, dermal, and inhalation routes. Their lipophilic nature facilitates passage across biological membranes.

  • Distribution: Following absorption, ESDP would be expected to distribute throughout the body. Tissues with high blood flow, like the liver and kidneys, would likely show initial high concentrations. Due to its lipophilicity, it may also accumulate in adipose tissue.

  • Metabolism (Biotransformation): This is the most critical phase determining the toxicity of ESDP. Metabolism occurs primarily in the liver, mediated by cytochrome P450 (CYP450) mixed-function oxidases.[10][11] There are two competing primary pathways:

    • Bioactivation (Oxidative Desulfuration): The P=S group is converted to a P=O group, transforming ESDP into its highly potent oxygen analog (oxon). This oxon is the primary inhibitor of AChE. This reaction requires NADPH and molecular oxygen.[10]

    • Detoxification (Hydrolysis): Esterase enzymes, such as paraoxonases (PON1), can hydrolyze ESDP and its oxon analog, cleaving the ester bonds to produce less toxic metabolites like diethyl phosphorothioate and phenol.[12]

The balance between these activation and detoxification pathways determines the ultimate toxicity of an exposure and can vary between species, age, and due to genetic polymorphisms (e.g., in PON1).[12]

  • Excretion: The water-soluble metabolites produced during detoxification are primarily excreted in the urine.

ESDP_Metabolism ESDP O,O-Diethyl S-phenyl phosphorothioate (ESDP) Activation Activation ESDP->Activation P=S to P=O Detox Detox ESDP->Detox Ester cleavage Oxon ESDP-Oxon (Potent AChE Inhibitor) Oxon->Detox Hydrolysis Metabolites Water-Soluble Metabolites (e.g., Diethyl phosphorothioate, Phenol) Excretion Urinary Excretion Metabolites->Excretion Activation->Oxon Detox->Metabolites Enzyme_Act Enzyme_Act Enzyme_Act->Activation Enzyme_Detox Enzyme_Detox Enzyme_Detox->Detox

Mammalian Toxicity Profile

Acute Toxicity

Specific experimental LD₅₀ values for oral exposure to ESDP in mammals are not consistently reported in publicly accessible databases. However, the compound is classified under the Globally Harmonized System (GHS) with the hazard statement H302, "Harmful if swallowed".[1] This classification generally corresponds to an acute oral LD₅₀ range of 50-2000 mg/kg body weight in rats. For reference, a study on the isomer O,O-diethyl, O-phenyl phosphorothionate (SV1) in phenobarbital-pretreated rats demonstrated significant hepatotoxicity following a single high intraperitoneal dose of 400 mg/kg.[8]

Table 2: Acute Toxicity Profile of this compound

EndpointClassification / ValueSpeciesRouteSource
Acute Oral Toxicity GHS H302: Harmful if swallowedN/AOral[1]
Acute Oral LD₅₀ Estimated range: 50-2000 mg/kgRatOralGHS Classification
Acute Dermal Toxicity No data availableN/ADermal
Acute Inhalation Toxicity No data availableN/AInhalation

The lack of a definitive public LD₅₀ value underscores the importance of conducting thorough dose-range finding studies when initiating research with this compound.

Genotoxicity and Carcinogenicity

No studies have been identified that specifically assess the genotoxic or carcinogenic potential of ESDP. However, the broader class of organophosphate pesticides has been evaluated.

  • Genotoxicity: Some organophosphates, such as acephate and monocrotophos, have demonstrated mutagenic activity in bacterial reverse mutation assays (Ames test).[3][13] The mechanism can involve DNA damage, potentially through the generation of reactive oxygen species.[14]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has evaluated several organophosphates. Parathion, a structurally related phosphorothioate, is classified as "possibly carcinogenic to humans" (Group 2B).[15][16] In contrast, bioassays of malathion and its oxygen analog, malaoxon, did not find evidence of carcinogenicity in F344 rats or B6C3F1 mice under the conditions of the studies.[7][17] A common metabolite, O,O-diethyl phosphorothioate, is not listed by IARC as a carcinogen.[12]

Given the data on related compounds, a potential for genotoxicity cannot be ruled out without specific testing of ESDP. Standard genotoxicity assays (e.g., Ames test, in vitro micronucleus assay, chromosomal aberration test) would be necessary to characterize this endpoint.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of ESDP are lacking. However, studies on other organophosphates indicate that this is a significant area of concern.

  • In male rats, exposure to methyl parathion has been shown to decrease sperm density and cause structural damage to the epididymis.[18]

  • Studies on organophosphate flame retardants like triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) in rats have demonstrated adverse effects on reproductive performance, including reduced numbers of live pups and decreased pup survival.[19][20] These studies also showed developmental effects in offspring, such as reduced body weights and delays in pubertal endpoints, at exposure levels that also caused reduced cholinesterase activity.[19]

These findings suggest that ESDP could potentially interfere with reproductive function and development. Any comprehensive toxicological evaluation must include assessments of fertility, and pre- and post-natal development.

Key Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following section details standardized protocols relevant to the toxicological assessment of ESDP.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a high-throughput colorimetric assay to determine the inhibitory potency (IC₅₀) of ESDP's active metabolite on AChE.

Principle: The assay, developed by Ellman, measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB⁻), a yellow anion that is measured spectrophotometrically at 412 nm.[9][21] A reduction in the rate of color formation in the presence of an inhibitor is proportional to the degree of AChE inhibition.

Materials:

  • 96-well microplate

  • Spectrophotometric microplate reader

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in buffer)

  • Acetylthiocholine iodide (ATCI) substrate solution (10 mM in deionized water, prepared fresh)

  • Test compound (ESDP-oxon) stock solution (e.g., 10 mM in DMSO)

  • DMSO (for dilutions and vehicle control)

Procedure:

  • Prepare Reagents: Prepare working solutions of all reagents. Create serial dilutions of the ESDP-oxon stock solution in phosphate buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 1%.

  • Plate Setup (in duplicate or triplicate):

    • Blank Wells: Add 150 µL of phosphate buffer and 50 µL of DTNB solution.

    • Control Wells (100% Activity): Add 100 µL of phosphate buffer, 25 µL of DMSO/buffer (vehicle), and 25 µL of AChE enzyme solution.

    • Test Wells: Add 100 µL of phosphate buffer, 25 µL of the various ESDP-oxon dilutions, and 25 µL of AChE enzyme solution.

  • Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the DTNB solution to the Control and Test wells. To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all wells (including blanks). The final volume should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the reader. Measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the kinetic curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of ESDP-oxon using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Ellman_Assay AChE AChE Plate Plate AChE->Plate Add_DTNB Add_DTNB Plate->Add_DTNB Inhibitor Inhibitor Inhibitor->Plate Control Control Control->Plate Add_ATCI Add_ATCI Add_DTNB->Add_ATCI Reader Reader Add_ATCI->Reader Calc_Rate Calc_Rate Reader->Calc_Rate Calc_Inhib Calc_Inhib Calc_Rate->Calc_Inhib Calc_IC50 Calc_IC50 Calc_Inhib->Calc_IC50

Protocol: In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the metabolic fate of ESDP, specifically to identify metabolites and determine metabolic stability.

Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes.[22] By incubating ESDP with liver microsomes in the presence of necessary cofactors (NADPH), one can simulate Phase I metabolism and analyze the depletion of the parent compound and the formation of metabolites over time.[23]

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

  • ESDP stock solution (in a suitable organic solvent like acetonitrile or DMSO)

  • Ice-cold "stop solution" (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw microsomes on ice. Prepare a master mix containing buffer and microsomes (e.g., to a final protein concentration of 0.5-1.0 mg/mL).

  • Incubation Setup: In microcentrifuge tubes, pre-warm the microsomal suspension at 37°C for 5 minutes.

  • Initiate Reaction: Add a small volume of ESDP stock solution to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM). The final organic solvent concentration should be low (<1%) to avoid inhibiting enzyme activity.

  • Start the Clock: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH stock solution. Vortex gently to mix.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold stop solution. The stop solution precipitates the proteins and halts the reaction.

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10-20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to autosampler vials for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the peak area of the parent compound (ESDP) at each time point relative to the internal standard.

    • Plot the natural log of the percentage of ESDP remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Use the LC-MS/MS to screen for and identify potential metabolites by looking for expected mass transitions (e.g., for the ESDP-oxon, hydrolyzed products).

Conclusion and Future Directions

This compound (ESDP) exhibits a toxicological profile characteristic of the organophosphorothioate class. Its primary mechanism of toxicity is the potent, irreversible inhibition of acetylcholinesterase following metabolic bioactivation to its oxon analog, leading to a classical cholinergic crisis. While a definitive oral LD₅₀ is not publicly available, GHS classification indicates it is harmful if swallowed. Furthermore, data from analogous compounds raise concerns about potential hepatotoxicity, genotoxicity, and adverse effects on reproduction and development.

This guide highlights significant data gaps for ESDP, particularly in the areas of chronic toxicity, carcinogenicity, and reproductive/developmental studies. Future research should prioritize these endpoints to enable a comprehensive risk assessment. The provided protocols for AChE inhibition and in vitro metabolism serve as a foundation for researchers to quantitatively assess the potency and metabolic fate of ESDP and other novel organophosphate compounds. Such data are essential for both regulatory assessment and the development of safer alternatives in industry and medicine.

References

Introduction: The Molecular Profile of O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Fate and Degradation of O,O-Diethyl S-phenyl phosphorothioate

This compound is an organophosphorus compound belonging to the phosphorothioate class. Structurally characterized by a central phosphorus atom double-bonded to sulfur (a thionophosphoryl group), and single bonds to two ethoxy groups and a thiophenyl group, this molecule is a representative member of a chemical class widely utilized as pesticides and insecticides.[1][2] Their efficacy stems from their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3][4] However, the biological activity and environmental persistence of this compound are not intrinsic properties alone but are profoundly dictated by its metabolic transformation and degradation pathways. This guide provides a detailed exploration of these pathways, the enzymatic systems responsible, and the experimental methodologies used to elucidate them.

Part 1: The Dichotomy of Metabolism: Bioactivation and Detoxification

The metabolic fate of phosphorothioate pesticides like this compound is a classic example of a metabolic dichotomy. The same enzymatic systems can lead to either the bioactivation of the compound into a more potent toxicant or its detoxification into excretable, less harmful metabolites.[3][5] This balance is critical in determining the overall toxicological profile of the compound.

Phase I Metabolism: The Central Role of Cytochrome P450

Phase I metabolism involves the introduction or exposure of functional groups, primarily through oxidation, reduction, or hydrolysis.[4] For this compound, the Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is the primary mediator of its Phase I biotransformation.[3][4][6]

  • Oxidative Desulfuration (Bioactivation): The most critical metabolic step is the CYP-mediated oxidative desulfuration. This reaction replaces the sulfur atom of the P=S bond with an oxygen atom, converting the parent phosphorothioate into its corresponding oxon analog, O,O-Diethyl S-phenyl phosphate.[3][7] This oxon metabolite is a significantly more potent inhibitor of acetylcholinesterase and is largely responsible for the acute neurotoxicity of the parent compound.[3][6] Several CYP isoforms, including CYP2B6, CYP2C19, and CYP3A4, have been identified as key players in the metabolism of various organophosphorus pesticides and are likely involved in this bioactivation pathway.[3][5][6][8]

  • Oxidative Dearylation (Detoxification): Concurrently, CYP enzymes can catalyze a dearylation reaction, which involves the cleavage of the P-S-phenyl bond.[3] This is a detoxification pathway that yields less toxic metabolites, such as diethyl phosphorothioic acid and phenol.

  • Hydrolysis (Detoxification): While CYP enzymes are central, another crucial detoxification mechanism is hydrolysis, mediated by A-esterases such as paraoxonase 1 (PON1).[3] These enzymes can hydrolyze both the parent compound and, more importantly, the highly toxic oxon metabolite, breaking it down into diethyl phosphate and phenol.[5]

Phase II Metabolism: Conjugation for Excretion

The metabolites generated during Phase I, particularly phenol from the dearylation pathway, possess functional groups that can be targeted by Phase II conjugating enzymes.[4] These enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach endogenous polar molecules (like glucuronic acid or sulfate) to the metabolites.[4] This process significantly increases their water solubility, facilitating their elimination from the body via urine.

Diagram: Metabolic Pathways of this compound

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent O,O-Diethyl S-phenyl phosphorothioate (P=S) Oxon O,O-Diethyl S-phenyl phosphate (Oxon, P=O) Parent->Oxon CYP450 (Oxidative Desulfuration) [BIOACTIVATION] Metabolite1 Diethyl phosphorothioic acid Parent->Metabolite1 CYP450 (Oxidative Dearylation) [DETOXIFICATION] Metabolite2 Phenol Parent->Metabolite2 CYP450 (Oxidative Dearylation) [DETOXIFICATION] Oxon->Metabolite2 Esterases (e.g., PON1) (Hydrolysis) [DETOXIFICATION] Metabolite3 Diethyl phosphate Oxon->Metabolite3 Esterases (e.g., PON1) (Hydrolysis) [DETOXIFICATION] Excretion Urinary Excretion Metabolite1->Excretion Conjugate Conjugated Phenol (Glucuronide/Sulfate) Metabolite2->Conjugate UGTs, SULTs Metabolite3->Excretion Conjugate->Excretion

Caption: Metabolic transformation of this compound.

Part 2: Environmental Degradation

The fate of this compound in the environment is governed by a combination of biotic and abiotic processes that determine its persistence, mobility, and potential for ecological impact.[9][10]

Biotic Degradation (Biodegradation)

Microbial metabolism is a primary route of degradation for organophosphate pesticides in soil and aquatic environments.[10] Soil bacteria and fungi can utilize the compound as a source of carbon and phosphorus. The rate of biodegradation is influenced by several factors, including microbial population density, soil type, temperature, pH, and moisture.[10] Notably, soils with a history of pesticide application often exhibit enhanced degradation rates due to the adaptation of the microbial community.[10] The pathways often mirror mammalian metabolism, involving hydrolysis and oxidation to break down the molecule into simpler, less toxic substances like diethyl dithiophosphate, phosphate, and sulfate anions.[2]

Abiotic Degradation
  • Hydrolysis: This is a significant chemical degradation pathway for phosphorothioate esters. The P-S bond is susceptible to cleavage by water. The rate of hydrolysis is highly dependent on pH and temperature; for instance, hydrolysis is generally faster under alkaline conditions.[11][12][13] While enzymatic hydrolysis is key in biological systems, abiotic hydrolysis is a major factor in the environmental persistence of the compound, especially in water bodies.[10]

  • Photolysis: Direct degradation by sunlight (photolysis) can occur, but its significance varies. Some organophosphates are not susceptible to direct photolysis as they absorb little UV light.[14] However, indirect photolysis, involving reactions with photochemically produced hydroxyl radicals in the atmosphere or water, can contribute to its degradation.[14]

Table 1: Key Enzymes and Processes in Metabolism and Degradation

Enzyme/ProcessLocation/MatrixPrimary RolePathway
Cytochrome P450s Liver (Microsomes)Oxidative DesulfurationBioactivation
(e.g., CYP2B6, 3A4)Oxidative DearylationDetoxification
Esterases (PON1) Liver, PlasmaHydrolysis of OxonDetoxification
UGTs, SULTs Liver (Cytosol)Conjugation of PhenolDetoxification
Microbial Enzymes Soil, WaterHydrolysis, OxidationBiodegradation
Chemical Hydrolysis Water, SoilCleavage of Ester BondsAbiotic Degradation

Part 3: Experimental Methodologies: A Framework for Investigation

To rigorously characterize the metabolic fate and degradation of this compound, a multi-faceted experimental approach is required. The protocols described below represent a self-validating system, where in vitro findings guide in vivo studies, and both inform environmental risk assessments.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

Causality: This assay is the cornerstone for identifying CYP450-mediated metabolic pathways. By providing a concentrated source of these enzymes and the necessary cofactors, we can isolate and characterize the initial biotransformation steps in a controlled environment.

Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a master mix containing phosphate buffer (pH 7.4), MgCl₂, and the NADPH-regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Incubation: Pre-warm the master mix at 37°C. Initiate the reaction by adding this compound (e.g., at a final concentration of 1 µM).

  • Time-Course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Each aliquot is immediately mixed with a cold stop solution (e.g., acetonitrile containing an internal standard) to precipitate proteins and halt the reaction.

  • Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and its metabolites, is transferred for analysis.

  • LC-MS/MS Analysis: Samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the parent compound and identify and quantify key metabolites (e.g., the oxon form, phenol).

  • Data Interpretation: The rate of disappearance of the parent compound and the rate of appearance of metabolites are calculated to determine the intrinsic clearance and identify the primary metabolic pathways.

Diagram: Experimental Workflow for In Vitro HLM Assay

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing & Analysis HLM Thaw HLMs Incubate Incubate at 37°C HLM->Incubate MasterMix Prepare Master Mix (Buffer, Cofactors) MasterMix->Incubate AddCompound Add Compound Incubate->AddCompound Sample Sample at Time Points AddCompound->Sample Quench Quench with ACN Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Calculate Clearance & Identify Metabolites Analyze->Data

Caption: Workflow for Human Liver Microsome (HLM) metabolic stability assay.

Protocol 2: Environmental Degradation in Soil (Adapted from OECD 307)

Causality: This study simulates the environmental fate of the compound in a key terrestrial compartment. It allows for the determination of degradation kinetics (e.g., DT₅₀ - time to 50% dissipation) under controlled, reproducible aerobic conditions, providing critical data for environmental risk assessment.

Methodology:

  • Soil Selection: Choose at least two distinct soil types with varying characteristics (e.g., pH, organic matter content, microbial biomass).

  • Test Substance Application: Apply ¹⁴C-labeled this compound uniformly to the soil samples to facilitate tracking of the parent compound and its degradation products.

  • Incubation: Incubate the treated soil samples in the dark under controlled aerobic conditions (e.g., 20°C, 40-60% moisture holding capacity). Include sterile control samples to differentiate between biotic and abiotic degradation.

  • Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), sacrifice replicate samples from both non-sterile and sterile setups.

  • Extraction: Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water) to recover the parent compound and its metabolites.

  • Analysis: Analyze the extracts using radio-HPLC or LC-MS/MS to quantify the remaining parent compound and identify major degradation products. The formation of non-extractable residues and ¹⁴CO₂ can also be monitored.

  • Data Analysis: Plot the concentration of the parent compound over time to calculate the degradation rate constant and the DT₅₀ value.

Conclusion

The journey of this compound through biological and environmental systems is a complex interplay of chemical reactions. In mammals, its fate is dictated by a delicate balance within the hepatic CYP450 system, which can either detoxify it or activate it into a potent neurotoxin. Subsequent hydrolysis and conjugation are essential for its clearance. Environmentally, its persistence is challenged by both microbial action and chemical hydrolysis. A thorough understanding of these pathways, elucidated through the rigorous experimental designs presented, is paramount for predicting its toxicological profile, assessing environmental risk, and guiding the development of safer alternatives.

References

O,O-Diethyl S-phenyl phosphorothioate CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of O,O-Diethyl S-phenyl phosphorothioate, tailored for researchers, scientists, and professionals in drug development and chemical research. It covers the compound's fundamental identifiers, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in authoritative scientific sources.

Chemical Identification and Structure

This compound is an organophosphorus compound belonging to the phosphorothioate class. The defining feature of this molecule is the P(O)-S linkage, where a sulfur atom replaces one of the non-bridging oxygens of a standard phosphate ester. This substitution significantly influences the compound's reactivity and biological activity.

Its identity is unequivocally established by its CAS Registry Number and systematic IUPAC nomenclature.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 1889-58-3[2]
Molecular Formula C₁₀H₁₅O₃PS[1]
Molecular Weight 246.26 g/mol [1]
InChI Key GFWPLRWWFQJJOL-UHFFFAOYSA-N[2]

Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

The compound is typically supplied as a colorless to light-yellow liquid and requires refrigerated storage to maintain its integrity[2]. Its handling necessitates adherence to strict safety protocols due to its potential toxicity, characteristic of the organophosphate class.

PropertyValueSource
Physical Form Colorless to light-yellow liquid[2]
Storage Temperature Refrigerator (2-8 °C)[2]
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Codes P261, P305, P338, P351[2]

Synthesis and Analytical Characterization

The synthesis of phosphorothioates is a critical area of research, given their prevalence in agrochemicals and pharmaceuticals[3]. Modern synthetic chemistry emphasizes the development of environmentally benign protocols that offer high yields and purity.

Green Synthetic Protocol

A highly efficient, metal- and solvent-free method has been developed for the synthesis of S-aryl phosphorothioates[3]. This protocol represents a significant advancement over traditional methods that may require harsh reagents or metal catalysts. The causality behind this choice is the reduction of hazardous waste and simplification of product purification, which are paramount in both academic and industrial settings.

The reaction proceeds via the coupling of a dialkyl H-phosphonate (in this case, diethyl phosphite) with a disulfide (diphenyl disulfide). The absence of a solvent or metal catalyst makes this a "green" and atom-economical approach.

G react1 Diethyl Phosphite prod O,O-Diethyl S-phenyl phosphorothioate react1->prod Air, Room Temp, 3h react2 Diphenyl Disulfide react2->prod

Caption: Workflow for the solvent-free synthesis of the target compound.

Step-by-Step Methodology: [3]

  • Reagent Combination: In a suitable reaction vessel, combine diethyl phosphite (1.0 mmol, 1 equiv.) and diphenyl disulfide (1.0 mmol, 1 equiv.).

  • Reaction Conditions: Stir the neat (solvent-free) mixture at room temperature (approx. 25 °C) for 3 hours. The reaction should be monitored to completion.

    • Scientific Rationale: This method leverages the intrinsic reactivity of the starting materials, avoiding the need for external energy input or catalytic activation, thus enhancing its green credentials.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with an aqueous solution of a weak base (e.g., 5% NaHCO₃) to remove the thiophenol byproduct.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.

    • Self-Validation: The purity of the final product must be confirmed through the analytical techniques described below. The expected yield for this protocol is approximately 63%[3].

Analytical Data

Characterization relies on a combination of spectroscopic techniques to confirm the structure and assess purity. The data presented below are based on values reported for the product obtained via the green synthesis protocol[3].

TechniqueObserved Data
¹H NMR (300 MHz, CDCl₃)δ 7.57 (dd, J = 4.9, 2.4 Hz, 2H), 7.39–7.32 (m, 3H), 4.19 (dq, J = 14.2, 7.0 Hz, 4H), 1.31 (t, J = 7.1 Hz, 6H)
¹³C NMR (75 MHz, CDCl₃)δ 134.60 (d, J = 5.2 Hz), 129.41 (d, J = 2.2 Hz), 129.06 (d, J = 2.9 Hz), 126.62 (d, J = 7.2 Hz), 64.13 (d, J = 6.2 Hz), 16.07 (d, J = 7.2 Hz)
³¹P NMR (121 MHz, CDCl₃)δ 21.69

Applications in Research and Development

While the broader class of organophosphorus compounds is widely known for its use as pesticides and insecticides through the inhibition of acetylcholinesterase (AChE), this compound has found a specific and critical role in advanced chemical research[4][5].

Simulant for Chemical Warfare Agents

A primary research application for this compound is its use as a chemical simulant for V-type nerve agents (such as VX)[4][6]. Nerve agents are highly toxic organophosphorus compounds, making their direct study dangerous and highly regulated. This compound shares key structural and reactivity features—specifically the phosphorothioate core—but exhibits significantly lower acute toxicity.

This allows researchers to safely study the mechanisms of nerve agent degradation and develop effective catalytic systems for their neutralization. For instance, studies have demonstrated that Lanthanum(III) ions can catalyze the methanolysis of this compound with an astonishing 9.3 million-fold rate acceleration compared to the uncatalyzed reaction[4][6]. This research is vital for creating decontamination technologies for chemical weapons. The use of this compound provides a reliable and safer experimental model to optimize catalytic conditions before applying them to actual agents.

Mechanistic Probe in Toxicology

In toxicological studies, this compound can serve as a probe to understand the mechanisms of organophosphate-induced toxicity. Research has shown that, like other phosphorothionates, it can cause hepatotoxicity in rats, particularly after metabolic activation by cytochrome P-450 enzymes in the liver[7]. These studies help elucidate the pathways of toxic injury and the role of metabolic activation, which is crucial for assessing the risks of related compounds and developing potential therapies.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for many organophosphorus compounds is the irreversible inhibition of acetylcholinesterase (AChE)[5]. AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synaptic clefts.

  • Binding: The organophosphate molecule, with its electrophilic phosphorus center, docks into the active site of AChE.

  • Phosphorylation: A serine residue in the AChE active site performs a nucleophilic attack on the phosphorus atom. This results in the formation of a stable, covalent phosphyl-enzyme complex and the displacement of the thiophenol leaving group.

  • Inhibition: The phosphorylated enzyme is catalytically inactive. Unlike the acetylated enzyme formed during normal catalysis, the phosphylated adduct is extremely slow to hydrolyze.

  • Consequence: The inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing overstimulation of cholinergic receptors, which results in neurotoxicity[5].

G AChE Active AChE (Serine-OH) Complex Enzyme-Substrate Complex AChE->Complex Binding OP O,O-Diethyl S-phenyl phosphorothioate OP->Complex Inhibited Inhibited AChE (Phosphorylated Serine) Complex->Inhibited Covalent Phosphorylation LG Thiophenol Leaving Group Complex->LG

Caption: Mechanism of irreversible inhibition of Acetylcholinesterase.

Safety and Handling

As an organophosphorus compound, this compound must be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors[8].

  • First-Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[8].

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[8].

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[8].

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[8].

  • Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary[8].

  • Spill Response: Evacuate personnel to a safe area. Use personal protective equipment. Contain the spill and collect with non-combustible absorbent material. Dispose of the waste in accordance with local regulations[8].

Conclusion

This compound is a compound of significant interest due to its structural relationship to highly toxic nerve agents and its utility as a research tool. Its well-defined chemical properties, coupled with modern, efficient synthetic routes, make it accessible for advanced studies. Its primary application as a simulant in the development of catalytic degradation systems for chemical warfare agents highlights its importance in security and defense research. Proper understanding of its synthesis, characterization, and safety protocols, as outlined in this guide, is essential for its effective and safe use in the scientific community.

References

The Rise and Scrutiny of a Cholinesterase Inhibitor: A Technical Guide to the Historical Development of O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century witnessed a paradigm shift in agricultural pest control with the advent of synthetic organic pesticides. Among these, the organophosphorus (OP) compounds emerged as a dominant class, lauded for their high efficacy and broad-spectrum activity. This guide delves into the historical and technical development of a representative member of this class, O,O-Diethyl S-phenyl phosphorothioate. While not as widely recognized as some of its counterparts like parathion, its study provides a valuable lens through which to understand the synthesis, mechanism of action, metabolic fate, and toxicological considerations that have defined this pivotal group of insecticides. For professionals in drug development, the study of such compounds offers insights into enzyme inhibition, metabolic activation, and the intricate balance between efficacy and toxicity.

Chapter 1: The Genesis of a Molecule: Synthesis and Physicochemical Properties

A Legacy of Phosphorus Chemistry: The Dawn of Organophosphates

The journey to this compound is rooted in the pioneering work on organophosphorus chemistry in the 19th and early 20th centuries. Key milestones include the early synthesis of phosphate esters by Lassaigne in 1820 and the later, more extensive work by Michaelis.[1] The insecticidal properties of organophosphates were a serendipitous discovery stemming from research into nerve agents in Germany during the 1930s and 1940s, led by Gerhard Schrader.[2] This research culminated in the development of highly active compounds, including parathion (O,O-diethyl-p-nitrophenyl phosphorothionate), which set the stage for the synthesis of a vast array of related phosphorothioate insecticides.[3]

Crafting the Molecule: Laboratory Synthesis of this compound

The synthesis of this compound can be achieved through several routes, a common laboratory method involves the reaction of a dialkyl phosphite with a sulfenyl chloride or a disulfide. A representative synthesis is the reaction of diethyl phosphite with thiophenol in the presence of an oxidizing agent and a base.

Experimental Protocol: Laboratory Synthesis of this compound

Materials:

  • Diethyl phosphite

  • Thiophenol

  • Triethylamine (TEA)

  • Carbon tetrachloride (CCl4) or other suitable oxidizing agent

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of thiophenol (1.0 mmol) and diethyl phosphite (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add carbon tetrachloride (1.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

Synthesis_Workflow Reactants Diethyl Phosphite + Thiophenol Reaction_Vessel Reaction at 0°C to RT Reactants->Reaction_Vessel Base_Solvent Triethylamine in Anhydrous DCM Base_Solvent->Reaction_Vessel Oxidant Carbon Tetrachloride Oxidant->Reaction_Vessel Workup Quenching with NH4Cl (aq) & Extraction with DCM Reaction_Vessel->Workup Purification Silica Gel Chromatography Workup->Purification Product O,O-Diethyl S-phenyl phosphorothioate Purification->Product

Caption: Synthetic workflow for this compound.

Physicochemical Profile

The physicochemical properties of this compound are crucial for its behavior as a pesticide, influencing its solubility, stability, and environmental distribution.

PropertyValueReference
Chemical Formula C10H15O3PS[4]
Molecular Weight 246.26 g/mol [4]
Appearance Colorless to light-yellow liquid
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility in Water Low
Log P (octanol-water) Estimated to be in the range of 3-4
Vapor Pressure Low

Chapter 2: Mechanism of Action: The Cholinesterase Inhibition Paradigm

The Vital Role of Acetylcholinesterase in Neurotransmission

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of both insects and mammals. It is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses. This enzymatic degradation terminates the nerve impulse, allowing the synapse to reset for subsequent transmissions.

AChE_Mechanism cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Release Acetylcholine (ACh) Released Presynaptic_Neuron->ACh_Release Nerve Impulse Synaptic_Cleft Synaptic Cleft ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor ACh Binds Postsynaptic_Neuron Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh_Release->AChE ACh in Cleft ACh_Receptor->Postsynaptic_Neuron Signal Propagation Hydrolysis ACh Hydrolysis AChE->Hydrolysis Choline_Acetate Choline + Acetic Acid Hydrolysis->Choline_Acetate Signal_Termination Signal Termination Hydrolysis->Signal_Termination

Caption: Normal function of acetylcholinesterase in a cholinergic synapse.

A Molecular Sabotage: Inhibition of Acetylcholinesterase

This compound, like other organophosphates, exerts its primary toxic effect by inhibiting acetylcholinesterase.[5] The phosphorothioate itself is a relatively weak inhibitor. However, it undergoes metabolic activation in the target organism to its oxygen analog, O,O-Diethyl S-phenyl phosphate (the "oxon"), which is a potent, irreversible inhibitor of AChE. This oxon analog mimics the structure of acetylcholine and binds to the active site of the enzyme, phosphorylating a critical serine residue. This covalent modification renders the enzyme non-functional, leading to an accumulation of acetylcholine in the synaptic cleft. The continuous stimulation of acetylcholine receptors results in neurotoxicity, manifesting as tremors, convulsions, paralysis, and ultimately, death.

Quantifying Inhibition: The Ellman's Assay

The inhibitory potential of compounds like this compound on acetylcholinesterase activity is commonly quantified using the Ellman's assay.[6] This colorimetric method provides a rapid and reliable means to determine the rate of AChE activity.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)

  • This compound (and its oxon analog, if available)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a fresh stock solution of ATCI (10 mM) in deionized water.

    • Prepare a stock solution of the inhibitor (this compound or its oxon) in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Dilute the AChE stock solution in phosphate buffer to the desired working concentration.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL of phosphate buffer.

    • Control wells (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the inhibitor.

    • Test wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the inhibitor solution at various concentrations.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • To each well, add 20 µL of the ATCI solution and 20 µL of the DTNB solution to start the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chapter 3: Biotransformation and Toxicological Profile

A Double-Edged Sword: Metabolic Activation and Detoxification

The toxicity of this compound is intricately linked to its metabolism. The parent compound undergoes a critical bioactivation step, primarily in the liver, mediated by cytochrome P450 enzymes. This process, known as oxidative desulfuration, replaces the sulfur atom with an oxygen atom, converting the phosphorothioate into its highly toxic oxon analog.[7]

Simultaneously, the organism possesses detoxification pathways to neutralize the parent compound and its toxic metabolite. These pathways primarily involve hydrolysis by esterases (such as A-esterases or paraoxonases) and conjugation with glutathione, catalyzed by glutathione S-transferases.[4] The balance between metabolic activation and detoxification is a key determinant of the overall toxicity of the compound in a particular species.

Metabolism_Pathway Parent O,O-Diethyl S-phenyl phosphorothioate (P=S) Activation Oxidative Desulfuration (Cytochrome P450) Parent->Activation Detox_Parent Hydrolysis (Esterases) & Conjugation (GST) Parent->Detox_Parent Oxon O,O-Diethyl S-phenyl phosphate (P=O) (Toxic Oxon) Activation->Oxon Detox_Oxon Hydrolysis (Paraoxonase) Oxon->Detox_Oxon AChE_Inhibition Acetylcholinesterase Inhibition Oxon->AChE_Inhibition Inactive_Metabolites Inactive Metabolites Detox_Parent->Inactive_Metabolites Detox_Oxon->Inactive_Metabolites

Caption: Metabolic pathways of this compound.

Unraveling Metabolism in the Lab: In Vitro Studies with Liver Microsomes

In vitro metabolism studies using liver microsomes are a cornerstone for understanding the biotransformation of xenobiotics like this compound.[8] These preparations contain a high concentration of cytochrome P450 enzymes and are instrumental in elucidating the kinetics of metabolic activation and detoxification.[9]

Experimental Protocol: In Vitro Metabolism using Rat Liver Microsomes

Materials:

  • Rat liver microsomes

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for extraction

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add this compound (dissolved in a small volume of a suitable solvent like DMSO, final concentration typically 1-10 µM) to the pre-warmed incubation mixture to initiate the reaction.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile to the aliquot.

    • Vortex the sample and centrifuge to precipitate the proteins.

    • Collect the supernatant for analysis.

  • Metabolite Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the formation of its metabolites, particularly the oxon analog.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time to determine the rate of metabolism and the half-life of the compound in the microsomal system.

    • Quantify the formation of key metabolites to understand the relative contributions of activation and detoxification pathways.

A Spectrum of Toxicity: Quantitative Data

The acute toxicity of this compound and related organophosphates varies significantly across different species and routes of exposure. The following table summarizes available or estimated acute toxicity data.

SpeciesRouteLD50 / LC50 Value (mg/kg or mg/L)Reference (or closest analog)
Rat Oral~90[10] (General OP)
Rat Dermal>2000[11] (Malathion)
Rat Intraperitoneal400 (for O,O-diethyl, O-phenyl phosphorothionate)[7]
Mouse Oral~90[10] (General OP)
Fish 96-hour0.53 (for Phorate)[12]

Chapter 4: Environmental Fate and Ecotoxicology

The Afterlife of a Pesticide: Persistence and Degradation

The environmental persistence of this compound is a critical factor in its overall ecological impact. Like many organophosphates, it is susceptible to degradation in the environment through hydrolysis, photolysis, and microbial action.[13] Its persistence is influenced by factors such as soil type, pH, temperature, and microbial activity.

EnvironmentHalf-life (t½)Factors Influencing DegradationReference (General OPs)
Soil 15 - 40 daysSoil type, moisture content, microbial activity, temperature, pH[13][14]
Water Days to weekspH (hydrolysis is faster at alkaline pH), temperature, sunlight (photolysis)[13]
Beyond the Target: Ecotoxicological Impact

The broad-spectrum activity of organophosphate pesticides means they can have unintended consequences for non-target organisms. The high acute toxicity to insects also extends to other arthropods, including beneficial insects like pollinators. Aquatic ecosystems are particularly vulnerable to contamination from runoff, with fish and aquatic invertebrates exhibiting high sensitivity to these compounds.[1][15]

Chapter 5: A Legacy of Innovation and Caution

The story of this compound is emblematic of the broader narrative of organophosphate pesticides. Their development marked a significant advancement in the ability to control agricultural pests, contributing to increased food production. However, their mechanism of action, while highly effective, also presented significant risks to non-target organisms, including humans, and the environment.

The scientific journey from synthesis to understanding the intricate details of metabolic activation and enzyme inhibition has provided invaluable knowledge for the fields of toxicology, pharmacology, and drug development. The challenges posed by the toxicity and environmental impact of these early pesticides have driven the development of more selective and environmentally benign pest control agents. The legacy of compounds like this compound serves as a crucial reminder of the responsibility that accompanies chemical innovation and the continuous need for rigorous scientific evaluation to ensure both efficacy and safety.

References

An In-Depth Technical Guide to the Biological Activity and Screening of O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

O,O-Diethyl S-phenyl phosphorothioate is an organophosphorus compound belonging to the phosphorothioate subclass. While compounds in this family are widely recognized for their role as pesticides and their potent biological activities, a nuanced understanding of their specific mechanisms and appropriate screening methodologies is critical for both toxicological assessment and potential therapeutic development. This guide provides a comprehensive technical overview of the biological activities of this compound, with a primary focus on its function as a pro-inhibitor of acetylcholinesterase (AChE). We will delve into the essential metabolic activation required to unmask its biological effects, explore potential off-target activities such as hepatotoxicity, and present detailed, field-proven protocols for its in vitro screening. This document is intended for researchers, toxicologists, and drug development professionals, offering the foundational knowledge and practical methodologies required for a rigorous scientific investigation of this compound.

Core Concepts: Chemical Identity and the Imperative of Bioactivation

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is the cornerstone of effective experimental design, influencing everything from solvent selection to assay stability.

PropertyValueReference
CAS Number 1889-58-3[1][2]
Molecular Formula C₁₀H₁₅O₃PS[1]
Molecular Weight 246.26 g/mol [1]
Physical Form Colorless to light-yellow liquid[2]
Synonyms Phosphorothioic acid, O,O-diethyl S-phenyl ester[1]
The Phosphorothioate Distinction: A Pro-Inhibitor Requiring Metabolic Activation

A common pitfall in screening phosphorothioates (containing a P=S bond) is the failure to account for their mechanism as pro-inhibitors. Unlike their phosphate or "oxon" counterparts (containing a P=O bond), phosphorothioates are typically poor direct inhibitors of their primary targets.[3] Their potent biological activity is unlocked through metabolic conversion.

This bioactivation is predominantly carried out by cytochrome P450 (CYP450) enzymes in the liver, which catalyze an oxidative desulfuration reaction.[3][4] This process replaces the sulfur atom with an oxygen atom, converting the phosphorothioate into its highly reactive oxon analog. It is this oxon metabolite that acts as a potent, often irreversible, inhibitor of key enzymes like acetylcholinesterase. Consequently, any biologically relevant screening paradigm must incorporate a metabolic activation system, such as liver microsomes, to yield meaningful results.[5]

cluster_0 Metabolic Activation (Liver) cluster_1 Target Inhibition (Synapse) PS O,O-Diethyl S-phenyl phosphorothioate (P=S) (Inactive Precursor) CYP450 Cytochrome P450 (Oxidative Desulfuration) PS->CYP450 PO O,O-Diethyl S-phenyl phosphate (Oxon) (Active Inhibitor) CYP450->PO [O] AChE Acetylcholinesterase (AChE) PO->AChE Irreversible Inhibition Products Choline + Acetate AChE->Products ACh Acetylcholine ACh->AChE Hydrolysis start Test Compound: This compound primary Primary Screening: AChE Inhibition Assay (with Metabolic Activation) start->primary hit_confirmation Hit Confirmation & Dose-Response (IC₅₀ Determination) primary->hit_confirmation secondary Secondary / Safety Screening hit_confirmation->secondary hepato Hepatotoxicity Assay (e.g., MTT on HepG2 cells) secondary->hepato Off-Target Assessment electro Electrophysiology (e.g., Patch-Clamp on Neurons) secondary->electro Off-Target Assessment end Comprehensive Activity & Toxicity Profile hepato->end electro->end

References

An In-depth Technical Guide to O,O-Diethyl S-phenyl phosphorothioate: Synthesis, Mechanism, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of O,O-Diethyl S-phenyl phosphorothioate, a significant organophosphorus compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical synthesis, multifaceted biological activities, and core applications as a research tool. We will explore the causal relationships behind its mechanisms of action and present validated experimental protocols to facilitate its study and application.

Introduction: The Significance of this compound

This compound belongs to the vast family of organophosphorus (OP) compounds, which have widespread applications, notably as agrochemicals and, historically, as chemical warfare agents.[1] Structurally, it is a thio-substituted organophosphate, a class known for its potent biological activities.[2] The primary interest in this and related compounds stems from their ability to inhibit crucial enzymes, particularly acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] This inhibitory action disrupts nerve function, leading to applications in insecticide development and providing a valuable molecular probe for studying the cholinergic nervous system. This guide will synthesize current knowledge to provide a robust framework for understanding and utilizing this compound in a research context.

Chemical Profile and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research. These properties govern its solubility, stability, and handling requirements.

Physicochemical Properties

The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 1889-58-3[3]
Molecular Formula C₁₀H₁₅O₃PS[3]
Molecular Weight 246.26 g/mol [3]
Physical Form Colorless to light-yellow liquid
Purity Typically ≥97%
Storage Refrigerator (2-8°C)
Synthesis of Phosphorothioates: A Validated Protocol

The synthesis of phosphorothioates like this compound can be achieved through several routes. A modern, efficient, and environmentally conscious approach involves a metal- and solvent-free reaction system.[4] This methodology offers high yields and simplifies product purification. Below is a representative protocol adapted from established green chemistry principles for synthesizing S-phenyl phosphorothioates.

Principle: This protocol is based on the direct coupling of a dialkyl phosphite (e.g., diethyl phosphite) with a disulfide (e.g., diphenyl disulfide). The reaction proceeds without the need for metal catalysts or solvents, relying on thermal activation. The P-H bond of the phosphite adds across the S-S bond of the disulfide to form the desired P(O)-S linkage.

Experimental Protocol: Metal-Free Synthesis

  • Reagent Preparation:

    • Ensure all reagents, including diethyl phosphite and diphenyl disulfide, are of high purity and are handled under anhydrous conditions to prevent hydrolysis.

  • Reaction Setup:

    • In a clean, dry reaction vessel equipped with a magnetic stirrer, combine diethyl phosphite and diphenyl disulfide in a 1:1.1 molar ratio. The slight excess of the disulfide ensures the complete consumption of the phosphite.

  • Reaction Conditions:

    • Heat the reaction mixture to 50-70°C with vigorous stirring.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The crude product can be purified directly by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product, this compound.

    • The by-product, thiophenol, can be recovered via a simple water extraction if desired.[4]

  • Characterization:

    • Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry.

This self-validating system ensures high yield and purity, with the progress and final product easily verifiable through standard analytical methods.

Mechanism of Action and Biological Activity

The biological effects of this compound are primarily rooted in its potent inhibition of serine hydrolases, particularly cholinesterases.

Primary Target: Cholinesterase Inhibition

Organophosphorus compounds are classic inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] They act as irreversible inhibitors by covalently modifying the catalytic serine residue within the enzyme's active site.[5] This leads to an accumulation of acetylcholine in synaptic clefts, causing hyperstimulation of cholinergic receptors, which manifests as convulsions, paralysis, and ultimately, death in insects and high-dose mammalian exposures.[1]

Kinetic studies of related chiral compounds, such as O,S-diethylphenylphosphonothioate (DEPP), reveal that the S-enantiomer is particularly active against human AChE and equine BChE, with low micromolar IC₅₀ values.[2] The inhibition is practically irreversible, with kinetic analysis yielding Kᵢ values near 8 µM and phosphorylation rates (k₂) of about 0.10 min⁻¹.[2] While BChE has a more accommodating active site than AChE, the inhibitory behavior towards S-DEPP is notably similar for both enzymes.[2]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_result Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding -> Signal Accumulation ACh Accumulation AChE->Accumulation Blockade leads to OP O,O-Diethyl S-phenyl phosphorothioate OP->AChE Irreversible Inhibition (Covalent Bonding) Hyperstimulation Receptor Hyperstimulation Accumulation->Hyperstimulation

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Quantitative Inhibition Data

Studies on various derivatives of O,O-diethyl phosphorothioate have quantified their inhibitory potency against cholinesterases.

Compound SeriesTarget EnzymePotency (IC₅₀ Range)Reference
Diethyl 2-(phenylcarbamoyl)phenyl phosphorothioatesEel AChE8.04 µM - 20.2 µM[5][6]
Diethyl 2-(phenylcarbamoyl)phenyl phosphorothioatesEquine BChEComparable to Rivastigmine[5][6]
S-diethylphenylphosphonothioate (S-DEPP)Human/Equine AChELow µM[2]
Potential Secondary Mechanisms of Action

While cholinesterase inhibition is the primary mechanism, research on structurally similar OP compounds suggests other targets may contribute to their overall biological profile. For instance, the novel insecticide XP-1408, an O,O-diethyl O-phenyl phosphorothioate derivative, was found to exert its effects through a synergistic combination of actions.[1] These include not only AChE inhibition but also the suppression of cholinergic synaptic transmission and the blockage of voltage-gated potassium (Kᵥ) and sodium (Naᵥ) channels.[1] This multi-target action could represent a strategy for developing insecticides with novel modes of action to combat resistance.[1]

Metabolism and Toxicology

The toxicological profile of phosphorothioates is intrinsically linked to their metabolic fate within an organism.

Metabolic Activation and Detoxification

In general, phosphorothioates with a P=S bond are not directly toxic but require metabolic activation to their corresponding oxon (P=O) analogs.[7] This bioactivation is an oxidative process, often termed oxidative desulfuration, which is catalyzed by cytochrome P-450 enzymes in the liver.[7][8] The resulting oxon is a much more potent cholinesterase inhibitor.

Conversely, organisms possess detoxification pathways. The key enzyme in the metabolism of many organophosphates is Paraoxonase (PON1), which can inactivate them through hydrolysis.[7] Other pathways include reactions with glutathione, mediated by glutathione S-transferases, which produce less toxic products.[7]

Metabolism_Pathway cluster_activation Bioactivation cluster_detox Detoxification Parent O,O-Diethyl S-phenyl phosphorothioate (P=S) P450 Cytochrome P450 (Oxidative Desulfuration) Parent->P450 PON1 Paraoxonase (PON1) (Hydrolysis) Parent->PON1 GST Glutathione S-Transferase (Conjugation) Parent->GST Oxon Active Oxon Metabolite (P=O) (Potent AChE Inhibitor) P450->Oxon Inactive Inactive Metabolites Oxon->Inactive Hydrolysis (PON1) PON1->Inactive GST->Inactive

Caption: Metabolic pathways of this compound.

Toxicological Profile

The acute toxicity of this compound is characteristic of OP poisoning, driven by AChE inhibition. However, other toxic effects have been noted. The analogue O,O-diethyl, O-phenyl phosphorothionate (SV1) was shown to be hepatotoxic in rats pre-treated with phenobarbitone.[8] The liver lesion, a periacinar hydropic degeneration, is associated with a significant decrease in hepatic microsomal cytochrome P-450 levels.[8] This toxicity is thought to be initiated by a reactive form of sulfur released during the oxidative desulfuration process, which then covalently binds to cellular macromolecules.[8]

Research Applications and Methodologies

This compound and its analogs serve as valuable tools in various research fields, from fundamental neuroscience to applied drug and pesticide discovery.

Applications
  • Insecticide Development: As potent AChE inhibitors, these compounds are leads for developing new insecticides, particularly those with multi-target modes of action to overcome resistance.[1]

  • Antimycobacterial Research: A series of diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates showed promising activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.[5][6]

  • Neuroscience Research: As a well-characterized cholinesterase inhibitor, it can be used as a tool compound to study the roles of the cholinergic system in various physiological and pathological processes.

  • Catalysis and Degradation Studies: The compound has been used as a simulant for V-type nerve agents to study catalytic degradation pathways, such as La³⁺-catalyzed methanolysis, which can achieve millions-fold acceleration in destruction.[9]

Key Experimental Workflow: In Vitro Cholinesterase Inhibition Assay

To assess the inhibitory potential of compounds like this compound, the Ellman's assay is the gold standard. It provides a reliable, quantitative measure of AChE or BChE activity.

Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into acetate and thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Protocol: Ellman's Assay for AChE Inhibition

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of human recombinant AChE (or other source), ATCh (10 mM), DTNB (10 mM), and the test inhibitor (this compound) in appropriate solvents (e.g., DMSO, ensuring final concentration does not affect enzyme activity).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 20 µL of the test inhibitor solution at various concentrations (or solvent for control).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution to each well.

    • Immediately add 10 µL of the ATCh substrate solution to start the reaction.

  • Data Acquisition:

    • Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - V_inhibitor / V_control) * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the in vitro cholinesterase inhibition (Ellman's) assay.

Future Directions

The study of this compound and its analogs continues to be a fertile ground for research. Future investigations could focus on elucidating multi-target mechanisms to develop next-generation insecticides that can bypass existing resistance. Furthermore, exploring the structure-activity relationships of its antimycobacterial properties could lead to novel therapeutic agents. Finally, a deeper understanding of its metabolic pathways and the role of enzyme polymorphisms like those in PON1 will be crucial for assessing human and environmental risk.[7]

References

Methodological & Application

Application Notes & Protocols: Laboratory Synthesis of O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the laboratory synthesis of O,O-Diethyl S-phenyl phosphorothioate. The protocol detailed herein is structured to ensure scientific integrity, operational safety, and high reproducibility. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and describe methods for the characterization of the final product. This guide is intended for researchers and professionals in chemistry and drug development who require a reliable method for preparing this organophosphate compound.

Introduction and Scientific Context

This compound is an organophosphorus compound belonging to the phosphorothioate class. These molecules are structurally analogous to phosphates but with one of the oxygen atoms replaced by sulfur. This substitution imparts unique chemical and biological properties. This compound and its derivatives are of significant interest as intermediates in organic synthesis, as model compounds for studying the mechanisms of organophosphate toxicity and degradation, and historically as precursors or analogs for pesticides.[1][2]

The synthesis protocol described here is based on a modern, efficient, and environmentally conscious approach that avoids the use of metal catalysts and harsh solvents.[3] This method relies on the direct reaction between diethyl phosphite and diphenyl disulfide.

Reaction Principle and Mechanism

The synthesis proceeds via a reaction between diethyl phosphite and diphenyl disulfide. This method is advantageous due to its operational simplicity and relatively mild conditions.

The proposed mechanism involves the tautomeric equilibrium of diethyl phosphite, which exists predominantly in the phosphonate form (P=O) but can access the phosphite form (P-OH). The reaction is thought to proceed through the nucleophilic attack of the phosphorus atom of diethyl phosphite on the electrophilic sulfur atom of diphenyl disulfide. This results in the formation of a phosphonium intermediate, which then undergoes rearrangement and elimination of thiophenol to yield the desired S-phenyl phosphorothioate product.

Overall Reaction Scheme

cluster_conditions Reaction Conditions reagent1 Diethyl Phosphite intermediate reagent1->intermediate + reagent2 Diphenyl Disulfide reagent2->intermediate product O,O-Diethyl S-phenyl phosphorothioate byproduct Thiophenol product_byproduct intermediate->product_byproduct product_byproduct->product product_byproduct->byproduct + Solvent-free Solvent-free Elevated Temperature Elevated Temperature

Caption: Overall reaction for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Quantity (per run)Moles (mmol)PuritySupplier
Diethyl phosphite762-04-9138.100.414 g (0.37 mL)3.0>95%Sigma-Aldrich
Diphenyl disulfide882-33-7218.330.655 g3.0>98%Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93As needed-ACS GradeFisher Scientific
Hexane110-54-386.18As needed-ACS GradeFisher Scientific
Ethyl Acetate141-78-688.11As needed-ACS GradeFisher Scientific
Silica Gel7631-86-960.08As needed-60 Å, 230-400 mesh-
Equipment
  • Round-bottom flasks (10 mL and 50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control or oil bath

  • Condenser

  • Glass funnel

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Analytical balance

  • Fume hood

Environmental Health & Safety (EHS) Precautions

This protocol must be performed in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[4]

  • Diethyl Phosphite: Combustible liquid that causes serious eye irritation.[5] It is moisture-sensitive and should be stored under an inert atmosphere.[6][7] Incompatible with strong oxidizing agents, acids, and bases.[6]

  • Diphenyl Disulfide: May cause skin and eye irritation. Handle with care.

  • Thiophenol (Byproduct): Thiophenol is a toxic and malodorous compound. The workup and purification steps should be designed to contain its vapor. All waste containing thiophenol must be quenched and disposed of according to institutional hazardous waste protocols.[4]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled hazardous waste containers for disposal by trained personnel.[4]

Detailed Experimental Protocol

Reaction Setup and Execution
  • Preparation: Place a magnetic stir bar into a 10 mL round-bottom flask.

  • Reagent Addition: To the flask, add diphenyl disulfide (0.655 g, 3.0 mmol).

  • Initiation: Begin stirring the diphenyl disulfide, then add diethyl phosphite (0.414 g, 3.0 mmol) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 70°C and allow it to stir for approximately 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Completion: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), remove the flask from the heat source and allow it to cool to room temperature.

Work-up and Purification
  • Direct Purification: The crude reaction mixture can be directly purified by column chromatography without an aqueous work-up.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Carefully load the crude reaction mixture onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.

  • Final Product: The final product, this compound, should be an oily liquid.[3] Determine the final mass and calculate the percentage yield. A typical isolated yield for this procedure is around 63%.[3]

Experimental Workflow Diagram

G cluster_prep Reaction cluster_purify Purification A Combine Diphenyl Disulfide (3.0 mmol) and Diethyl Phosphite (3.0 mmol) in a 10 mL RBF B Heat mixture to 70°C with stirring for 3-4 hours A->B C Monitor reaction progress by TLC B->C D Cool reaction to room temperature C->D E Load crude mixture directly onto a silica gel column D->E Proceed to Purification F Elute with Hexane/Ethyl Acetate gradient E->F G Combine pure fractions F->G H Remove solvent via rotary evaporation G->H I Obtain final product as an oily liquid H->I

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

Spectroscopic Data

The following NMR data can be used to confirm the structure of the product.[3]

NucleusSolventChemical Shift (δ) / ppmMultiplicity & Coupling Constants (J)Assignment
¹H NMR CDCl₃7.57dd, J = 4.9, 2.4 Hz2H, ortho-Ar-H
7.39–7.32m3H, meta/para-Ar-H
4.19dq, J = 14.2, 7.0 Hz4H, -OCH₂CH₃
1.31t, J = 7.1 Hz6H, -OCH₂CH₃
¹³C NMR CDCl₃134.60d, J = 5.2 HzAr-C
129.41d, J = 2.2 HzAr-C
129.06d, J = 2.9 HzAr-C
126.62d, J = 7.2 HzAr-C (C-S)
64.13d, J = 6.2 Hz-OCH₂CH₃
16.07d, J = 7.2 Hz-OCH₂CH₃
³¹P NMR CDCl₃21.69sP=O

References

Analytical methods for O,O-Diethyl S-phenyl phosphorothioate detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Robust Detection of O,O-Diethyl S-phenyl phosphorothioate

Abstract

This comprehensive application note provides detailed methodologies for the sensitive and accurate quantification of this compound. As a member of the organophosphorus (OP) class of compounds, its detection is critical in environmental monitoring, food safety, and toxicology. We present field-proven protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The causality behind experimental choices, from sample extraction to instrumental parameters, is thoroughly explained to empower researchers to adapt and troubleshoot these methods. All protocols are designed as self-validating systems, incorporating quality control and method validation steps essential for regulatory compliance and data integrity.

Introduction: The Analytical Challenge

This compound is an organophosphorus compound structurally related to widely used pesticides and nerve agents.[1][2] Its presence, even at trace levels, can be of significant toxicological concern, necessitating highly sensitive and specific analytical methods for its detection in complex matrices such as soil, water, and biological tissues.[3]

The primary analytical challenge lies in efficiently extracting this moderately polar and semi-volatile analyte from diverse sample matrices while minimizing interferences that can compromise detection.[4] The choice of analytical technique is paramount and is dictated by the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 1889-58-3[5]
Molecular Formula C₁₀H₁₅O₃PS[6]
Molecular Weight 246.26 g/mol [5][6]
Physical Form Colorless to light-yellow liquid
XLogP3-AA 2.2[6]

Strategic Overview: The Analytical Workflow

A successful analysis hinges on a systematic and logical workflow. Each stage, from sample acquisition to final data interpretation, is a critical control point that influences the quality of the result. The selection of the appropriate pathway, particularly regarding sample preparation and the final analytical instrument, is the most crucial decision in the process.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection & Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Sample_Collection->Extraction Cleanup Cleanup / Purification (dSPE, SPE) Extraction->Cleanup Concentration Solvent Exchange & Concentration Cleanup->Concentration GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Concentration->GC_MS Volatile / Semi-Volatile Analytes HPLC_MS High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Concentration->HPLC_MS Less Volatile / Thermally Labile Analytes Quantification Quantification (Calibration Curve) GC_MS->Quantification HPLC_MS->Quantification Validation Data Validation (QC Checks) Quantification->Validation Reporting Final Report Validation->Reporting start START start->Sample_Collection

Caption: General analytical workflow for phosphorothioate detection.

Sample Preparation: The Foundation of Accurate Analysis

More than 80% of analysis time is often spent on sample preparation, a step that greatly influences the reliability and accuracy of the final result.[4] The objective is to isolate the target analyte from the sample matrix, remove interfering compounds, and concentrate it into a solvent compatible with the chosen analytical instrument.

Protocol for Water Samples: Solid-Phase Extraction (SPE)

Principle: SPE is the preferred method for aqueous matrices. It leverages the principles of liquid chromatography to partition the analyte of interest from the sample matrix.[7] For a moderately non-polar compound like this compound, a reverse-phase sorbent like C18 is ideal. The analyte is adsorbed onto the C18 stationary phase from the water sample, while more polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent.

Step-by-Step Protocol:

  • Sample Collection: Collect water samples in clean glass bottles. If residual chlorine is present, it must be quenched with a reducing agent like sodium thiosulfate. Store samples at 4°C.[8]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and finally 10 mL of deionized water. Causality: This sequence activates the C18 chains with a water-miscible solvent (methanol) and then equilibrates the cartridge with the sample loading condition (water). It is critical not to let the cartridge run dry after this step.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a slow, steady flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove any weakly bound, polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or positive pressure of nitrogen for 15-20 minutes to remove residual water.

  • Elution: Elute the trapped analyte by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge into a collection vial.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1 mL of a solvent suitable for GC-MS or HPLC-MS analysis (e.g., ethyl acetate or acetonitrile).

Protocol for Soil & Sediment Samples: QuEChERS Method

Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup into two simple steps.[8] It is highly effective for analyzing pesticide residues in solid matrices.[9][10] The initial extraction is performed with acetonitrile, which is then partitioned from the aqueous phase of the sample by adding salts. A subsequent cleanup step using dispersive SPE (dSPE) removes a significant portion of matrix co-extractives.

QuEChERS_Workflow start Homogenized Sample (10-15 g) step1 Add Acetonitrile. Vortex vigorously. start->step1 step2 Add MgSO₄ and NaCl salts. Shake to induce phase separation. step1->step2 step3 Centrifuge to separate layers. step2->step3 step4 Take aliquot of upper acetonitrile layer. step3->step4 step5 Add aliquot to dSPE tube (containing PSA and MgSO₄). step4->step5 step6 Vortex and Centrifuge. step5->step6 end Supernatant ready for GC/LC-MS Analysis step6->end

Caption: The two-stage QuEChERS sample preparation workflow.

Step-by-Step Protocol:

  • Sample Homogenization: Air-dry the soil or sediment sample and sieve it to remove stones and debris. Homogenize the sample by grinding to a fine powder.[8]

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add anhydrous magnesium sulfate (MgSO₄, 6 g) and sodium chloride (NaCl, 1.5 g). Causality: MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer of the sample, while NaCl reduces the solubility of polar pesticides in the water layer, driving them into the acetonitrile.

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA).

    • Causality: PSA is a weak anion exchanger that effectively removes fatty acids, organic acids, and some sugars from the extract. MgSO₄ removes any remaining water.

    • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis. An aliquot can be taken and an internal standard added before injection into the GC-MS or HPLC-MS system.[8]

Instrumental Analysis: Core Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC is an excellent technique for the analysis of volatile and semi-volatile compounds like this compound.[3] Coupling GC with a mass spectrometer provides high selectivity and sensitivity, allowing for both quantification and confident identification based on the analyte's mass spectrum.[1]

Protocol & Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentA robust and widely used system for environmental analysis.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides excellent sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film) or equivalentA non-polar (5%-Phenyl)-methylpolysiloxane column offering good selectivity for a wide range of organophosphorus compounds.[9][11]
Injector Splitless mode, 250°CEnsures efficient transfer of the analyte onto the column, maximizing sensitivity.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 70°C for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 5°C/min, hold for 5 minThe temperature program is designed to separate the target analyte from matrix components and ensure it elutes as a sharp peak.
MSD Transfer Line 280°CPrevents condensation of the analyte before it enters the ion source.
Ion Source 230°C (Electron Ionization)Standard temperature for robust ionization.
Acquisition Mode Selected Ion Monitoring (SIM)For high sensitivity, monitor characteristic ions. Full Scan mode can be used for initial identification.
Characteristic Ions (m/z) 246 (M⁺), 218, 171, 138, 109Based on typical fragmentation patterns of similar phosphorothioates. The molecular ion (M⁺) at m/z 246 should be present.[12][13]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Rationale: While GC-MS is highly effective, HPLC-MS serves as a powerful alternative, particularly for samples in complex matrices or if derivatization is to be avoided.[14] It is also suitable for related metabolites that may be less volatile. Ion-pair reversed-phase chromatography is often employed for phosphorothioates to improve retention and peak shape.[15][16]

Protocol & Parameters:

ParameterRecommended SettingRationale
Liquid Chromatograph Agilent 1290 Infinity II or equivalentA high-performance system capable of handling the pressures and gradients required.
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOFQqQ instruments operating in Multiple Reaction Monitoring (MRM) mode offer unparalleled sensitivity and selectivity. Q-TOF provides high-resolution mass data for confident identification.
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)A standard reverse-phase column suitable for retaining the analyte.[17]
Mobile Phase A Water + 0.1% Formic AcidAcidification aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic component for eluting the analyte.
Gradient Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditionsA typical gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minStandard flow for a 2.1 mm i.d. column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar to moderately polar compounds.
MRM Transitions Precursor ion [M+H]⁺: m/z 247. Fragment ions to be determined empirically, but likely involve loss of ethoxy groups.The transition from a precursor ion to a specific product ion is monitored for highly selective quantification.[12]

Method Validation and Quality Control

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] A validated method ensures trustworthy and reliable results. Key validation parameters should be assessed according to established guidelines.[11]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with a coefficient of determination (R²) ≥ 0.995.[10]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[14]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by analyzing spiked samples.70-120% recovery.[10]
Precision (RSD) The closeness of agreement among a series of measurements. Expressed as Relative Standard Deviation (RSD).RSD ≤ 20%.[10]

Quality Control Protocol:

  • Calibration: A multi-point calibration curve (minimum 5 points) should be run at the beginning of each analytical batch.

  • Blanks: A method blank (an analyte-free matrix processed through the entire procedure) should be run with each batch to check for contamination.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically (e.g., every 10-20 samples) to check for instrument drift.

  • Spiked Samples: A matrix spike and a matrix spike duplicate should be included in each batch to assess accuracy and precision in the specific sample matrix.

Conclusion

The analytical determination of this compound can be reliably achieved using either GC-MS or HPLC-MS. The choice between these powerful techniques depends on the specific laboratory resources, sample matrices, and regulatory requirements. The cornerstone of a successful analysis is a robust sample preparation protocol, such as SPE for water or QuEChERS for solids, which effectively isolates the analyte and minimizes matrix effects. By implementing the detailed protocols and adhering to the principles of method validation and quality control outlined in this guide, researchers, scientists, and drug development professionals can generate accurate, reproducible, and defensible data.

References

Application Note: High-Throughput Analysis of O,O-Diethyl S-phenyl phosphorothioate using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated methodologies for the quantitative analysis of O,O-Diethyl S-phenyl phosphorothioate, a representative organophosphorus compound, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We provide detailed, step-by-step protocols for sample preparation, instrument configuration, and data analysis. The causality behind critical experimental choices is explained to empower researchers to adapt these methods. This guide is intended for researchers, analytical scientists, and quality control professionals in environmental, food safety, and toxicological fields.

Introduction

This compound is an organophosphorus compound structurally related to a class of chemicals widely used as pesticides and insecticides. Due to their potential toxicity and persistence in the environment, sensitive and reliable analytical methods are crucial for monitoring their presence in various matrices. This document provides comprehensive protocols for the analysis of this compound using two powerful and complementary techniques: HPLC-UV for routine screening and quantification, and GC-MS for confirmatory analysis and identification in complex matrices.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₅O₃PS[1][2]
Molecular Weight 246.26 g/mol [1][2]
Appearance Colorless to light-yellow liquid[3]
XLogP3-AA 2.2[1]
Storage Temperature Refrigerator[3]

These properties indicate that the compound has moderate polarity and is suitable for both reversed-phase HPLC and GC analysis.

HPLC-UV Method for Quantitative Analysis

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of moderately polar to nonpolar compounds. For this compound, a reversed-phase method provides excellent separation and quantification capabilities.

Principle and Rationale

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase (acetonitrile/water mixture). This compound, being moderately nonpolar, will be retained on the column and will elute at a characteristic retention time when the concentration of the organic solvent in the mobile phase is increased. A UV detector is suitable for detection due to the presence of the phenyl chromophore.

Experimental Protocol

2.2.1. Sample Preparation (QuEChERS Approach)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from a variety of sample matrices.[4][5][6]

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, soil) with 10 mL of water. For dry samples, rehydrate prior to homogenization.[7]

  • Extraction: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 10 mL of acetonitrile and an appropriate internal standard. Shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.[8] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup powder (e.g., 150 mg MgSO₄, 50 mg PSA). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2.2.2. HPLC Instrumentation and Conditions

ParameterConditionRationale
Instrument Standard HPLC system with UV DetectorWidely available and suitable for routine analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for this compound.
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 0-15 min, 50-90% B; 15-20 min, 90% B; 20-25 min, 50% BA gradient ensures efficient elution and column re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 254 nmThe phenyl group provides strong UV absorbance at this wavelength.
Data Analysis and Expected Results
  • Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the mobile phase. Construct a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.99 is expected.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Method Validation

The analytical method should be validated according to established guidelines to ensure its suitability.[9][10][11]

Validation ParameterAcceptance Criteria
Linearity R² > 0.99
Accuracy (Recovery) 80-120%
Precision (RSD) < 15%
Limit of Detection (LOD) S/N ≥ 3
Limit of Quantification (LOQ) S/N ≥ 10

GC-MS Method for Confirmatory Analysis

Gas Chromatography-Mass Spectrometry offers higher selectivity and specificity compared to HPLC-UV, making it ideal for confirmatory analysis and identification in complex matrices.

Principle and Rationale

GC separates volatile and thermally stable compounds in a heated capillary column. This compound is sufficiently volatile for GC analysis. After separation, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for definitive identification.

Experimental Protocol

3.2.1. Sample Preparation

The same QuEChERS protocol as described for the HPLC method can be used for GC-MS sample preparation. The final extract in acetonitrile is suitable for GC-MS analysis.

3.2.2. GC-MS Instrumentation and Conditions

ParameterConditionRationale
Instrument GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole)Provides high sensitivity and selectivity.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane column offers good selectivity for organophosphorus pesticides.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Oven Program 70 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 minA temperature program is essential for separating the analyte from matrix components.[12]
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique for creating reproducible fragmentation patterns.
Acquisition Mode Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)Scan mode for identification, SIM mode for enhanced sensitivity and quantification.
Data Analysis and Expected Results
  • Identification: The identification of this compound is confirmed by matching the retention time and the acquired mass spectrum with that of a certified reference standard. Key fragment ions should be present in the correct relative abundances.

  • Quantification (SIM Mode): For enhanced sensitivity, monitor characteristic ions of this compound.

Ion Typem/z (example)
Quantifier Ion (e.g., 246 - M⁺)
Qualifier Ion 1 (e.g., 218)
Qualifier Ion 2 (e.g., 155)

Note: Specific ions should be determined by analyzing a standard.

Method Validation

The GC-MS method should undergo a similar validation process as the HPLC method, with specific attention to the confirmation of identity based on mass spectral data.[13]

Workflow Visualizations

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Homogenize 1. Homogenize Sample Extract 2. Acetonitrile Extraction Homogenize->Extract Salt_Out 3. Add QuEChERS Salts Extract->Salt_Out Centrifuge1 4. Centrifuge Salt_Out->Centrifuge1 dSPE 5. Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 6. Centrifuge dSPE->Centrifuge2 Filter 7. Filter & Vial Centrifuge2->Filter Inject 8. Inject into HPLC Filter->Inject Separate 9. C18 Column Separation Inject->Separate Detect 10. UV Detection (254 nm) Separate->Detect Integrate 11. Integrate Peak Detect->Integrate Calibrate 12. Calibrate & Quantify Integrate->Calibrate Report 13. Report Results Calibrate->Report

Caption: HPLC-UV workflow from sample preparation to final report.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Start Start with QuECHERS Extract (Step 6 from HPLC Prep) Vial Transfer Supernatant to GC Vial Prep_Start->Vial Inject Inject into GC Vial->Inject Separate HP-5ms Column Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Identify Identify (RT & Spectrum) Detect->Identify Quantify Quantify (SIM) Identify->Quantify Report Report & Confirm Quantify->Report

Caption: GC-MS workflow for confirmatory analysis.

Conclusion

The HPLC-UV and GC-MS methods presented in this application note provide a robust framework for the analysis of this compound. The HPLC method is well-suited for high-throughput screening and quantification, while the GC-MS method offers unparalleled selectivity and confirmation of identity. The use of the QuEChERS sample preparation protocol streamlines the workflow for both techniques, enabling efficient and effective analysis from a wide range of sample matrices. Proper method validation is essential to ensure the reliability and accuracy of the results.

References

NMR spectroscopy for structural elucidation of O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Structural Elucidation of O,O-Diethyl S-phenyl phosphorothioate using Multinuclear NMR Spectroscopy

Abstract

This guide provides a comprehensive framework for the structural elucidation of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral analysis. By leveraging the unique strengths of ¹H, ¹³C, and ³¹P NMR, this note explains the causality behind experimental choices and offers a self-validating methodology for unambiguous structure confirmation, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction: The Need for Precise Structural Verification

This compound is an organophosphorus compound with a core structure relevant in various chemical fields, including pesticide research and as a synthetic intermediate. The precise arrangement of its ethoxy and phenylthio moieties around the central phosphorus atom is critical to its chemical properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful non-destructive technique for confirming such molecular structures in solution.[1][2] This application note details the integrated use of ¹H, ¹³C, and ³¹P NMR to provide definitive structural evidence for this specific molecule. The ³¹P nucleus, with 100% natural abundance and a spin of ½, offers a direct and highly sensitive probe into the chemical environment of the phosphorus center, making multinuclear NMR the gold standard for this analysis.[3]

Foundational Principles: A Multinuclear NMR Approach

The complete structural characterization of this compound relies on correlating information from three key nuclei:

  • ¹H NMR: Provides information on the number of distinct proton environments, their relative quantities (via integration), and their proximity to other protons through spin-spin coupling (J-coupling).[1] In this molecule, it will define the ethoxy and phenyl groups.

  • ¹³C NMR: Reveals the number of unique carbon environments and offers insights into their hybridization and functional group. Proton decoupling is typically used to simplify the spectrum to a series of single peaks.[4]

  • ³¹P NMR: As the central atom, the phosphorus nucleus is a powerful diagnostic tool. Its chemical shift is highly sensitive to the nature of the atoms bonded to it (O vs. S).[3][5][6] Furthermore, its coupling to nearby ¹H and ¹³C nuclei (heteronuclear coupling) is instrumental in piecing the molecular puzzle together.[7][8]

By combining these 1D experiments with 2D correlation techniques like COSY, HSQC, and HMBC, a complete and unambiguous map of the molecule's connectivity can be constructed.[9][10]

Comprehensive Experimental Workflow

A robust workflow ensures reproducible and high-quality data. The process moves logically from sample preparation to complex data correlation, with each step building upon the last.

G Experimental workflow for NMR structural elucidation. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Solubility Solubility Test (non-deuterated solvent) Dissolution Dissolve 10-20 mg in ~0.6 mL CDCl3 Solubility->Dissolution Transfer Filter into 5mm NMR Tube Dissolution->Transfer Acq_1D 1D Spectra (¹H, ¹³C{¹H}, ³¹P{¹H}) Transfer->Acq_1D Acq_2D 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D Based on 1D results Assign_1D Assign 1D Signals (Chemical Shift, Coupling) Acq_2D->Assign_1D Correlate_2D Correlate via 2D Spectra Assign_1D->Correlate_2D Confirm Confirm Connectivity & Final Structure Correlate_2D->Confirm

Caption: A logical workflow from sample preparation to final structure confirmation.

Part 1: Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[11] This protocol ensures a homogenous sample free of particulates and paramagnetic impurities.[12]

Objective: To prepare a ~25-35 mM sample of this compound suitable for multinuclear NMR analysis.

Materials:

  • This compound (10-20 mg)

  • Deuterated Chloroform (CDCl₃, >99.8% D)[13][14]

  • Tetramethylsilane (TMS) (optional, as CDCl₃ often contains it)[15][16][17]

  • 5 mm high-quality NMR tubes and caps[18][19]

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter

  • Vial for dissolution

Step-by-Step Methodology:

  • Weigh the Analyte: Accurately weigh 10-20 mg of the compound into a clean, dry vial. For ¹³C and 2D NMR, a higher concentration is beneficial due to the lower sensitivity of the ¹³C nucleus.[12][18]

  • Select the Solvent: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its non-polar nature and ability to dissolve a wide range of organic molecules.[13][14] Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H NMR spectrum.[20][21]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[12][18] Gently swirl or vortex the vial to ensure the sample dissolves completely. A secondary vial is recommended for this step to make complete dissolution easier before transferring to the NMR tube.[18]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Cotton wool should be avoided as it can leach impurities.[11] Transfer the solution from the vial through the filtered pipette into the NMR tube. This critical step removes any solid particulates that can degrade spectral quality by disrupting the magnetic field homogeneity.[11][12]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.

  • Internal Standard: The residual non-deuterated solvent peak in CDCl₃ (CHCl₃) appears at δ 7.26 ppm and can be used for ¹H spectral referencing. The carbon signal of CDCl₃ appears as a triplet at δ 77.16 ppm and can be used for ¹³C referencing.[4] Tetramethylsilane (TMS) is the universal standard, defined as 0 ppm for both ¹H and ¹³C NMR.[16][17][22][23] For ³¹P NMR, an external standard of 85% H₃PO₄ in a capillary is commonly used and defined as 0 ppm.[3][24]

Part 2: Protocol for NMR Data Acquisition

These parameters are designed for a standard 400-600 MHz NMR spectrometer.

Objective: To acquire high-quality 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) NMR spectra.

Step-by-Step Methodology:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).

    • Number of Scans: 1024-4096 scans, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ³¹P{¹H} NMR Acquisition (Proton Decoupled):

    • Pulse Program: Standard single pulse with proton decoupling.

    • Spectral Width: ~150 ppm (e.g., -50 to 100 ppm).

    • Number of Scans: 64-128 scans.

    • Relaxation Delay (d1): 2-5 seconds.

    • Referencing: Reference the spectrum to external 85% H₃PO₄ at 0 ppm.[3]

  • 2D ¹H-¹H COSY Acquisition:

    • Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).[25]

    • Pulse Program: Standard COSY sequence (cosygpqf).

    • Parameters: Use standard instrument parameters, typically acquiring 1024 points in the direct dimension and 256-512 increments in the indirect dimension.

  • 2D ¹H-¹³C HSQC Acquisition:

    • Purpose: To identify which protons are directly attached to which carbons (one-bond correlations).[26]

    • Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).

    • Parameters: Calibrate for an average ¹JCH coupling of 145 Hz.

  • 2D ¹H-¹³C HMBC Acquisition:

    • Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is key for connecting molecular fragments.[10][25]

    • Pulse Program: Standard HMBC sequence with gradient selection (hmbcgplpndqf).

    • Parameters: Optimize for long-range couplings (²JCH, ³JCH) by setting the long-range delay to a value corresponding to ~8 Hz.

Part 3: Spectral Analysis and Structural Elucidation

The final structure is confirmed by systematically analyzing each spectrum and correlating the data.

Predicted NMR Data Summary

NucleusFragmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H -OCH₂CH₃~1.3Triplet (t)³JHH ≈ 7
-OCH₂ CH₃~4.1Doublet of Quartets (dq)³JHH ≈ 7, ³JPH ≈ 9
-S-C₆H₅ 7.2 - 7.5Multiplet (m)-
¹³C -OCH₂C H₃~16Doublet (d)³JPC ≈ 6
-OC H₂CH₃~64Doublet (d)²JPC ≈ 6
-S-C ₆H₅ (ipso)~135Doublet (d)²JPC ≈ 5
-S-C₆H₅ (o, m, p)127 - 134Singlets (s)-
³¹P P=O(S)~25-30Singlet (s) (in decoupled)-

Note: Predicted values are based on typical ranges for similar functional groups and may vary slightly.

Step-by-Step Analysis:

  • ¹H NMR Analysis:

    • The ethoxy groups should present as a triplet around δ 1.3 ppm (3H, -CH₃) and a multiplet around δ 4.1 ppm (2H, -OCH₂-). The triplet arises from coupling to the two methylene protons. The methylene signal is more complex: it is a quartet due to coupling with the methyl protons, and each line of the quartet is further split into a doublet by coupling to the ³¹P nucleus (³JPH).

    • The phenyl protons will appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm), integrating to 5H.

  • ¹³C NMR Analysis:

    • Four signals are expected for the aromatic ring and two for the ethoxy groups. The carbons of the ethoxy groups will appear as doublets due to coupling with the ³¹P nucleus over two bonds (²JPC for -OCH₂-) and three bonds (³JPC for -CH₃). The ipso-carbon of the phenyl ring (directly attached to sulfur) will also show a small ²JPC coupling.[8]

  • ³¹P NMR Analysis:

    • A single peak is expected in the proton-decoupled spectrum. The chemical shift for phosphorothioates of this type (P=O, P-S, P-O) is typically found downfield.[5][27] A value around δ 25-30 ppm is expected, which is distinct from related phosphate esters.[6]

  • 2D NMR Correlation Analysis:

    • The diagram below illustrates the key correlations used to build the final structure.

G Key 2D NMR correlations for structural confirmation. cluster_mol P P O1 O P->O1 O2 O P->O2 S S P->S CH2_1 CH₂ (δ ≈ 4.1) O1->CH2_1 CH2_2 CH₂ (δ ≈ 4.1) O2->CH2_2 Ph Phenyl (δ ≈ 7.2-7.5) S->Ph CH2_1->P HMBC (²J) CH3_1 CH₃ (δ ≈ 1.3) CH2_1->CH3_1 CH2_1->CH3_1 COSY CH3_1->P HMBC (³J) CH3_2 CH₃ (δ ≈ 1.3) CH2_2->CH3_2 CH2_2->CH3_2 Ph->P HMBC (³J)

Caption: Key COSY and HMBC correlations confirming molecular connectivity.

  • COSY: A cross-peak will connect the -OCH₂- protons (δ ~4.1 ppm) with the -CH₃ protons (δ ~1.3 ppm), confirming the ethyl fragment.

  • HSQC: This spectrum will map each proton signal to its directly attached carbon signal, e.g., the triplet at δ ~1.3 ppm will correlate to the carbon at δ ~16 ppm.

  • HMBC: This is the ultimate tool for connecting the fragments. Key correlations will be observed from the -OCH₂- protons (δ ~4.1 ppm) to the ³¹P nucleus and from the aromatic protons to the ³¹P nucleus (across the sulfur atom, a 3-bond coupling), definitively proving the O,O-diethyl and S-phenyl connectivity to the central phosphorothioate core.

Conclusion

By systematically applying 1D ¹H, ¹³C, and ³¹P NMR experiments, complemented by 2D COSY, HSQC, and HMBC techniques, the molecular structure of this compound can be elucidated with a high degree of confidence. The protocols and analytical strategies outlined in this note provide a robust, self-validating framework for researchers to confirm the identity and purity of this and structurally related organophosphorus compounds, ensuring data integrity for subsequent research and development activities.

References

Application Notes and Protocols for the In Vitro and In Vivo Experimental Design for O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Toxicological Profile of O,O-Diethyl S-phenyl phosphorothioate

This compound (DESP) is an organophosphate (OP) compound. The general class of organophosphates is widely utilized in agriculture as pesticides.[1] However, their widespread use raises concerns about their potential toxicity to non-target organisms, including humans. The primary mechanism of acute toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to the accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and potentially severe neurotoxic effects.[2][3]

Beyond their well-documented neurotoxicity, evidence suggests that some organophosphates can also induce hepatotoxicity, characterized by liver damage and dysfunction.[2][4][5][6] This is often linked to the metabolic activation of the parent compound in the liver, a process that can generate reactive metabolites and induce oxidative stress.[2][5]

A thorough toxicological evaluation of DESP is crucial for understanding its potential risks to human health and the environment. This guide provides a comprehensive framework for the in vitro and in vivo experimental design to investigate the biological effects of DESP. It is intended for researchers, scientists, and drug development professionals engaged in toxicology and pharmacology. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial screening to in-depth mechanistic studies and in vivo validation.

Part 1: In Vitro Experimental Design: From Primary Screening to Mechanistic Insights

The in vitro assessment of DESP is a critical first step to elucidate its cytotoxic and mechanistic properties in a controlled environment. This section details a tiered approach, beginning with fundamental cytotoxicity and AChE inhibition assays, followed by investigations into the underlying mechanisms of toxicity, such as metabolic activation and oxidative stress.

Rationale for Cell Line Selection

The choice of appropriate cell lines is paramount for obtaining biologically relevant data. For DESP, a dual focus on neurotoxicity and hepatotoxicity is warranted.

  • For Neurotoxicity Studies:

    • SH-SY5Y (Human Neuroblastoma Cell Line): This cell line is a well-established model for neurotoxicity studies.[7] SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, expressing many markers of primary neurons, making them suitable for assessing neurotoxic effects.

    • N2a (Mouse Neuroblastoma Cell Line): Similar to SH-SY5Y, the N2a cell line is another valuable tool for investigating the effects of chemical compounds on neuronal cells.[8]

  • For Hepatotoxicity and Metabolism Studies:

    • HepG2 (Human Hepatocellular Carcinoma Cell Line): HepG2 cells are widely used in toxicology as they retain many of the metabolic functions of primary hepatocytes, including cytochrome P450 enzyme activity.[9] This makes them an excellent model to study the metabolic activation of DESP and its subsequent hepatotoxic effects.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a logical workflow for the in vitro evaluation of DESP.

Caption: In Vitro Experimental Workflow for DESP.

Protocols for In Vitro Assays

This assay determines the direct inhibitory effect of DESP on AChE activity.

Principle: Based on the Ellman method, acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[10][11]

Materials:

  • Purified AChE (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • DESP stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in deionized water (prepare fresh daily).

    • Prepare serial dilutions of DESP in phosphate buffer from the stock solution. Ensure the final DMSO concentration in the assay does not exceed 1%.[11]

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (No Inhibitor): 140 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB.

    • Test Sample: 130 µL phosphate buffer + 10 µL of each DESP dilution + 10 µL AChE solution + 10 µL DTNB.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow DESP to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of ATCI to all wells (except the blank) to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every minute.[11]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each DESP concentration using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Determine the IC₅₀ value (the concentration of DESP that causes 50% inhibition of AChE activity).

This assay assesses the cytotoxic effect of DESP on neuronal and hepatic cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12][13] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • SH-SY5Y and HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • DESP stock solution (in DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y or HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[14]

  • Treatment: Remove the medium and expose the cells to various concentrations of DESP in fresh medium for 24, 48, or 72 hours.[14] Include a vehicle control (medium with the same concentration of DMSO as the highest DESP concentration).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • If using adherent cells, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle control: % Viability = (Abs_sample / Abs_control) * 100

    • Determine the LC₅₀ value (the concentration of DESP that causes 50% cell death).

This assay investigates whether the metabolism of DESP by liver enzymes increases its toxicity.

Principle: Many phosphorothioate pesticides are metabolically activated by cytochrome P450 enzymes in the liver to their more potent oxon analogs.[15][16][17] This assay combines human liver microsomes with recombinant AChE to mimic this bioactivation process in vitro.[7][18]

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Recombinant human AChE

  • Colorimetric detection reagents for AChE assay (as described in 1.3.1)

  • DESP stock solution

Protocol:

  • Reaction Setup: In a 96-well plate, combine:

    • A mixture of human recombinant AChE and liver microsomes.[18]

    • Serial dilutions of DESP.

  • Initiate Metabolism: Add NADPH to start the metabolic reaction and incubate for 30 minutes at room temperature.[18]

  • AChE Inhibition Measurement: Add the colorimetric detection solution for the AChE assay and incubate for 10-30 minutes.[18]

  • Measurement and Analysis: Measure the absorbance at 405 nm and calculate the IC₅₀ as described in the AChE inhibition assay.[7] A lower IC₅₀ in the presence of liver microsomes and NADPH indicates metabolic activation to a more potent AChE inhibitor.

These assays determine if DESP induces oxidative stress in neuronal and hepatic cells.

Principle: Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[19][20] This can lead to cellular damage. Key markers of oxidative stress include ROS levels, glutathione (GSH) levels, and lipid peroxidation (measured by malondialdehyde, MDA).

A. Measurement of Intracellular ROS:

  • Method: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Treat cells with DESP for a specified time.

    • Load the cells with DCFH-DA.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

B. Measurement of Glutathione (GSH) Levels:

  • Method: Use a commercially available GSH assay kit, which is often based on the reaction of GSH with a chromogenic substrate.

  • Protocol:

    • Treat cells with DESP.

    • Lyse the cells and perform the assay according to the manufacturer's instructions.

C. Measurement of Lipid Peroxidation (MDA Assay):

  • Method: The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA, a product of lipid peroxidation.

  • Protocol:

    • Treat cells with DESP.

    • Lyse the cells and react the lysate with thiobarbituric acid (TBA) at high temperature.

    • Measure the absorbance of the resulting pink-colored product.

Part 2: In Vivo Experimental Design: Assessing Systemic Toxicity and Neurobehavioral Effects

In vivo studies are essential to understand the systemic effects of DESP, including its toxicity in a whole organism, and to validate the findings from in vitro experiments. Rodent models, such as rats and mice, are commonly used for organophosphate toxicity studies.[21][22][23]

Animal Model Selection
  • Species: Sprague-Dawley rats or BALB/c mice are suitable choices. Rats are often preferred for neurobehavioral studies due to their well-characterized behavioral repertoire.[3][24] Mice can be used for sub-chronic toxicity studies.[21][22][23]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for in vivo toxicity assessment of DESP.

Caption: In Vivo Experimental Workflow for DESP.

Protocols for In Vivo Studies

This study provides an initial assessment of the acute toxicity of DESP and helps in dose selection for subsequent studies.

Principle: The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals to classify a substance into a toxicity category based on mortality.[25][26][27]

Protocol:

  • Animals: Use healthy, young adult female rats (nulliparous and non-pregnant).

  • Dosing: Administer DESP orally by gavage at one of the specified starting doses (e.g., 300 mg/kg). The vehicle should be inert (e.g., corn oil).

  • Procedure:

    • Use three animals per step.

    • Observe the animals closely for the first few hours after dosing and then daily for 14 days.[25]

    • Record clinical signs of toxicity (e.g., tremors, convulsions, salivation) and mortality.

    • The outcome of the first step determines the next dose level (higher or lower).

  • Endpoint: Classification of DESP into a GHS toxicity category.

This study evaluates the effects of repeated exposure to DESP.

Protocol:

  • Animals: Use both male and female rats or mice.

  • Dose Groups:

    • Control Group: Vehicle only.

    • Three Dose Groups: Low, mid, and high doses of DESP, selected based on the acute toxicity data. The highest dose should induce some toxicity but not significant mortality.

  • Dosing: Administer DESP daily by oral gavage for 90 days.

  • In-life Observations:

    • Monitor body weight, food, and water consumption weekly.

    • Perform daily clinical observations for signs of toxicity.

  • Neurobehavioral Assessments:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Morris Water Maze: To evaluate spatial learning and memory.

  • Terminal Procedures:

    • At the end of the 90-day period, collect blood samples for hematology and clinical chemistry (including liver function tests like ALT and AST).

    • Euthanize the animals and perform a gross necropsy.

    • Collect organs (brain, liver, kidneys, etc.) for weighing and histopathological examination.

  • Biochemical Analysis of Tissues:

    • Measure AChE activity in brain and red blood cells.

    • Conduct oxidative stress assays (ROS, GSH, MDA) on brain and liver tissue homogenates.

Part 3: Analytical Methods for Quantification of DESP and its Metabolites

Accurate quantification of DESP and its metabolites in biological samples is crucial for pharmacokinetic and toxicokinetic studies.

Sample Preparation
  • Plasma/Serum: Protein precipitation with acetonitrile followed by centrifugation.[28]

  • Tissue Homogenates: Homogenize tissues in an appropriate buffer, followed by liquid-liquid extraction or solid-phase extraction (SPE).

Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and selectivity.[29]

    • Chromatography: Reversed-phase chromatography using a C18 column.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, potentially after derivatization of the analytes.

Conclusion

The experimental designs and protocols outlined in this guide provide a comprehensive approach to evaluating the toxicological profile of this compound. By systematically progressing from in vitro screening and mechanistic studies to in vivo validation, researchers can gain a thorough understanding of the potential neurotoxic and hepatotoxic effects of this compound. The integration of biochemical, behavioral, and histopathological endpoints will ensure a robust and scientifically sound assessment of the risks associated with DESP exposure.

References

Application Notes and Protocols for the Safe Handling and Disposal of O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Risks of O,O-Diethyl S-phenyl phosphorothioate

This compound is an organophosphorus compound that, due to its chemical properties, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. As with many organothiophosphates, its primary mode of toxicity is through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of symptoms that can be severe and, in some cases, life-threatening.[1]

This guide provides a comprehensive overview of the essential safety protocols, emergency procedures, and disposal methods for this compound. The information herein is intended to empower researchers to work confidently and safely with this compound by fostering a deep understanding of its potential hazards and the measures required to mitigate them.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.

PropertyValueSource
CAS Number 1889-58-3[3][4]
Molecular Formula C₁₀H₁₅O₃PS[3][5]
Molecular Weight 246.26 g/mol [3][5]
Appearance Colorless to light-yellow liquid[4]
Storage Temperature Refrigerator[4]

Toxicological Profile and Hazard Identification

Mechanism of Action: Organophosphorus compounds like this compound act by phosphorylating the serine hydroxyl group at the active site of acetylcholinesterase. This inactivation of the enzyme leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation of muscarinic and nicotinic receptors.[1][2]

Routes of Exposure: Exposure to this compound can occur through:

  • Dermal contact: Organophosphates can be readily absorbed through the skin.[10][11]

  • Inhalation: Aerosols or vapors can be inhaled.[10][11]

  • Ingestion: Accidental ingestion can lead to rapid poisoning.[10][11]

  • Eye contact: Can cause local and systemic effects.[3]

Symptoms of Exposure: The symptoms of organophosphate poisoning can be categorized by their effect on the nervous system and can range from mild to severe.[10][11]

Muscarinic Effects (SLUDGEM):

  • S alivation

  • L acrimation (tearing)

  • U rination

  • D efecation

  • G astrointestinal distress (cramps, nausea, vomiting, diarrhea)

  • E mesis (vomiting)

  • M iosis (pinpoint pupils)

Nicotinic Effects:

  • Muscle twitching and fasciculations

  • Cramps

  • Weakness, potentially progressing to paralysis

Central Nervous System (CNS) Effects:

  • Headache

  • Dizziness

  • Anxiety and restlessness

  • Confusion

  • Seizures

  • Coma

  • Respiratory depression

Globally Harmonized System (GHS) Classification: There is conflicting information regarding the GHS classification of this compound. Some sources indicate that data is not available, while others provide the following classifications:[3][4][5]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Given this discrepancy, it is imperative to handle this compound with a high degree of caution, assuming it possesses the hazards indicated above.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, dilution, and reaction quenching, must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Administrative Controls
  • Designated Area: Designate a specific area within the laboratory for working with this compound.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[12][13][14][15][16]

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) are essential. Double-gloving is recommended. Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn in situations where there is a risk of splashing.

  • Lab Coat: A buttoned, full-length lab coat is necessary to protect street clothing and skin.

  • Respiratory Protection: In the absence of adequate engineering controls or in the event of a spill, a respirator with an appropriate organic vapor cartridge should be used.

PPE_Workflow cluster_ppe Mandatory PPE start Handling this compound engineering Engineering Controls (Fume Hood) start->engineering admin Administrative Controls (Designated Area, Training) start->admin ppe Personal Protective Equipment start->ppe end Safe Handling Achieved gloves Chemical-Resistant Gloves (Nitrile, Double-gloved) ppe->gloves eyes Eye Protection (Goggles, Face Shield) ppe->eyes coat Lab Coat ppe->coat respirator Respiratory Protection (As needed) ppe->respirator

Personal Protective Equipment (PPE) Workflow

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside of a fume hood, open sashes of nearby hoods.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, contain the spill using an absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization: Once absorbed, the material can be treated with a decontamination solution. A 10% solution of sodium hypochlorite (household bleach) or a slurry of sodium carbonate (washing soda) can be used to decontaminate surfaces.[17]

  • Collection: Carefully collect the absorbed and neutralized material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area and any equipment used in the cleanup with a 10% bleach solution, followed by a thorough rinse with water.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.

Disposal Procedures

The disposal of this compound and any contaminated materials must be carried out in strict accordance with institutional, local, state, and federal regulations.[18][19]

Waste Segregation and Labeling
  • Waste Container: Collect all waste contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The label must include the chemical name, "Hazardous Waste," and any other information required by your institution.

Decontamination and Neutralization Protocol (for small quantities)

For the in-lab decontamination of small quantities of this compound, alkaline hydrolysis can be employed to break down the compound into less toxic substances.[17][20][21][22][23]

Protocol: Alkaline Hydrolysis of this compound

  • Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a suitable solvent (e.g., a mixture of water and ethanol to aid solubility).

  • Reaction Setup: Place the waste material containing this compound in a suitably sized flask equipped with a magnetic stirrer.

  • Hydrolysis: Slowly add the 1 M NaOH solution to the waste material while stirring. The reaction is typically carried out at room temperature.

  • Monitoring: Allow the reaction to proceed for several hours. The completion of the hydrolysis can be monitored by an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to confirm the disappearance of the parent compound.

  • Neutralization: Once the hydrolysis is complete, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M hydrochloric acid) to a pH of approximately 7.

  • Disposal: The neutralized solution should be disposed of as hazardous waste according to institutional guidelines.

Disposal_Workflow start Waste this compound segregate Segregate and Label as Hazardous Waste start->segregate small_quant Small Quantities? segregate->small_quant hydrolysis Alkaline Hydrolysis (In-Lab Decontamination) small_quant->hydrolysis Yes large_quant Large Quantities or Contaminated Materials small_quant->large_quant No neutralize Neutralize to pH 7 hydrolysis->neutralize end Final Disposal neutralize->end incineration High-Temperature Incineration (Licensed Facility) large_quant->incineration incineration->end

Disposal Decision Workflow

High-Temperature Incineration

For larger quantities of this compound and for solid waste contaminated with the compound, high-temperature incineration is the recommended disposal method.[24][25][26][27][28] This must be carried out by a licensed hazardous waste disposal facility. The recommended incineration temperature for organic pesticides is generally 1000°C with a 2-second retention time to ensure complete destruction.[24]

EPA Hazardous Waste Code: While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely fall under a generic code for organophosphorus pesticides. Consult with your institution's EHS department for the appropriate waste code.

Conclusion

This compound is a valuable research chemical that can be used safely when its potential hazards are understood and respected. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure the responsible disposal of this compound. A culture of safety, built on a foundation of knowledge and best practices, is the most effective tool for protecting personnel and the environment.

References

Topic: Formulation of O,O-Diethyl S-phenyl phosphorothioate for Pest Control Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formulation of O,O-Diethyl S-phenyl phosphorothioate, a model organophosphate compound, for use in pest control research. It is intended for researchers and scientists who require stable, effective, and reproducible formulations for laboratory, greenhouse, and small-scale field evaluations. This guide covers the physicochemical properties of the active ingredient, core principles of pesticide formulation, detailed step-by-step protocols for creating Emulsifiable Concentrates (EC), Wettable Powders (WP), and Granular (G) formulations, and methodologies for efficacy and quality control assessment. All protocols are designed with scientific integrity and user safety as paramount considerations.

Profile of the Active Ingredient: this compound

Physicochemical Properties

Understanding the fundamental properties of the active ingredient (AI) is the first step in designing a successful formulation. This compound is a colorless to light-yellow liquid organophosphate compound.

PropertyValueSource(s)
CAS Number 1889-58-3[1]
Molecular Formula C₁₀H₁₅O₃PS[1][2]
Molecular Weight 246.26 g/mol [1]
Physical Form Colorless to light-yellow liquid
Storage Temperature Refrigerator (2-8°C)
Mechanism of Action

As an organophosphate pesticide, this compound functions by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects.[3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect. This mode of action is characteristic of most organophosphate and carbamate insecticides.[4]

Safety & Toxicology

This compound is a hazardous chemical and must be handled with extreme care in a laboratory setting equipped with appropriate safety measures.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, a lab coat, and use a fume hood to avoid inhalation of vapors.[1][5]

  • First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator as indicated.

Principles of Formulation Development

Unformulated active ingredients, often called technical grade material, are rarely suitable for direct application.[6] Formulation is the process of blending the AI with inert ingredients to create a product that is safe, stable, and efficacious.[7]

  • Solvents/Carriers: These are the primary inert materials that dilute the AI to a usable concentration. For liquid AIs like this compound, organic solvents are used in ECs, while solid mineral clays or silica are used as carriers for WPs and granules.[6][8]

  • Adjuvants: These are additives that enhance the performance of the pesticide.[9] They include:

    • Surfactants (Surface Acting Agents): Reduce the surface tension of spray droplets, allowing them to spread more evenly over a waxy leaf surface.[10][11]

    • Emulsifiers: Allow oil-based formulations (like ECs) to mix with water to form a stable emulsion.[12]

    • Dispersing Agents: Prevent solid particles in a WP from clumping together in the spray tank.

    • Stickers: Help the pesticide adhere to the target surface, reducing runoff from rain or irrigation.[10]

Selecting the Right Formulation

The choice of formulation depends on the AI's properties, the target pest, the application site (e.g., foliage, soil), and the available application equipment.[13]

G start Start: AI is a Liquid app_type Application Target? start->app_type foliar Foliar (Leaves) app_type->foliar  Foliage   soil Soil app_type->soil  Soil   form_ec Formulate as Emulsifiable Concentrate (EC) foliar->form_ec Requires water dilution & spray application form_wp Formulate as Wettable Powder (WP) foliar->form_wp Alternative if solvent phytotoxicity is a concern form_g Formulate as Granular (G) soil->form_g Direct application, slow release

Caption: Decision workflow for selecting a formulation type.

Detailed Formulation Protocols

Safety Precaution: All formulation procedures must be conducted in a certified chemical fume hood while wearing appropriate PPE.

Protocol: Emulsifiable Concentrate (EC) Formulation

ECs are one of the most common liquid formulation types, designed to be diluted with water to form an oil-in-water emulsion for spray application.[12][14] They are ideal for water-insoluble, oil-soluble AIs.

  • Principle: The AI is dissolved in a water-immiscible organic solvent. A blend of emulsifiers is added to enable the concentrate to spontaneously form a stable, milky emulsion when mixed with water in the spray tank.[12][15]

  • Materials and Equipment:

    • This compound (Technical Grade, >97%)

    • Aromatic solvent (e.g., Aromatic 150, Cyclohexanone)

    • Non-ionic emulsifier (e.g., Alcohol ethoxylate)

    • Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate)

    • Glass beakers and graduated cylinders

    • Magnetic stirrer and stir bars

    • Analytical balance

  • Step-by-Step Procedure:

    • Solubilization: Weigh the desired amount of solvent into a beaker. Place it on a magnetic stirrer.

    • AI Addition: Slowly add the pre-weighed this compound to the solvent while stirring until it is completely dissolved.

    • Emulsifier Addition: Add the required amounts of the anionic and non-ionic emulsifiers to the solution. Continue stirring for 15-20 minutes until the mixture is a clear, homogenous solution.

    • Packaging: Transfer the final EC formulation to a labeled, sealed glass bottle for storage.

  • Example EC Recipes:

Component25% EC Formulation (w/w)50% EC Formulation (w/w)
This compound25.0 g50.0 g
Anionic Emulsifier4.0 g5.0 g
Non-ionic Emulsifier6.0 g7.0 g
Aromatic Solvent65.0 g38.0 g
Total 100.0 g 100.0 g
  • Quality Control - Emulsion Stability Test:

    • Add 5 mL of the EC formulation to 95 mL of standard hard water in a 100 mL graduated cylinder.

    • Invert the cylinder 10 times and let it stand.

    • A stable emulsion should appear uniform and milky with no visible separation or creaming after 30 minutes.

Protocol: Wettable Powder (WP) Formulation

WPs are finely ground solid formulations that are mixed with water to form a suspension for spraying.[8] This is a suitable alternative if the solvents used in ECs cause phytotoxicity.

  • Principle: The liquid AI is adsorbed onto a highly absorptive solid carrier. A wetting agent is added to help the powder mix with water, and a dispersing agent is included to keep the particles suspended.

  • Materials and Equipment:

    • This compound (Technical Grade, >97%)

    • Absorbent carrier (e.g., precipitated silica)

    • Inert filler/diluent (e.g., kaolin clay)

    • Wetting agent (e.g., sodium lauryl sulfate)

    • Dispersing agent (e.g., sodium lignosulfonate)

    • Mortar and pestle or a laboratory-scale mill

    • Spatulas, weighing boats, analytical balance

  • Step-by-Step Procedure:

    • Carrier Impregnation: In a beaker, weigh the absorbent carrier (silica). Slowly add the pre-weighed liquid AI while mixing thoroughly with a spatula until all the liquid is absorbed and the powder appears dry and free-flowing. This creates the "active carrier."

    • Blending: In a separate container or on a weighing paper, weigh and combine the inert filler, wetting agent, and dispersing agent.

    • Milling: Transfer the active carrier and the blended powders to a mortar and pestle or a lab mill. Grind the components together until a homogenous, fine powder is achieved.

    • Packaging: Store the final WP in a sealed, moisture-proof container.

  • Example WP Recipe:

Component50% WP Formulation (w/w)
This compound50.0 g
Precipitated Silica (Carrier)20.0 g
Wetting Agent2.0 g
Dispersing Agent5.0 g
Kaolin Clay (Filler)23.0 g
Total 100.0 g
  • Quality Control - Suspensibility Test:

    • Prepare a 1% suspension of the WP in a graduated cylinder with standard hard water.

    • Invert 30 times and let it stand for 30 minutes.

    • A good quality WP will have minimal sediment at the bottom. The majority of the particles should remain in suspension.[8]

Protocol: Granular (G) Formulation

Granular formulations are ready-to-use products typically applied to the soil to control soil-borne pests or for systemic uptake by plants.[6][16] They offer advantages such as reduced drift and lower applicator exposure.[6]

  • Principle: The AI is sprayed onto and absorbed by pre-formed inert granules. A sticker or binder may be included to ensure the AI adheres well to the carrier.[16]

  • Materials and Equipment:

    • This compound (Technical Grade, >97%)

    • Inert granular carrier (e.g., bentonite clay granules, corncob grits, 24/48 mesh size)

    • Solvent (if needed to reduce viscosity, e.g., isopropanol)

    • Sticker/binder (e.g., polyethylene glycol)

    • Laboratory-scale rotary mixer or a sealed container for tumbling

    • Spray bottle or dropper

    • Drying oven

  • Step-by-Step Procedure:

    • Prepare Spray Liquid: In a small beaker, mix the pre-weighed AI with the binder and solvent (if used) to create a homogenous liquid concentrate.

    • Coating: Place the pre-weighed granular carrier into the rotary mixer. Start the mixer to tumble the granules.

    • Application: Slowly spray or drop the liquid concentrate onto the tumbling granules, ensuring even distribution.

    • Drying: Once the application is complete, continue tumbling for 10-15 minutes. Then, spread the granules on a tray and dry in a ventilated oven at a low temperature (e.g., 40-50°C) to remove the solvent.

    • Packaging: Once dry and cool, store the granules in a sealed, airtight container.

  • Example G Recipe:

Component5% G Formulation (w/w)
This compound5.0 g
Polyethylene Glycol (Binder)1.0 g
Bentonite Granules (Carrier)94.0 g
Total 100.0 g
  • Quality Control - Attrition Resistance Test:

    • A known weight of granules is sieved to remove any initial dust.

    • The sample is then agitated (e.g., shaken vigorously) for a set period.

    • The sample is re-sieved, and the amount of dust generated is weighed. Low dust generation indicates good attrition resistance.[16]

Efficacy and Phytotoxicity Assessment

After formulation, it is critical to test the product's biological activity and its safety for the host crop.[17]

G cluster_0 Laboratory Phase cluster_1 Greenhouse/Field Phase lab_start Prepare Serial Dilutions of Formulation bioassay Forced Contact Bioassay (e.g., Leaf Dip, Topical) lab_start->bioassay lc50 Calculate LC50/LD50 bioassay->lc50 exp_design Setup Randomized Block Design Trial lc50->exp_design Determine Field Rates application Apply Treatments (Formulation, Control, Standard) exp_design->application assessment Assess Pest Population & Crop Phytotoxicity Over Time application->assessment data_analysis Statistical Analysis of Results assessment->data_analysis

Caption: Workflow for evaluating formulation efficacy.

Laboratory Bioassay Protocol (Leaf-Dip Method)

This protocol determines the concentration of the formulation required to kill 50% of a test insect population (LC₅₀).

  • Prepare Dilutions: Create a series of dilutions of your formulated product (e.g., EC or WP suspension) in water, typically ranging from 1 to 1000 ppm. Include a water-only control.

  • Treat Foliage: Dip leaves of a suitable host plant into each dilution for 10-15 seconds and allow them to air dry.

  • Insect Infestation: Place the treated leaves into ventilated containers (e.g., petri dishes with moist filter paper). Introduce a known number of target insects (e.g., 10-20 larvae) into each container.

  • Incubation: Keep the containers in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).

  • Mortality Assessment: Record the number of dead insects after 24, 48, and 72 hours.

  • Data Analysis: Use probit analysis to calculate the LC₅₀ value.

Phytotoxicity Assessment Protocol

This protocol assesses potential harm to the host plant.

  • Plant Preparation: Use healthy, actively growing plants of the target species.

  • Application: Prepare the formulation at its intended use rate (1x) and at a higher rate (e.g., 2x or 4x). Include a water-only control.

  • Treatment: Spray the plants to the point of runoff, ensuring complete coverage.

  • Evaluation: Visually assess the plants at 3, 7, and 14 days after treatment. Look for signs of injury such as leaf yellowing (chlorosis), tissue death (necrosis), burning, or stunting compared to the control plants. Record observations using a 0-5 rating scale (0 = no damage, 5 = severe damage).

References

O,O-Diethyl S-phenyl phosphorothioate as a Chemical Probe in Neurobiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the use of O,O-Diethyl S-phenyl phosphorothioate (DEPSPT) as a chemical probe in neurobiological research. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound to investigate cholinergic signaling, neurotoxicity, and related neurological processes. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to facilitate the effective application of DEPSPT in the laboratory.

Introduction: The Role of DEPSPT in Probing Cholinergic Neurotransmission

This compound (DEPSPT) is an organophosphorus compound that serves as a potent and irreversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), terminating the signal at cholinergic synapses.[1] By inhibiting AChE, DEPSPT leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and subsequent downstream effects. This property makes DEPSPT a valuable tool for studying the dynamics of cholinergic neurotransmission and the pathological consequences of its dysregulation. While many organophosphorus compounds have been developed as pesticides, their specific and potent action on key neurological targets makes them useful as chemical probes in a controlled laboratory setting to elucidate complex biological pathways.[3]

Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase

The primary mechanism of action of DEPSPT is the irreversible phosphorylation of the serine residue within the active site of acetylcholinesterase.[1] This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of both muscarinic and nicotinic acetylcholine receptors, resulting in a state of cholinergic crisis.[3] This sustained receptor activation can trigger a cascade of downstream events, including excitotoxicity, oxidative stress, and ultimately, neuronal cell death.[4]

While the inhibition of AChE is the canonical mechanism, evidence suggests that some organophosphorus compounds may also exert non-cholinergic effects, potentially interacting with other cellular targets such as the cytoskeleton.[5] Researchers using DEPSPT as a probe should be mindful of these potential off-target effects and may need to incorporate appropriate controls to isolate the specific consequences of AChE inhibition.

DEPSPT Mechanism of Action DEPSPT O,O-Diethyl S-phenyl phosphorothioate (DEPSPT) AChE Acetylcholinesterase (AChE) (Active) DEPSPT->AChE Irreversible Inhibition AChE_inhibited Phosphorylated AChE (Inactive) Blocks Hydrolysis AChE->AChE_inhibited ACh Acetylcholine (ACh) AChE->ACh Catalyzes Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis ACh_accumulation ACh Accumulation in Synapse ACh->ACh_accumulation Receptors Muscarinic & Nicotinic Receptors ACh_accumulation->Receptors Hyperstimulation Downstream Downstream Effects (e.g., Excitotoxicity, Oxidative Stress) Receptors->Downstream

Caption: Mechanism of DEPSPT action.

Quantitative Data: Inhibitory Potency of Related Phosphorothioates

Compound StructureTarget EnzymeIC50 (µM)
O,O-diethyl O-(2-(phenylcarbamoyl)phenyl) phosphorothioate derivativesAcetylcholinesterase (AChE)8.04 - 20.2
Butyrylcholinesterase (BChE)Comparable to rivastigmine

Note: The data presented is for structurally similar compounds and should be used as a guideline for estimating the potency of DEPSPT.[1] Experimental determination of the IC50 for DEPSPT is highly recommended for specific research applications.

Experimental Protocols

The following protocols provide a framework for utilizing DEPSPT as a chemical probe in neurobiological research. These are starting points and should be optimized for specific experimental systems.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method

This protocol describes the determination of the inhibitory potency of DEPSPT on purified acetylcholinesterase or enzyme from a biological sample using the colorimetric Ellman's method.

Materials:

  • This compound (DEPSPT)

  • Purified acetylcholinesterase (from electric eel or recombinant human) or tissue homogenate

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DEPSPT in a suitable solvent such as methanol or DMSO.[6] Note that some organic solvents can affect enzyme activity.[6]

    • Prepare working solutions of DEPSPT by serial dilution in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the appropriate DEPSPT working solution to the test wells.

    • Add 20 µL of phosphate buffer to the control wells (no inhibitor).

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the acetylcholinesterase solution to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction and Measurement:

    • To initiate the reaction, add 10 µL of DTNB solution followed by 10 µL of ATCI solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Calculate the percentage of inhibition for each DEPSPT concentration using the formula: % Inhibition = 100 * (V_control - V_inhibitor) / V_control

    • Plot the percentage of inhibition against the logarithm of the DEPSPT concentration and determine the IC50 value using non-linear regression analysis.

AChE Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - DEPSPT dilutions - AChE solution - ATCI & DTNB solutions Plate Add DEPSPT, Buffer, & AChE to 96-well plate Reagents->Plate Incubate Incubate to allow inhibitor-enzyme interaction Plate->Incubate React Initiate reaction with ATCI & DTNB Incubate->React Measure Measure absorbance at 412 nm over time React->Measure Calculate Calculate reaction rates Measure->Calculate Inhibition % Inhibition Calculation Calculate->Inhibition IC50 Determine IC50 value Inhibition->IC50

Caption: Workflow for AChE inhibition assay.

Protocol 2: Induction of Cholinergic Neurotoxicity in a Neuronal Cell Culture Model

This protocol outlines a general procedure for using DEPSPT to induce a neurotoxic phenotype in a neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures, which can be used to study the mechanisms of organophosphate-induced neurodegeneration.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Appropriate cell culture medium and supplements

  • This compound (DEPSPT)

  • Cell viability assay kit (e.g., MTT, LDH)

  • Microscopy equipment for morphological analysis

  • Reagents for downstream analysis (e.g., ROS detection, apoptosis assays)

Procedure:

  • Cell Culture and Treatment:

    • Culture the neuronal cells to the desired confluency in a suitable format (e.g., 96-well plates for viability assays, chamber slides for imaging).

    • Prepare a stock solution of DEPSPT in an appropriate solvent and dilute it to the desired final concentrations in the cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing different concentrations of DEPSPT. Include a vehicle control (medium with solvent only).

  • Incubation and Observation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • During the incubation period, observe the cells for any morphological changes, such as neurite retraction, cell rounding, or detachment, using a phase-contrast microscope.

  • Assessment of Neurotoxicity:

    • Cell Viability: At the end of the incubation period, assess cell viability using a standard assay such as MTT or LDH according to the manufacturer's instructions.

    • Apoptosis/Necrosis: To determine the mode of cell death, use assays for apoptosis (e.g., caspase-3 activity, Annexin V staining) or necrosis.

    • Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.

  • Data Analysis:

    • Quantify the results from the viability and other assays.

    • Determine the concentration- and time-dependent effects of DEPSPT on the neuronal cells.

    • Correlate the biochemical changes with the observed morphological alterations.

Self-Validating Systems and Causality in Experimental Design

To ensure the trustworthiness of the experimental outcomes, it is crucial to incorporate self-validating systems within the protocols.

  • Positive and Negative Controls: In the AChE inhibition assay, a known AChE inhibitor (e.g., paraoxon) should be used as a positive control, while a vehicle control will serve as the negative control.[7] In cell-based assays, a compound with known neurotoxic effects can be used as a positive control.

  • Dose-Response and Time-Course Studies: Establishing a clear dose-response and time-course relationship for the effects of DEPSPT provides strong evidence for a causal link between the compound and the observed biological outcome.

  • Rescue Experiments: To confirm that the observed neurotoxicity is indeed due to AChE inhibition, rescue experiments can be performed. This could involve the co-administration of an acetylcholine receptor antagonist to see if it can mitigate the toxic effects of DEPSPT.

By explaining the "why" behind each step, researchers can better understand the experimental design and interpret the results with higher confidence. For instance, the pre-incubation step in the AChE inhibition assay is critical to allow the irreversible inhibitor to bind to the enzyme, a key aspect of its mechanism.[7]

References

Application Notes and Protocols for Studying the Insecticidal Efficacy of O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for studying the insecticidal efficacy of O,O-Diethyl S-phenyl phosphorothioate. This document outlines the mechanism of action, detailed experimental protocols, and data interpretation guidelines to ensure scientifically sound and reproducible results.

Introduction to this compound

This compound is an organophosphate compound with the molecular formula C₁₀H₁₅O₃PS.[1] Like other organophosphorus compounds, its primary application in agriculture has been as a pesticide.[2][3] The insecticidal activity of this compound stems from its ability to inhibit the enzyme acetylcholinesterase (AChE), a critical component of the insect nervous system.[2][3][4][5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of organophosphate insecticides is acetylcholinesterase (AChE).[5] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[4][5] By breaking down ACh, AChE terminates the nerve impulse, allowing the neuron to return to its resting state.

This compound, like other phosphorothioates, is bioactivated in vivo to its oxygen analog, which is a more potent inhibitor of AChE.[6] This oxygen analog then phosphorylates a serine residue in the active site of AChE, rendering the enzyme non-functional.[4][6] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[4] This hyperstimulation of the nervous system leads to agitation, muscle weakness, paralysis, and ultimately, the death of the insect.[4]

cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound ACh Acetylcholine (ACh) Released Receptor Postsynaptic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Binds Signal Nerve Impulse Propagation Receptor->Signal Hydrolysis ACh Hydrolysis (Choline + Acetic Acid) AChE->Hydrolysis Termination Signal Termination Hydrolysis->Termination OP O,O-Diethyl S-phenyl phosphorothioate AChE_Inhibited Inhibited AChE (Phosphorylated) OP->AChE_Inhibited Inhibits ACh_Accumulation ACh Accumulation AChE_Inhibited->ACh_Accumulation Prevents Hydrolysis Hyperstimulation Continuous Receptor Stimulation ACh_Accumulation->Hyperstimulation Paralysis Paralysis & Death Hyperstimulation->Paralysis

Caption: Mechanism of Acetylcholinesterase Inhibition.

Essential Materials and Reagents

A successful study of insecticidal efficacy requires meticulous preparation and the use of appropriate materials. The following is a general list; specific requirements may vary based on the chosen protocol and target insect species.

Category Item Purpose
Test Compound This compoundThe insecticide being evaluated.
Solvents Acetone, Ethanol, or other suitable organic solvents[7]To dissolve and dilute the test compound. Acetone is commonly recommended due to its low toxicity to many insect species.[7][8]
Test Insects Susceptible and, if applicable, resistant strains of the target insect species.To determine the baseline efficacy and assess potential resistance.
Rearing Supplies Cages, appropriate diet, and environmental controls (temperature, humidity, light cycle).To maintain healthy and uniform insect populations for testing.
Application Equipment Micropipettes, repeating dispensers, spray towers (e.g., Potter's tower), glass vials, petri dishes.[9][10]For precise application of the insecticide in various bioassays.
Observation & Holding Ventilated cups or containers, cotton pads for sucrose solution.[7]To hold insects post-treatment for mortality assessment.
Safety Equipment Lab coat, gloves, safety glasses, fume hood.To ensure personal protection when handling insecticides and solvents.
Data Analysis Software Statistical software capable of Probit or Logit analysis.To calculate lethal dose (LD₅₀) or lethal concentration (LC₅₀) values.[7]

Experimental Protocols for Efficacy Testing

The choice of bioassay method is critical and depends on the research question, the target insect, and the mode of action of the insecticide.[9] Standardized methods, such as those recommended by the Insecticide Resistance Action Committee (IRAC), are crucial for generating reliable and comparable data.[11][12][13]

Protocol 1: Topical Application Bioassay

This method is ideal for determining the intrinsic toxicity of a compound by direct application to the insect, minimizing variations in exposure.[14][15]

Objective: To determine the dose of this compound required to kill a specific percentage of the test population (e.g., LD₅₀).[7][8]

A Prepare Serial Dilutions of Test Compound in Solvent C Apply a Precise Volume (e.g., 0.2-1.0 µL) to the Dorsal Thorax of Each Insect A->C B Anesthetize Test Insects (e.g., CO₂ or chilling) B->C D Place Treated Insects in Observation Containers with Food and Water Source C->D E Hold Insects Under Controlled Environmental Conditions D->E F Assess Mortality at Predetermined Time Points (e.g., 24, 48 hours) E->F G Analyze Data Using Prolit or Logit Analysis to Determine LD₅₀ F->G

Caption: Workflow for Topical Application Bioassay.

Step-by-Step Methodology:

  • Preparation of Insecticide Solutions: Prepare a stock solution of this compound in a suitable solvent like acetone.[7] Perform serial dilutions to create a range of at least five concentrations that are expected to result in mortalities between 10% and 90%.[7] A solvent-only control must be included.

  • Insect Handling: Anesthetize a uniform group of insects (e.g., 3-5 day old adults) using CO₂ or by placing them on a chilled surface.[8][14]

  • Application: Using a calibrated micropipette or a repeating dispenser, apply a precise volume (typically 0.2-1.0 µL) of the insecticidal solution to the dorsal thorax of each anesthetized insect.[8] Treat at least three replicates of 10-25 insects per concentration.

  • Post-Treatment Holding: Place the treated insects into clean observation containers with access to a food source (e.g., a cotton pad soaked in 10% sucrose solution).[7]

  • Incubation: Maintain the containers under controlled environmental conditions (e.g., 25±2°C, 60-80% relative humidity, and a specified photoperiod).

  • Mortality Assessment: Record mortality at 24 and 48 hours post-treatment.[14] An insect is considered dead if it is unable to move when prodded with a fine brush.[7]

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the dose-response data using Probit or Logit analysis to calculate the LD₅₀ value and its 95% confidence intervals.[7]

Protocol 2: Residual Contact Bioassay

This assay simulates the exposure of insects to insecticide residues on treated surfaces, which is a common route of exposure in the field.[10][15]

Objective: To determine the concentration of this compound on a surface that causes a specific level of mortality (e.g., LC₅₀).

A Prepare Serial Dilutions of Test Compound B Coat the Inner Surface of Glass Vials or Petri Dishes with the Solution A->B C Allow Solvent to Evaporate, Leaving a Uniform Residue B->C D Introduce Test Insects into the Treated Containers C->D E Expose Insects for a Defined Period D->E F Transfer Insects to Clean Containers with Food/Water E->F G Assess Mortality at Predetermined Time Points (e.g., 24, 48 hours) F->G H Analyze Data to Determine LC₅₀ G->H

Caption: Workflow for Residual Contact Bioassay.

Step-by-Step Methodology:

  • Preparation of Treated Surfaces: Prepare serial dilutions of this compound in a volatile solvent. Pipette a known volume of each dilution into glass vials or petri dishes.[10]

  • Coating: Roll the vials or swirl the petri dishes to ensure an even coating of the inner surfaces.[16]

  • Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a dry, uniform residue of the insecticide. Prepare solvent-only control vials as well.

  • Insect Exposure: Introduce a known number of test insects (e.g., 10-25) into each treated and control container.[16]

  • Exposure Period: Expose the insects to the treated surface for a defined period (e.g., 1 to 24 hours), depending on the insect and compound's activity.

  • Transfer and Holding: After the exposure period, transfer the insects to clean containers with food and water.

  • Mortality Assessment: Record mortality at 24 and 48 hours after the start of the exposure.

  • Data Analysis: Use the concentration-mortality data to calculate the LC₅₀ value through Probit or Logit analysis.

Protocol 3: Feeding Bioassay

This method is particularly relevant for insects with chewing or sucking mouthparts and evaluates the efficacy of the insecticide upon ingestion.[17][18]

Objective: To assess the antifeedant or toxic effects of this compound when incorporated into the insect's diet.

A Prepare Artificial Diet or Sucrose Solution B Incorporate Serial Dilutions of Test Compound into the Diet A->B C Present the Treated and Control Diets to Test Insects B->C D Allow Insects to Feed for a Defined Period C->D E Measure Endpoints: - Mortality - Food Consumption - Growth Inhibition D->E F Analyze Data to Determine LC₅₀ or Effective Concentration (EC₅₀) for Antifeedant Effects E->F

Caption: Workflow for Feeding Bioassay.

Step-by-Step Methodology:

  • Diet Preparation: Prepare the standard artificial diet for the test insect species. For liquid-feeding insects, a sucrose solution can be used.

  • Incorporation of Insecticide: While the diet is still in a liquid form, incorporate various concentrations of this compound. Ensure thorough mixing for a homogenous distribution. Prepare a control diet with the solvent only.

  • Bioassay Setup: Dispense a known amount of the treated and control diet into individual containers (e.g., wells of a multi-well plate or small petri dishes).

  • Insect Introduction: Place one or more test insects into each container. The number of insects will depend on the species and whether cannibalism is a concern.

  • Incubation: Maintain the bioassay under controlled environmental conditions.

  • Endpoint Measurement: After a set period (e.g., 48-96 hours), assess various endpoints:

    • Mortality: Count the number of dead insects.

    • Food Consumption: This can be measured gravimetrically (weighing the diet before and after feeding) or by measuring the area of a leaf disk consumed.[17][18]

    • Growth Inhibition: For larval stages, measure the weight gain of the insects compared to the control group.

  • Data Analysis: Calculate LC₅₀ for mortality. For antifeedant effects, calculate the EC₅₀ (the concentration that causes a 50% reduction in feeding).

Data Presentation and Interpretation

To ensure clarity and comparability, quantitative data should be summarized in a structured format.

Table 1: Example Summary of Topical Application Bioassay Results

Insect Species Strain LD₅₀ (ng/insect) 95% Confidence Interval Slope ± SE
Musca domesticaSusceptible25.422.1 - 29.22.1 ± 0.3
Aedes aegyptiSusceptible15.813.5 - 18.62.5 ± 0.4
Tribolium castaneumSusceptible45.240.1 - 51.01.9 ± 0.2

The LD₅₀/LC₅₀ values are the primary metrics for assessing the toxicity of this compound. A lower value indicates higher toxicity. The slope of the dose-response curve provides information about the homogeneity of the response within the test population. Comparing the LD₅₀/LC₅₀ values between susceptible and field-collected or resistant strains allows for the calculation of a resistance ratio (RR), a key metric in insecticide resistance management.[19]

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the insecticidal efficacy of this compound. By adhering to these standardized methodologies, researchers can generate high-quality, reproducible data that is essential for the development of new pest control strategies and the management of insecticide resistance. The key to a successful study lies in the careful selection of the appropriate bioassay, meticulous execution of the protocol, and rigorous statistical analysis of the results.

References

Large-scale synthesis and purification of O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Production of O,O-Diethyl S-phenyl phosphorothioate

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of this compound (CAS No: 1889-58-3). The protocols detailed herein are designed for researchers, chemists, and process development scientists, offering a robust and scalable methodology. The synthesis is based on the S-alkylation of an O,O-diethyl thiophosphate salt, a reliable method adaptable to multi-gram and kilogram scales. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical validation required to ensure a high-yield, high-purity product.

Introduction and Principles

This compound is an organophosphate compound with a core structure that is relevant in various fields of chemical research and development. The synthesis of such phosphorothioates is of significant interest. The most common synthetic routes involve the formation of a phosphorus-sulfur bond, often through the reaction of a thiophosphate nucleophile with a suitable electrophile.

The method described in this note leverages the nucleophilic character of the sulfur atom in an ambident O,O-diethyl thiophosphate salt.[1] This salt can theoretically react at either the sulfur or oxygen atoms. However, under the specified reaction conditions with a soft electrophile like a phenyl derivative, the reaction proceeds selectively at the sulfur atom (S-alkylation) to form the desired phosphorothioate.[1] This approach is favored for its high selectivity, scalability, and the availability of starting materials.

Large-Scale Synthesis Protocol

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. In the first stage, diethyl phosphite reacts with elemental sulfur in the presence of a base (e.g., triethylamine or ammonium hydrogen carbonate) to generate the triethylammonium or ammonium O,O-diethyl thiophosphate salt in situ.[1] This salt then acts as a potent sulfur nucleophile, attacking a suitable phenyl-containing electrophile to displace a leaving group and form the target molecule. A metal- and solvent-free approach using diphenyl disulfide has also been reported, highlighting the versatility of P-S bond formation.[2] For this protocol, we will focus on a method adapted from the reaction of the thiophosphate salt with a phenyl electrophile.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Stage 1: Reagent Preparation cluster_reaction Stage 2: Synthesis cluster_workup Stage 3: Work-up & Isolation Prep Prepare Diethyl Phosphite, Sulfur, Triethylamine, and Phenyl Electrophile Reactor Charge Reactor & Establish Inert Atmosphere (N2) Prep->Reactor Salt_Formation In Situ Salt Formation: Add Diethyl Phosphite, Sulfur, TEA (Control Temperature) Reactor->Salt_Formation Addition Slow Addition of Phenyl Electrophile Salt_Formation->Addition Reaction Maintain Reaction at Controlled Temperature (Monitor by TLC/HPLC) Addition->Reaction Quench Quench Reaction (e.g., with Water) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extract Wash Wash Organic Phase (Brine) Extract->Wash Dry Dry Organic Phase (e.g., Na2SO4) Wash->Dry Solvent_Removal Concentrate in vacuo Dry->Solvent_Removal Crude_Product Crude O,O-Diethyl S-phenyl phosphorothioate Solvent_Removal->Crude_Product

Caption: Workflow for the synthesis of this compound.

Materials, Reagents, and Equipment

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
Diethyl phosphite≥98%Sigma-AldrichStore under inert gas.
Sulfur (powder)≥99.5%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-AldrichDistill from CaH₂ before use.
Diphenyl disulfide≥99%Sigma-AldrichExample electrophile precursor.
TolueneAnhydrousSigma-AldrichSolvent.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Saturated NaCl (Brine)Lab PreparedFor washing.
Anhydrous Na₂SO₄ACS GradeFisher ScientificFor drying.

Equipment:

  • 5 L three-necked, round-bottom flask with overhead mechanical stirrer

  • Thermocouple and temperature controller

  • Addition funnel

  • Reflux condenser with a nitrogen/argon inlet

  • Heating mantle or oil bath

  • Rotary evaporator

  • Large separatory funnels

Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble the 5 L reaction flask with the mechanical stirrer, thermocouple, addition funnel, and condenser under a nitrogen atmosphere. Ensure all glassware is dry.

  • Reagent Charging: Charge the flask with diethyl phosphite (1.0 mol), sulfur powder (1.1 mol), and anhydrous toluene (2.0 L).

  • Salt Formation: Begin stirring and slowly add triethylamine (1.1 mol) to the suspension. An exotherm may be observed. Maintain the internal temperature below 40°C using a water bath if necessary. Stir for 1 hour at room temperature to ensure complete formation of the triethylammonium O,O-diethyl thiophosphate salt.

  • Electrophile Addition: Dissolve diphenyl disulfide (0.5 mol) in anhydrous toluene (500 mL) and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 1-2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 L of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate (2 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with 1 L of brine. Dry the organic phase over anhydrous sodium sulfate.[2]

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a colorless to light-yellow liquid.

Purification Protocol

The crude product typically contains unreacted starting materials and byproducts. For large-scale operations, vacuum distillation is the most efficient method for obtaining high-purity material. Flash column chromatography is an alternative for smaller scales or if non-volatile impurities are present.[2]

Purification Workflow Diagram

Purification_Workflow cluster_distill Option A: Vacuum Distillation (Large Scale) cluster_chrom Option B: Flash Chromatography (Small Scale) Crude Crude Product from Synthesis Setup Assemble Distillation Apparatus Crude->Setup Prepare Prepare Silica Gel Column Crude->Prepare Distill Distill Under Reduced Pressure (e.g., <1 mmHg) Setup->Distill Collect Collect Product Fraction at Specific Temp. Range Distill->Collect Pure_Product Pure O,O-Diethyl S-phenyl phosphorothioate Collect->Pure_Product Load Load Crude Product Prepare->Load Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Fractions Collect & Analyze Fractions Elute->Fractions Combine Combine Pure Fractions & Concentrate Fractions->Combine Combine->Pure_Product

Caption: Purification options for this compound.

Protocol for Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head and a fraction collector (cow or spider adapter). Ensure all joints are properly sealed.

  • Procedure: Transfer the crude product to the distillation flask.

  • Distillation: Gradually reduce the pressure to <1 mmHg. Slowly heat the flask using an oil bath.

  • Fraction Collection: Discard any initial low-boiling fractions. Collect the main product fraction at the appropriate boiling point and pressure.

  • Completion: Once the product has distilled, cool the system and carefully vent to atmospheric pressure. The purified product is a colorless to light-yellow oil.[2]

Analytical Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Table 2: Analytical Specifications

TestMethodSpecification
Appearance VisualColorless to light-yellow liquid
Identity ¹H NMR, ¹³C NMR, ³¹P NMRConforms to the structure
Identity Mass Spectrometry (ESI-MS)[M+H]⁺ = 247.05 (Calculated for C₁₀H₁₆O₃PS⁺)[2]
Purity HPLC or GC≥97%
  • ¹H NMR: Expect signals corresponding to the ethyl groups (triplet and quartet) and the phenyl group (multiplets in the aromatic region).

  • ³¹P NMR: A single peak in the characteristic region for phosphorothioates.

  • HPLC/GC: A single major peak should be observed. Various chromatographic methods, including reversed-phase and anion-exchange chromatography, are used for phosphorothioate analysis.[3][4][5]

Safety, Handling, and Storage

Hazard Identification

This compound is a chemical that must be handled with care.

  • Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Signal Word: Warning.

Personal Protective Equipment (PPE)

Always handle the compound in a well-ventilated fume hood.

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6][7]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or impervious clothing.[6]

  • Respiratory Protection: Not typically required if handled in a fume hood. If aerosols are generated, use an approved respirator.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mist.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[8] Recommended storage temperature is refrigerator conditions.

Spills and Waste Disposal
  • Spills: In case of a spill, evacuate the area. Contain the spillage using non-combustible absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6][8]

References

Troubleshooting & Optimization

Overcoming challenges in the purification of O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of O,O-Diethyl S-phenyl phosphorothioate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights to ensure the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Based on the typical synthetic routes, you should be vigilant for several classes of impurities. These can include unreacted starting materials such as diethyl phosphite and thiophenol, by-products from side reactions, and importantly, the corresponding phosphate ester analog, O,O-Diethyl O-phenyl phosphate. This oxygenated impurity can arise from incomplete sulfurization or oxidation during the synthesis or workup.[1][2] Additionally, you may encounter impurities from the capping reaction if one is used in a solid-phase synthesis context.

Q2: My purified this compound appears to be degrading upon storage. What are the likely causes and how can I prevent this?

A2: this compound can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[3][4] The phosphorothioate linkage can be cleaved, leading to the formation of diethyl phosphate and thiophenol. To mitigate degradation, it is crucial to store the purified compound in a dry, inert atmosphere, preferably at low temperatures. Avoid exposure to strong acids or bases. For long-term storage, consider dissolving the compound in a dry, aprotic solvent.

Q3: I am observing broad or split peaks during HPLC analysis of my purified product. What could be the reason?

A3: Broad or split peaks in the HPLC profile of phosphorothioate-containing compounds are often indicative of the presence of diastereomers. The phosphorus center in this compound is chiral, and synthetic methods that do not employ stereospecific reagents will produce a racemic mixture of RP and SP diastereomers. These diastereomers can have slightly different retention times on a chiral or even a standard C18 column, leading to peak broadening or splitting.[5] Elevating the column temperature during HPLC analysis can sometimes help to suppress this diastereomeric separation, resulting in sharper peaks.[6]

Q4: What is the best chromatographic method for purifying this compound?

A4: The choice of purification method will depend on the scale of your synthesis and the nature of the impurities. For small-scale purification and high-resolution separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) can be effective.[7] For larger scale purification, flash column chromatography using silica gel is a more practical approach. The selection of the appropriate solvent system is critical for achieving good separation.

Troubleshooting Guide: Purification of this compound

This troubleshooting guide addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound is too polar/non-polar for the chosen solvent system: The compound may be irreversibly adsorbed to the stationary phase or eluting with the solvent front.- For Silica Gel Chromatography: If the compound is too polar and sticking to the column, gradually increase the polarity of the mobile phase. If it is too non-polar and eluting too quickly, decrease the mobile phase polarity. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column. - For RP-HPLC: If the compound is eluting too early, decrease the organic solvent concentration in the mobile phase. If it is retained too strongly, increase the organic solvent concentration.
2. Compound degradation on the stationary phase: Silica gel can be acidic and may cause the degradation of acid-sensitive compounds.- Neutralize the silica gel by washing it with a dilute solution of triethylamine in your non-polar solvent, followed by the non-polar solvent alone before packing the column. - Alternatively, use a less acidic stationary phase like alumina.
3. Incomplete elution from the column. - After the main product has been collected, flush the column with a highly polar solvent (e.g., methanol or isopropanol) to elute any remaining material and check for the presence of your compound.
Co-elution of Impurities with the Product 1. Similar polarity of the product and impurities. - Optimize the mobile phase: For silica gel chromatography, try a different solvent system with varying polarities and solvent strengths. For RP-HPLC, a shallower gradient or isocratic elution may improve resolution. The use of ion-pairing reagents can also alter selectivity.[5] - Change the stationary phase: If an impurity co-elutes on silica gel, consider using a different stationary phase such as alumina or a bonded phase (e.g., C18 for reversed-phase flash chromatography).
2. Presence of the corresponding phosphate ester impurity (O,O-Diethyl O-phenyl phosphate). - This impurity is often more polar than the desired phosphorothioate. A well-optimized normal-phase chromatography system should allow for its separation. In RP-HPLC, it will likely elute earlier than the product.
Product is Contaminated with Solvent After Purification 1. Incomplete removal of solvent after pooling fractions. - Use a rotary evaporator to remove the bulk of the solvent. For high-boiling point solvents, ensure the water bath temperature is appropriate and the vacuum is sufficient. - For trace amounts of solvent, place the sample under high vacuum for an extended period. Gentle heating can also help, but be cautious of potential product degradation.
Inconsistent HPLC Retention Times 1. Changes in mobile phase composition. - Ensure the mobile phase is prepared fresh and accurately. If using a buffer, ensure the pH is consistent.
2. Column temperature fluctuations. - Use a column oven to maintain a constant temperature. As noted, temperature can affect the separation of phosphorothioate diastereomers.[6]
3. Column degradation. - If the column has been used extensively, its performance may decline. Try cleaning the column according to the manufacturer's instructions or replace it.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of this compound

This protocol is a general guideline for the purification of gram-scale quantities of this compound.

1. Preparation of the Crude Material:

  • After the reaction is complete, perform an appropriate aqueous workup to remove water-soluble by-products and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[8]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product as an oil or solid.

2. TLC Analysis to Determine the Eluent System:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems of differing polarities (e.g., hexane/ethyl acetate mixtures, dichloromethane/methanol mixtures).

  • Visualize the spots using a UV lamp (254 nm) and/or a suitable staining agent.

  • The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for the desired product and good separation from major impurities.

3. Column Packing:

  • Choose an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Add a layer of sand on top of the packed silica gel.

4. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

  • Carefully load the solution onto the top of the column.

  • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator.

  • Place the purified product under high vacuum to remove any residual solvent.

  • Characterize the purified product by analytical techniques such as NMR, MS, and HPLC to confirm its identity and purity.[8][9]

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method for assessing the purity of this compound.

1. Instrument and Column:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 5-10 µL

  • Column temperature: 30 °C (can be varied to investigate diastereomer separation)[6]

  • Detection wavelength: 254 nm (or a wavelength where the phenyl group has maximum absorbance)[8]

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. An isocratic method can be developed for routine analysis once the optimal mobile phase composition is determined.

4. Sample Preparation:

  • Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

5. Analysis:

  • Inject the sample and run the HPLC method.

  • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.

Visualizing Workflows and Concepts

purification_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude O,O-Diethyl S-phenyl phosphorothioate tlc TLC Analysis for Solvent System Optimization synthesis->tlc Small Sample column Flash Column Chromatography synthesis->column Load Crude Product tlc->column Optimized Eluent fractions Collect & Analyze Fractions column->fractions pool Pool Pure Fractions fractions->pool Pure Fractions evaporate Solvent Evaporation pool->evaporate pure_product Pure O,O-Diethyl S-phenyl phosphorothioate evaporate->pure_product hplc HPLC Purity Check pure_product->hplc nmr_ms NMR/MS Characterization pure_product->nmr_ms

Caption: A typical workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product After Initial Purification coelution Co-eluting Impurities? start->coelution low_yield Low Yield? start->low_yield degradation Product Degradation? start->degradation change_solvent Modify Mobile Phase (Gradient/Solvent System) coelution->change_solvent Yes neutralize_silica Neutralize Silica Gel low_yield->neutralize_silica Yes check_stability Assess Stability Under Purification Conditions low_yield->check_stability degradation->neutralize_silica Yes, on column degradation->check_stability change_stationary Change Stationary Phase (e.g., Alumina, RP-silica) change_solvent->change_stationary Still Impure

Caption: A decision tree for troubleshooting common purification issues.

References

Stability issues and degradation pathways of O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability for Researchers, Scientists, and Drug Development Professionals

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling, storage, and analysis of O,O-Diethyl S-phenyl phosphorothioate. The question-and-answer format is designed to provide rapid solutions to practical laboratory challenges.

Question 1: I am observing a rapid decrease in the purity of my this compound standard solution, which is dissolved in methanol. What could be the cause?

Answer: The primary suspect in this scenario is likely solvolysis, specifically methanolysis, where the methanol acts as a nucleophile attacking the phosphorus center. While this compound is susceptible to hydrolysis, its reactivity with alcohols like methanol can also be significant, particularly if the solution is not stored properly. The rate of this degradation can be influenced by temperature and the presence of catalysts. For instance, studies on similar phosphorothioates have shown that metal ions can catalyze their methanolysis.[1]

Immediate Actions:

  • Re-evaluate your storage conditions: Standard solutions should be stored at a low temperature, typically in a refrigerator or freezer, to minimize the rate of degradation.[2]

  • Consider an alternative solvent: If your experimental design allows, consider using a more inert solvent for your stock solution, such as acetonitrile.

  • Prepare fresh solutions: For quantitative experiments, it is always best practice to use freshly prepared solutions to ensure accuracy.

Question 2: My HPLC analysis shows a new, more polar peak appearing over time in my aqueous buffered solution of this compound at a neutral pH. What is this likely to be?

Answer: The appearance of a more polar peak in an aqueous solution suggests hydrolysis of the this compound. The P-S bond is susceptible to cleavage, leading to the formation of O,O-diethyl phosphorothioic acid and phenol. Alternatively, cleavage of a P-O bond can occur. Both potential hydrolysis products are more polar than the parent compound and will therefore elute earlier on a reverse-phase HPLC column. The rate of hydrolysis is dependent on pH and temperature.

Troubleshooting Steps:

  • Confirm the identity of the degradant: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peak. This will help confirm if it corresponds to a hydrolysis product.

  • Control the pH of your solutions: The stability of phosphorothioates is highly pH-dependent. Ensure your buffers have sufficient capacity to maintain the desired pH throughout your experiment.

  • Minimize exposure to high temperatures: If your experiment involves heating, be aware that this will accelerate hydrolysis. Conduct time-point studies to understand the degradation kinetics under your specific conditions.

Question 3: I am conducting a forced degradation study and am not seeing significant degradation under oxidative stress with hydrogen peroxide. Is this compound resistant to oxidation?

Answer: While the core structure is relatively stable, the sulfur atom in the phosphorothioate linkage is susceptible to oxidation.[3] This oxidation can lead to the formation of the corresponding phosphodiester (P=O) analog, which may have a similar retention time in some HPLC systems, making it difficult to detect.

Expert Recommendations:

  • Increase the strength of the oxidizing agent or the reaction time: Forced degradation studies often require more stringent conditions to achieve the desired 5-20% degradation.[4]

  • Employ a different analytical technique: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is often more effective at separating the oxidized product from the parent compound.[3] Weak anion exchange chromatography has also been shown to be effective in separating related phosphorothioate degradation products.[5]

  • Use Mass Spectrometry: LC-MS is invaluable in forced degradation studies as it can distinguish between the parent compound and its oxidized, isobaric degradant.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the stability and degradation pathways of this compound.

What are the primary degradation pathways for this compound?

This compound can degrade through several pathways, primarily:

  • Hydrolysis: This is a common degradation route in aqueous environments and involves the cleavage of the P-S or P-O bonds. The rate and products of hydrolysis are influenced by pH and temperature.[6][7]

  • Oxidation: The phosphorothioate (P=S) moiety can be oxidized to the corresponding phosphate (P=O). This can be induced by oxidizing agents or occur over time in the presence of oxygen.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of organophosphate compounds. The specific photolytic pathway for this compound is not extensively documented but is a potential degradation route to consider.

  • Thermal Decomposition: At elevated temperatures, phosphorothioates can undergo thermal degradation. For some O,O,O-trialkyl phosphorothioates, this can involve isomerization followed by decomposition.[8]

What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[2][9] For solid material, storage in a refrigerator is recommended. Solutions should be stored in a freezer if possible, and for aqueous solutions, buffering to a slightly acidic to neutral pH may enhance stability, though this should be experimentally verified.

How does pH affect the stability of this compound?

The rate of hydrolysis of phosphorothioates is highly dependent on pH. Generally, they are more stable in neutral to slightly acidic conditions and are more susceptible to hydrolysis under strongly acidic or alkaline conditions. For instance, alkaline hydrolysis of a similar compound, O,S-diethyl phenylphosphonothioate, has been studied and follows second-order kinetics.[6]

What analytical techniques are best suited for stability studies of this compound?

A combination of analytical techniques is often employed for comprehensive stability studies:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with UV detection, is a workhorse for purity assessment and monitoring the formation of degradation products.[10][11] Ion-pair reverse-phase HPLC (IP-RP-HPLC) can offer enhanced separation of closely related compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification and characterization of degradation products.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of this compound and its volatile degradation products. Derivatization may be necessary for non-volatile degradants.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for studying the changes in the phosphorus environment and can provide insights into the degradation mechanism.[6][14][15][16]

Part 3: Experimental Protocols and Data

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation (Solution): Incubate the stock solution at 80°C for 48 hours.[3]
  • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours.
  • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
  • Control Sample: Keep a portion of the stock solution at 4°C in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acid and base-stressed samples if necessary.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., IP-RP-HPLC-UV/MS).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control sample.
  • Identify and quantify the degradation products.
  • Use MS data to propose structures for the major degradants.
  • Calculate the percentage of degradation for each condition.

Illustrative Data: Expected Degradation under Different Stress Conditions

The following table summarizes the expected major degradation products of this compound under various forced degradation conditions.

Stress ConditionExpected Degradation PathwayMajor Degradation Products
Acid/Base Hydrolysis Cleavage of P-S or P-O bondO,O-diethyl phosphorothioic acid, Phenol, Diethyl phosphate
Oxidation (H₂O₂) Oxidation of the sulfur atomO,O-Diethyl S-phenyl phosphate (P=O analog)
Thermal Isomerization and/or decompositionVaries depending on conditions
Photolysis Photolytic cleavageVaries depending on wavelength and matrix

Part 4: Visualizing Degradation and Workflows

Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_thermal Thermal Stress (Δ) parent This compound hydrolysis_product1 O,O-diethyl phosphorothioic acid parent->hydrolysis_product1 P-S Cleavage hydrolysis_product2 Phenol parent->hydrolysis_product2 P-S Cleavage oxidation_product O,O-Diethyl S-phenyl phosphate parent->oxidation_product thermal_products Decomposition Products parent->thermal_products

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Indicating Method Development

start Start: Obtain this compound forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop HPLC Method (e.g., IP-RP-HPLC) forced_degradation->hplc_dev ms_analysis Analyze Stressed Samples by LC-MS hplc_dev->ms_analysis peak_tracking Peak Tracking and Identification ms_analysis->peak_tracking method_validation Validate Stability-Indicating Method peak_tracking->method_validation end End: Validated Method method_validation->end

References

Technical Support Center: Optimizing O,O-Diethyl S-phenyl phosphorothioate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of O,O-Diethyl S-phenyl phosphorothioate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of organophosphorus compounds. My goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your reactions effectively. We will explore the causality behind experimental choices to ensure your protocols are robust and self-validating.

Reaction Fundamentals: The Core Chemistry

The synthesis of this compound typically involves the reaction of an ambident O,O-diethyl thiophosphate anion with a phenyl-based electrophile. The thiophosphate anion possesses two nucleophilic centers: the "soft" sulfur atom and the "hard" oxygen atom. According to Pearson's Hard and Soft Acid-Base (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles, and hard nucleophiles with hard electrophiles. In this synthesis, the desired product is formed via S-alkylation, which is favored when using a soft electrophile.[1][2]

A common and effective method is a variation of the Atherton-Todd reaction, where diethyl phosphite is reacted with a sulfur source in the presence of a base and a suitable electrophile.[3][4] The base deprotonates the diethyl phosphite, which then reacts with elemental sulfur to form the O,O-diethyl thiophosphate anion in situ. This anion then acts as the nucleophile.

Reaction_Mechanism cluster_0 Step 1: Formation of Thiophosphate Anion cluster_1 Step 2: Nucleophilic Attack (S-Alkylation) Phosphite O,O-Diethyl Phosphite Anion Diethyl Phosphite Anion Phosphite->Anion - H+ Base Base (e.g., Et3N) ThioAnion O,O-Diethyl Thiophosphate Anion Anion->ThioAnion + S8 Sulfur Sulfur (S8) Product O,O-Diethyl S-phenyl phosphorothioate ThioAnion->Product SN2 Attack Electrophile Phenyl Electrophile (e.g., Ph-X) LeavingGroup Leaving Group (X-)

Caption: General reaction mechanism for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

A1: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Cause 1: Inactive Reagents or Presence of Water. The base (e.g., triethylamine) is crucial for deprotonating the diethyl phosphite. If the base is old or has absorbed moisture, it will be ineffective. Similarly, water in the solvent or on the glassware can quench the reactive phosphite anion.

    • Solution: Always use freshly distilled or a new bottle of base. Ensure all solvents are anhydrous and glassware is oven-dried before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent moisture contamination.

  • Cause 2: Insufficient Base Strength or Amount. The pKa of diethyl phosphite is approximately 13. The base used must be strong enough to deprotonate it effectively. Triethylamine (pKa of conjugate acid ~10.7) is commonly used, but its effectiveness can be system-dependent.

    • Solution: Ensure you are using at least a stoichiometric equivalent of the base. If the reaction is still sluggish, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene).

  • Cause 3: Poor Activation of Sulfur. Elemental sulfur (S₈) needs to react with the phosphite anion. This process can be slow at low temperatures.

    • Solution: Gently warming the reaction mixture (e.g., to 40-50 °C) after the addition of sulfur can facilitate the formation of the thiophosphate anion.[5] However, avoid excessive heat which can promote side reactions.

  • Cause 4: Poor Electrophile Reactivity. The choice of the phenyl electrophile is critical. The leaving group must be sufficiently labile.

    • Solution: If you are using a less reactive electrophile like chlorobenzene, the reaction may not proceed. Consider using a more activated substrate like benzenesulfonyl chloride or diphenyl disulfide. A metal catalyst may be required for less reactive electrophiles.[6][7]

Troubleshooting_Yield Start Low or No Yield Observed CheckReagents Are reagents anhydrous and active? Start->CheckReagents CheckBase Is the base strong enough and in correct stoichiometry? CheckReagents->CheckBase Yes SolutionReagents Use fresh/anhydrous reagents. Run under inert atmosphere. CheckReagents->SolutionReagents No CheckTemp Was the reaction temperature optimized for sulfur activation? CheckBase->CheckTemp Yes SolutionBase Use >1 equivalent of base. Consider a stronger base (e.g., DBU). CheckBase->SolutionBase No CheckElectrophile Is the phenyl electrophile sufficiently reactive? CheckTemp->CheckElectrophile Yes SolutionTemp Gently warm reaction to 40-50°C after sulfur addition. CheckTemp->SolutionTemp No SolutionElectrophile Use a more activated electrophile (e.g., PhSO2Cl, Ph-S-S-Ph). CheckElectrophile->SolutionElectrophile No

Caption: Troubleshooting workflow for low reaction yield.

Q2: My NMR analysis shows a significant amount of an undesired isomer. How can I improve selectivity for the S-phenyl product?

A2: This indicates that O-alkylation is competing with the desired S-alkylation. As discussed in the HSAB principle, this is often due to the "hardness" of your electrophile.

  • Cause: "Hard" Electrophile. If your phenyl electrophile has a very hard reactive center, it will preferentially react with the hard oxygen atom of the ambident thiophosphate nucleophile.

    • Solution: Avoid hard electrophiles. The ideal electrophile for S-alkylation is one where the positive charge is on a "soft" atom. Diphenyl disulfide or benzenesulfenyl chlorides are excellent choices that lead almost exclusively to S-alkylation.[1]

Q3: I am having difficulty purifying my product from the reaction mixture. What are the best practices?

A3: Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Cause 1: Excess Sulfur. Unreacted elemental sulfur can co-elute with the product in column chromatography.

    • Solution: Before workup, you can quench the reaction with a mild reducing agent like sodium sulfite solution to convert excess sulfur to soluble thiosulfate. Alternatively, after the organic extraction, washing the organic layer with a sulfite solution can help.

  • Cause 2: Byproduct Polarity. Byproducts like disulfides or unreacted starting materials may have similar Rf values to your product.

    • Solution: Optimize your column chromatography conditions. A shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the ethyl acetate concentration) often provides better separation. Using a high-quality silica gel is also essential. If chromatography fails, distillation under reduced pressure can be an effective alternative for purification, as this compound is an oily liquid.[6]

Frequently Asked Questions (FAQs)

  • Q: What is the most reliable starting protocol for this synthesis?

    • A: A robust starting point is the one-pot reaction of diethyl phosphite with elemental sulfur and triethylamine, followed by the addition of diphenyl disulfide. This method generally gives good yields of the desired S-phenyl isomer under mild conditions.[5][6]

  • Q: How critical is the choice of solvent?

    • A: Solvent choice can significantly impact yield.[8] Aprotic solvents are required. While solvents like THF, acetonitrile, and dioxane are often used, it's crucial to ensure they are anhydrous. Peroxides in solvents like THF can lead to unwanted oxidation side products.[9] Acetonitrile is often a good choice due to its polarity and relative stability.

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like Hexane:Ethyl Acetate (e.g., 4:1 v/v) and visualize with a potassium permanganate stain, which is very effective for sulfur-containing compounds. The disappearance of the diethyl phosphite spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Q: Are there specific safety precautions I should take?

    • A: Yes. Organophosphorus compounds can be neurotoxic. Always handle these materials in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thiophenol and related sulfur compounds have a strong, unpleasant odor.

Data Summary Tables

Table 1: Effect of Solvent on a Model Phosphorothioate Synthesis

SolventPolarityTypical YieldReference
DioxaneMediumUp to 66%[8]
Tetrahydrofuran (THF)Medium~25%[8]
AcetonitrileHighTrace to Moderate[8]
TolueneLowTrace[8]
N,N-Dimethylformamide (DMF)HighTrace[8]

Note: Yields are highly dependent on the specific substrates and conditions used. This table illustrates general trends observed in a related synthesis.

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeRationale
Stoichiometry (Base:Phosphite) 1.1 : 1.0A slight excess of base ensures complete deprotonation of the phosphite.
Stoichiometry (Sulfur:Phosphite) 1.1 : 1.0A slight excess of sulfur drives the formation of the thiophosphate anion.
Temperature 25 - 50 °CRoom temperature is often sufficient, but gentle warming can increase the rate of sulfur activation.
Reaction Time 3 - 12 hoursMonitor by TLC to determine the optimal time for your specific substrate combination.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from efficient, metal-free synthesis methodologies.[5][6]

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl phosphite (1.38 g, 10 mmol) and anhydrous acetonitrile (30 mL) under an argon atmosphere.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add triethylamine (1.21 g, 12 mmol) dropwise. Stir for 10 minutes.

  • Sulfurization: Add elemental sulfur (0.35 g, 11 mmol) in one portion. Allow the mixture to warm to room temperature and stir for 1 hour. The solution should become homogeneous and slightly yellow.

  • Electrophile Addition: Add diphenyl disulfide (2.40 g, 11 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC (Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 3-5 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether (50 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a colorless to light-yellow oil.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica in 100% hexanes.

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with 100% hexanes and gradually increase the ethyl acetate concentration (e.g., from 0% to 10%). Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a pure, oily liquid.[6]

References

Minimizing by-product formation during O,O-Diethyl S-phenyl phosphorothioate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of O,O-Diethyl S-phenyl phosphorothioate, with a core focus on minimizing the formation of common by-products to ensure high purity and yield.

Introduction: The Challenge of Selectivity

This compound is a key organophosphorus compound with applications ranging from pesticide research to its use as an intermediate in complex chemical syntheses. The primary challenge in its preparation is controlling the regioselectivity of the reaction. The ambident nature of the intermediate thiophosphate anion can lead to the formation of an undesired O-phenyl isomer and other impurities. This guide provides a framework for understanding and mitigating these side reactions through careful control of experimental parameters.

Section 1: Core Synthesis Pathways and By-Product Formation

The most common synthetic routes involve the reaction of a diethyl phosphite derivative with a sulfur source and a phenyl-group donor. A prevalent method is the reaction of an O,O-diethyl thiophosphate salt with a suitable phenyl electrophile. The key to a successful synthesis lies in directing the reaction towards S-alkylation (or S-arylation) rather than O-alkylation.

The primary competing reactions are illustrated below:

reagents [(EtO)₂P(S)O]⁻ Na⁺ (Diethyl thiophosphate salt) + Ph-X (Phenyl Electrophile) hydrolysis Hydrolysis Products (e.g., (EtO)₂P(O)H, Thiophenol) reagents->hydrolysis Reaction with H₂O (Moisture Contamination) branch reagents->branch s_product This compound (Desired Product, P=O) o_product O,O-Diethyl O-phenyl phosphorothioate (Isomeric By-product, P=S) branch->s_product S-Attack (Desired) Favored by soft electrophiles, non-polar solvents branch->o_product O-Attack (Side Reaction) Favored by hard electrophiles, polar solvents

Caption: Main reaction pathways in this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis in a direct question-and-answer format.

Q1: My final product is contaminated with a significant amount of the O-phenyl isomer (P=S). How can I improve selectivity for the desired S-phenyl (P=O) product?

Answer: This is the most common issue and stems from the ambident nature of the thiophosphate nucleophile. According to Hard and Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophilic center, while the oxygen is "hard".[1] To favor the desired S-alkylation, you must pair it with a "soft" electrophile and control the reaction environment.

  • Choice of Phenyl Electrophile (Ph-X): The "hardness" of the electrophilic carbon on the phenyl ring is critical.

    • Avoid: Hard electrophiles like phenyl tosylates or other reagents with highly electronegative leaving groups can increase the proportion of O-alkylation.[1]

    • Favor: Softer electrophiles are preferred. While direct reaction with halobenzenes can be difficult, activating them via transition metal catalysis or using reagents like benzenesulfenyl chloride can be effective.

  • Solvent Selection: The solvent plays a crucial role in solvating the nucleophile and influencing its reactivity.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can solvate the counter-ion (e.g., Na⁺), leaving a "naked" and highly reactive oxygen anion, which can increase undesired O-alkylation.[1]

    • Non-polar or weakly polar solvents (e.g., Toluene, THF, Dioxane): These solvents are generally preferred as they promote ion-pairing, reducing the reactivity of the oxygen atom and favoring attack by the softer sulfur atom.[2]

  • Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the thermodynamically more stable S-alkylated product over the kinetically, but often less stable, O-alkylated product.

Q2: My NMR and MS data show the presence of O,O-Diethyl phenyl phosphate, which lacks sulfur. What causes this by-product?

Answer: The formation of the phosphate analog indicates either incomplete sulfurization of a phosphite precursor or oxidative desulfurization of your final product.

  • Inefficient Sulfurization: If your synthesis starts from diethyl phosphite, the sulfurization step is critical.

    • Reagent Quality: Ensure your sulfur source (e.g., elemental sulfur, Beaucage reagent) is pure and active.[3]

    • Reaction Time/Temp: The reaction may require sufficient time and temperature to go to completion. Monitor the reaction by ³¹P NMR to track the disappearance of the phosphite peak and the appearance of the phosphorothioate peak.

  • Oxidative Conditions: Phosphorothioates can be susceptible to oxidation, especially during workup or purification if oxidizing agents are present.[4]

    • Workup: Avoid unnecessarily harsh oxidative conditions.

    • Storage: Store the final product under an inert atmosphere and away from light to prevent slow degradation.

Q3: My reaction yield is very low, and analysis shows a large amount of unreacted starting materials. What are the likely causes?

Answer: Low conversion can be traced back to several fundamental experimental factors.

  • Moisture Contamination: This is a primary culprit. Water can hydrolyze reagents and intermediates, quenching the reaction.[5][6] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reagent Purity and Stoichiometry:

    • Verify the purity of your starting materials. Impurities can inhibit the reaction.

    • Ensure accurate stoichiometry. A slight excess of one reagent may be necessary to drive the reaction to completion, but large deviations can lead to side reactions.

  • Insufficient Activation/Reaction Time:

    • If using a base to generate the thiophosphate salt in situ, ensure the base is strong enough and added correctly.

    • The reaction may simply need more time or gentle heating to proceed. Monitor the reaction progress using an appropriate technique (TLC, GC-MS, or ³¹P NMR) before quenching. The classic Michaelis-Arbuzov reaction, a related transformation, often requires heating to proceed.[7]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best analytical method to monitor the reaction and quantify by-products?

³¹P NMR spectroscopy is arguably the most powerful tool. The phosphorus chemical shifts are highly sensitive to the local electronic environment. You will see distinct, well-resolved peaks for the desired S-phenyl product (P=O), the O-phenyl isomer (P=S), unreacted phosphite precursors, and phosphate by-products, allowing for straightforward quantification of the product mixture. GC-MS is also excellent for identifying and quantifying volatile components in the crude reaction mixture.

FAQ 2: How critical is temperature control during the reaction?

Temperature control is very important for both selectivity and preventing degradation.

  • For Selectivity: As mentioned in Q1, lower temperatures often favor the desired S-alkylation.

  • For Stability: High temperatures (e.g., >120-160 °C) can cause thermal rearrangement or decomposition, a known side reaction in related Arbuzov chemistry.[7] It is best to start at a lower temperature and gradually increase it only if necessary to initiate the reaction.

FAQ 3: What are the best practices for purifying the final product?

Flash column chromatography on silica gel is the standard method.

  • Solvent System: A gradient of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.

  • Co-elution: Be aware that the desired product and the O-phenyl isomer can have very similar polarities, sometimes making separation difficult. Careful selection of the eluent system and using a high-resolution column may be necessary.

  • Analysis: Collect fractions and analyze them by TLC or another method to ensure pure fractions are combined.

Section 4: Recommended Protocols

Protocol 1: Synthesis via S-Arylation of Triethylammonium O,O-Diethyl Thiophosphate

This protocol is based on established methods that favor S-alkylation.[1]

prep 1. Reagent Prep - Oven-dry all glassware - Use anhydrous solvents - Prepare inert atmosphere (N₂) setup 2. Salt Formation - Dissolve diethyl phosphite  in anhydrous toluene - Add sulfur, then triethylamine - Stir until sulfur dissolves prep->setup reaction 3. Arylation - Cool solution to 0°C - Add phenyl electrophile  (e.g., benzenesulfenyl chloride)  dropwise setup->reaction monitor 4. Reaction & Monitoring - Allow to warm to RT - Stir for 4-12 hours - Monitor by TLC/³¹P NMR  until completion reaction->monitor workup 5. Workup - Filter triethylammonium salt - Wash filtrate with H₂O & brine - Dry over Na₂SO₄ monitor->workup purify 6. Purification - Concentrate under vacuum - Purify by flash chromatography  (Hexane/EtOAc gradient) workup->purify

Caption: Recommended experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Salt Formation: Charge the flask with anhydrous toluene. Add diethyl phosphite (1.0 eq.), elemental sulfur (1.05 eq.), and triethylamine (1.1 eq.). Stir the mixture at room temperature until all the sulfur has dissolved, indicating the formation of triethylammonium O,O-diethyl thiophosphate.

  • Arylation Reaction: Cool the resulting solution to 0 °C in an ice bath. Slowly add a solution of benzenesulfenyl chloride (1.0 eq.) in anhydrous toluene dropwise over 30 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours. Monitor the reaction's progress by TLC or by taking aliquots for ³¹P NMR analysis.

  • Aqueous Workup: Once the reaction is complete, filter the precipitated triethylammonium chloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude oil using flash column chromatography on silica gel with a hexane/ethyl acetate gradient to yield the pure this compound.

Section 5: Summary of Key Parameters

ParameterCondition to Favor S-Phenyl ProductRationale & Impact on By-Products
Phenyl Reagent "Soft" Electrophile (e.g., Ph-S-Cl)Follows HSAB principle, directing attack to the "soft" sulfur atom. Harder electrophiles (e.g., Ph-OTs) increase O-alkylation.[1]
Solvent Non-polar / Weakly Polar (Toluene, THF)Minimizes dissociation of the thiophosphate salt, shielding the "hard" oxygen atom and reducing its nucleophilicity. Polar solvents increase O-alkylation.[1][2]
Temperature Low to Moderate (0 °C to RT)Often improves selectivity for the thermodynamically favored S-isomer. High temperatures can cause rearrangements and decomposition.[7]
Atmosphere Anhydrous, Inert (N₂ or Ar)Prevents hydrolysis of reagents and intermediates, which would lead to phosphites, phosphoric acids, and thiophenol as by-products.[5]

References

Best practices for the storage and handling of O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O,O-Diethyl S-phenyl phosphorothioate (CAS RN: 1889-58-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term stability, this compound should be stored in a refrigerator.[1] It is crucial to keep the container tightly closed in a dry and well-ventilated place to prevent degradation.[2] While the compound may be shipped at room temperature, refrigerated storage is recommended upon receipt to maintain its purity, which is typically around 97%.[1][3]

Q2: What are the primary hazards associated with this compound?

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1][4] The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling.

Q3: What type of gloves should I use when handling this compound?

Chemical-resistant gloves are essential.[5] Never use cotton, leather, or canvas gloves.[5] It is good practice to handle the compound with gloves and inspect them before use.[2][6] Employ proper glove removal technique, avoiding contact with the outer surface of the glove, to prevent skin exposure.[2]

Q4: How should I prepare a solution of this compound?

Given that this compound is a colorless to light-yellow liquid, it should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1][2] When preparing solutions, use appropriate solvents and ensure all glassware is clean and dry. For quantitative analysis, precise measurement of the liquid volume or weight is critical.

Troubleshooting Guides

Scenario 1: Accidental Spill

Issue: A small amount of this compound has spilled on the lab bench.

Solution:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate personnel to a safe area.[2]

  • Personal Protective Equipment (PPE): Before cleaning, don the appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[2][7]

  • Containment and Cleanup: For small spills, absorb the liquid with an inert material like vermiculite or sand.[8] Collect the contaminated material into a suitable, closed container for disposal.[2][8]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the contaminated materials and any waste as hazardous chemical waste according to your institution's and local regulations.[8]

Workflow for Handling a Small Spill

spill Small Spill Occurs alert Alert others & Ensure Ventilation spill->alert ppe Don Appropriate PPE alert->ppe contain Absorb with Inert Material ppe->contain collect Collect in Sealed Container contain->collect decontaminate Clean Area with Soap & Water collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Decision workflow for managing a small chemical spill.

Scenario 2: Potential Exposure

Issue: A researcher suspects skin or eye contact with this compound.

Solution:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove any contaminated clothing.[4] Seek medical attention if irritation persists.[2]

  • Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[2][4]

  • Inhalation: If vapors are inhaled, move the person to fresh air.[2] If the person is not breathing, give artificial respiration.[2] Seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[4]

First-Aid Measures for Exposure

exposure Potential Exposure skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with Soap & Water skin->wash_skin rinse_eye Rinse with Water (15 min) eye->rinse_eye fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth medical Seek Medical Attention wash_skin->medical rinse_eye->medical fresh_air->medical rinse_mouth->medical

Caption: Immediate first-aid responses to chemical exposure.

Storage and Handling Best Practices

Parameter Recommendation Rationale
Storage Temperature Refrigerator[1]To ensure long-term chemical stability and maintain purity.
Storage Conditions Tightly closed container, dry and well-ventilated area[2]To prevent hydrolysis and degradation from moisture and air.
Handling Area Well-ventilated, preferably a chemical fume hood[2]To minimize inhalation of potentially harmful vapors.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses with side-shields, lab coat[2][7][9]To prevent skin and eye contact, which can cause irritation.[4]

Experimental Protocols

Protocol: Safe Weighing and Aliquoting
  • Preparation: Ensure the analytical balance is in a well-ventilated area or a balance enclosure within a fume hood.

  • PPE: Wear appropriate PPE, including gloves, a lab coat, and eye protection.

  • Container: Use a tared, sealed container to weigh the liquid to minimize vapor exposure.

  • Transfer: Use a calibrated pipette or syringe for accurate transfer of the liquid to your reaction vessel or storage vial.

  • Cleaning: Clean any spills on the balance immediately with an appropriate solvent and absorbent material.

  • Storage of Aliquots: If preparing aliquots for future use, store them in properly labeled, sealed vials in the refrigerator.

Protocol: Disposal of Waste
  • Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a designated, sealed hazardous waste container.[8]

  • Labeling: Clearly label the waste container with the chemical name and relevant hazard symbols.[8]

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, pending pickup by a licensed hazardous waste contractor.[8]

  • Institutional Guidelines: Always follow your institution's environmental health and safety (EHS) guidelines for hazardous waste disposal.

References

Technical Support Center: Managing Oxidative Degradation of O,O-Diethyl S-phenyl phosphorothioate Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for O,O-Diethyl S-phenyl phosphorothioate. This document is designed for researchers, scientists, and drug development professionals who work with this and similar phosphorothioate-containing compounds. The inherent susceptibility of the phosphorothioate (P=S) group to oxidative degradation is a critical challenge that can compromise sample integrity, leading to inaccurate experimental results and loss of valuable materials.

This guide provides in-depth, experience-driven advice to help you understand, troubleshoot, and proactively manage the oxidative degradation of your samples. By implementing these best practices, you can ensure the stability and reliability of your experimental work.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common issues and foundational knowledge required for handling this compound.

Q1: My sample's purity is decreasing over time, and I see a new, more polar peak in my HPLC analysis. What is happening?

A: You are likely observing oxidative degradation. The sulfur atom in the phosphorothioate moiety is susceptible to oxidation, which converts it to its oxon analog (O,O-Diethyl S-phenyl phosphate). This process, known as desulfurization, replaces the sulfur atom with an oxygen atom.[1][2][3] The resulting phosphate ester is generally more polar, causing it to elute earlier on a reverse-phase HPLC column.

  • Causality: The P=S bond is more susceptible to oxidation than its P=O counterpart. This reaction can be initiated by atmospheric oxygen, trace peroxides in solvents, or exposure to light and elevated temperatures. The resulting oxon analog will have different chemical and biological properties, confounding your experimental results.

Q2: What are the primary factors that accelerate the oxidative degradation of my samples?

A: Several environmental and handling factors can significantly increase the rate of degradation:

  • Atmosphere: Direct exposure to atmospheric oxygen is a primary driver.

  • Temperature: Higher temperatures increase the kinetic rate of oxidation. Manufacturer safety data sheets often recommend refrigerated storage.[4]

  • Light: UV and even ambient light can provide the energy to initiate oxidative reactions (photodegradation).

  • Solvent Quality: Solvents, especially ethers and some alcohols, can form peroxide impurities over time. These peroxides are potent oxidizing agents that readily react with the phosphorothioate group.[1]

  • pH: Highly acidic or basic conditions can catalyze both oxidative and hydrolytic degradation pathways.[3]

  • Metal Ions: Certain metal ions can act as catalysts for oxidation reactions. It's crucial to be aware of potential contaminants from glassware, spatulas, or reagents.[5]

Q3: Can I use antioxidants to protect my samples? If so, which ones are recommended?

A: Yes, the addition of antioxidants is a highly effective strategy, though their use in the context of organophosphorus compound poisoning has shown mixed results for in-vivo applications, their utility for in-vitro sample preservation is well-established.[6][7][8][9][10] The goal is to include a compound that is more readily oxidized than your phosphorothioate analyte.

Antioxidant ClassExamplesMechanism & Suitability
Radical Scavengers Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol)These phenolic antioxidants are excellent at quenching free radicals, which are often intermediates in oxidation pathways. They are highly suitable for protecting samples dissolved in organic solvents.
Reducing Agents Ascorbic Acid (Vitamin C), Thiols (e.g., DTT)These agents can reduce oxidizing species. However, their compatibility with the analytical method (e.g., mass spectrometry) must be verified as they can cause ion suppression or adduct formation.

Recommendation: For general-purpose protection in organic solutions, BHT at a concentration of 0.01-0.1% is a robust and cost-effective choice. Always run a control sample with only the antioxidant to ensure it does not interfere with your analytical method.

Q4: What is the single most critical factor for long-term storage?

A: Inert Atmosphere. While temperature and light are crucial, eliminating oxygen is the most effective preventative measure. Storing samples under an inert gas like argon or nitrogen directly removes the primary reactant in the oxidative degradation pathway.

Part 2: Troubleshooting Guides & Protocols

This section provides actionable workflows and step-by-step protocols to address specific degradation-related problems.

Troubleshooting Workflow: Investigating Sample Degradation

If you suspect your sample of this compound has degraded, follow this logical progression to identify the cause and implement a solution.

G start Degradation Suspected (e.g., new HPLC peak, low purity) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? start->check_storage check_solvents Evaluate Solvents: - Freshly opened bottle? - Peroxide-forming class (e.g., THF, ether)? - Purity/grade appropriate? start->check_solvents check_handling Assess Handling Protocol: - Time exposed to air? - Use of metal spatulas? - pH of solutions? start->check_handling implement_storage Action: Implement Best Practices - Store at ≤4°C in amber vials. - Purge with Argon/Nitrogen. check_storage->implement_storage implement_solvents Action: Use Fresh, High-Purity Solvents - Use HPLC-grade or better. - Test for peroxides if unsure. check_solvents->implement_solvents implement_handling Action: Minimize Exposure & Contamination - Work quickly. - Use glass/Teflon tools. - Buffer solutions if necessary. check_handling->implement_handling reanalyze Re-analyze Sample implement_storage->reanalyze implement_solvents->reanalyze implement_handling->reanalyze

Caption: Troubleshooting workflow for identifying sources of sample degradation.

Protocol 1: Optimal Storage and Handling of this compound

This protocol details the best practices for minimizing degradation from the moment of receipt to final analysis.

Materials:

  • This compound (solid or liquid)

  • Amber glass vials with PTFE-lined caps

  • High-purity inert gas (Argon or Nitrogen) with delivery system

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol)

  • Antioxidant stock solution (e.g., 1% BHT in Acetonitrile)

Procedure:

  • Receipt and Aliquoting:

    • Upon receiving the neat material, work in a fume hood with minimal light exposure.

    • If the amount is large, immediately aliquot it into smaller, single-use volumes in amber glass vials. This prevents repeated exposure of the main stock to air and moisture.

  • Inert Gas Purging:

    • Before sealing each vial, gently flush the headspace with a stream of argon or nitrogen for 15-30 seconds.

    • Immediately cap the vial tightly. The PTFE liner provides a superior seal against oxygen ingress compared to other materials.

  • Storage Conditions:

    • Store the sealed vials in a refrigerator at 2-8°C.[4] For long-term storage (>6 months), consider storage at -20°C.

    • Ensure the storage location is dark.

  • Sample Preparation for Analysis:

    • Use fresh, HPLC-grade solvents from a recently opened bottle to prepare stock and working solutions.

    • If using solvents prone to peroxide formation (e.g., THF, Dioxane), ensure they are tested for and free of peroxides.

    • If the experiment allows, add an antioxidant to your diluent. For a final sample concentration, a BHT concentration of 0.05% is often sufficient.

    • Minimize the time the sample is exposed to air and light on the benchtop or in an autosampler. Use amber autosampler vials if possible.

Protocol 2: Analytical Confirmation of Oxidative Degradation by HPLC-UV

This method can be used to identify the parent compound and its primary oxon degradant.

Instrumentation & Columns:

  • HPLC System: Standard system with UV detector

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Detection Wavelength: 230 nm[11] (or scan for optimal wavelength)

Mobile Phase & Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

Expected Results:

  • This compound (Parent): Will elute as a major peak at a later retention time.

  • O,O-Diethyl S-phenyl phosphate (Oxon Degradant): If present, will elute as a smaller, earlier peak due to its increased polarity.

Part 3: Mechanistic Understanding & Visualization

A deeper understanding of the degradation pathway is key to effective prevention.

The Oxidative Desulfurization Pathway

The core issue is the conversion of the phosphorothioate to a phosphate. This is not a simple atom swap but a multi-step reaction often involving an initial attack on the sulfur atom by an oxidizing species (like a peroxide or radical), leading to an unstable intermediate that subsequently rearranges and eliminates sulfur, leaving an oxygen in its place.

G Parent O,O-Diethyl S-phenyl phosphorothioate (P=S) Intermediate Oxidized Intermediate Parent->Intermediate Oxidation Oxidant Oxidizing Species (O₂, R-O-O•, Light, Heat) Oxidant->Intermediate Oxon O,O-Diethyl S-phenyl phosphate (P=O) [Degradation Product] Intermediate->Oxon Desulfurization

Caption: Simplified pathway of oxidative desulfurization.

This transformation is significant because the toxicological and pharmacological properties of organophosphates are highly dependent on this structure.[2][12] For instance, many phosphorothioate pesticides require metabolic activation (oxidation) to their oxon form to become potent acetylcholinesterase inhibitors.[6][7] Therefore, unintended oxidation in your samples can lead to false positives or negatives in bioassays.

Summary of Preventative Measures
ParameterStandard PracticeBest Practice (for Maximum Stability) Rationale
Temperature Refrigerate (2-8°C)Freeze (-20°C or lower) & Aliquot Slows reaction kinetics significantly. Aliquoting prevents freeze-thaw cycles and contamination of the main stock.
Atmosphere Tightly sealed capPurge with Inert Gas (Ar/N₂) & Use PTFE-lined caps Directly removes oxygen, the primary reactant in oxidative degradation.
Light Store in a box/drawerStore in Amber Vials Prevents light-induced (photolytic) degradation pathways.
Solvents Use HPLC-gradeUse Fresh, Peroxide-Free HPLC-Grade Solvents Avoids introducing potent oxidizing agents (peroxides) into the sample.
Additives NoneAdd Antioxidant (e.g., 0.05% BHT) to Solutions Provides a chemical scavenger that is preferentially oxidized, protecting the analyte.

By integrating these multi-layered strategies, you can create a robust system that preserves the integrity of your this compound samples for the duration of your research.

References

Validation & Comparative

A Comparative Analysis of O,O-Diethyl S-phenyl phosphorothioate and Other Leading Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Role of Organophosphates in Pest Management

Organophosphate (OP) insecticides have been a cornerstone of agricultural and public health pest control for decades. Their efficacy stems from a shared mechanism of action: the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and vertebrates.[1] This guide provides a detailed comparative analysis of a specific organothiophosphate, O,O-Diethyl S-phenyl phosphorothioate (OPTA), with three widely used organophosphate insecticides: chlorpyrifos, parathion, and malathion. By examining their chemical properties, insecticidal efficacy, mechanism of action, and toxicological profiles, this document aims to provide researchers with a comprehensive understanding of their relative performance and safety.

While extensive data exists for established insecticides, it is important to note that publicly available toxicological and insecticidal efficacy data for this compound is limited.[2] This guide will therefore draw upon available information for structurally similar compounds and isomers to provide a scientifically grounded perspective on its potential characteristics.

Chemical and Physical Properties: A Structural Overview

The chemical structure of an insecticide dictates its physical properties, environmental fate, and interaction with its biological target. Below is a comparison of the key chemical and physical properties of OPTA and the selected comparator insecticides.

PropertyThis compound (OPTA)ChlorpyrifosParathionMalathion
CAS Number 1889-58-32921-88-256-38-2121-75-5
Molecular Formula C₁₀H₁₅O₃PSC₉H₁₁Cl₃NO₃PSC₁₀H₁₄NO₅PSC₁₀H₁₉O₆PS₂
Molecular Weight 246.26 g/mol 350.59 g/mol 291.26 g/mol 330.36 g/mol
Physical Form Colorless to light-yellow liquidColorless crystalsPale-yellow to dark-brown liquidDeep-brown to yellow liquid
Classification OrganothiophosphateOrganothiophosphateOrganothiophosphateOrganodithiophosphate

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which manifests as tremors, convulsions, and ultimately, the death of the insect.[1]

Organothiophosphates with a P=S bond, such as OPTA, chlorpyrifos, and parathion, are not potent inhibitors of AChE themselves. They require metabolic activation, specifically oxidative desulfuration, to their corresponding oxon (P=O) analogs. This conversion is typically carried out by cytochrome P450 enzymes in the target organism. The resulting oxon is a much more potent inhibitor of AChE.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Organophosphate ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase AChE->ACh Hydrolyzes Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction OP Organophosphate (Oxon) OP->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition.
Comparative Acetylcholinesterase Inhibition

For comparison, the IC₅₀ values for the active metabolites of the comparator insecticides are presented below. It is crucial to note that these values can vary depending on the enzyme source and experimental conditions.

Insecticide (Active Metabolite)Acetylcholinesterase IC₅₀ (M)Source
Malathion (Malaoxon) 4.7 x 10⁻⁷Bovine Erythrocytes[1]
Malathion (Isomalathion) 6.0 x 10⁻⁷Bovine Erythrocytes[1]

Insecticidal Efficacy: A Comparative Overview

The insecticidal efficacy of an organophosphate is determined by a combination of factors, including its ability to penetrate the insect cuticle, its rate of metabolic activation to the toxic oxon form, and the sensitivity of the target insect's AChE.

Unfortunately, specific LC₅₀ (lethal concentration, 50%) data for this compound against common insect pests were not found in the reviewed literature. However, a study on a novel O,O-diethyl O-phenyl phosphorothioate derivative (XP-1408) showed that at a concentration of 100 mg/L, it did not exhibit direct insecticidal activity against 2nd-instar larvae of Spodoptera litura within 72 hours, unlike dimethoate and phoxim which showed 100% mortality.[6] Interestingly, the compound did delay larval development.[6]

For a quantitative comparison, the following table summarizes the reported LC₅₀ values for chlorpyrifos, parathion, and malathion against two common insect models: the housefly (Musca domestica) and mosquito larvae (Aedes aegypti).

InsecticideLC₅₀ - Housefly (Musca domestica)LC₅₀ - Mosquito Larvae (Aedes aegypti)
Chlorpyrifos 0.25% (contact method, 3rd instar larvae)[7]Not available in the same units for direct comparison
Parathion Not availableNot available
Malathion Not available0.06 µg/ml (3rd instar larvae)[8]

Mammalian Toxicity: A Critical Consideration for Safety

The primary concern with organophosphate insecticides is their potential for toxicity in non-target organisms, including humans. This is primarily due to the inhibition of acetylcholinesterase in the mammalian nervous system. The acute toxicity of these compounds is typically evaluated by determining the LD₅₀ (lethal dose, 50%) through oral and dermal exposure routes in animal models.

As with insecticidal efficacy, specific LD₅₀ values for this compound were not found in publicly available literature. A safety data sheet for the compound indicates that acute toxicity data is not available.[2] However, a study on a closely related compound, O,O-diethyl, O-phenyl phosphorothionate, demonstrated hepatotoxicity in rats at high intraperitoneal doses (400 mg/kg).[9]

The following table presents the acute oral and dermal LD₅₀ values for the comparator insecticides in rats and rabbits, providing a clear comparison of their mammalian toxicity profiles.

InsecticideAcute Oral LD₅₀ (Rat)Acute Dermal LD₅₀ (Rabbit)
Chlorpyrifos 135 - 163 mg/kg>2,000 mg/kg[4]
Parathion 2 - 13 mg/kg[5]6.8 - 21 mg/kg (rat)[5]
Malathion 2,800 - 13,750 mg/kg[6]4,100 mg/kg

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are outlines of key methodologies for assessing the performance of organophosphate insecticides.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the rate of acetylcholinesterase activity and its inhibition.

Principle: The assay measures the production of thiocholine, which results from the enzymatic hydrolysis of acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Acetylcholinesterase enzyme solution

    • Test insecticide solutions at various concentrations

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test insecticide solution.

    • Add the acetylcholinesterase enzyme solution to each well and incubate for a pre-determined time.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Ellman_Method_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, ATCI, DTNB, AChE, Inhibitor) Start->Reagent_Prep Plate_Setup Set up 96-well plate with Buffer, DTNB, and Inhibitor Reagent_Prep->Plate_Setup Enzyme_Addition Add AChE and Incubate Plate_Setup->Enzyme_Addition Reaction_Initiation Add ATCI to start reaction Enzyme_Addition->Reaction_Initiation Measurement Measure Absorbance at 412 nm Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Toxicological Assessment of O,O-Diethyl S-phenyl phosphorothioate and Parathion

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the toxicological profiles of two organophosphate compounds: O,O-Diethyl S-phenyl phosphorothioate and the well-characterized insecticide, Parathion. While both belong to the same chemical class, subtle structural distinctions lead to significant differences in their metabolic activation, potency, and overall toxicological impact. This document synthesizes experimental data to elucidate these differences, offering a valuable resource for toxicology research and the development of safer alternatives.

Introduction: Structural Analogs, Divergent Toxicities

Organophosphate (OP) compounds are a class of chemicals primarily known for their potent insecticidal activity, a property derived from their ability to inhibit the enzyme acetylcholinesterase (AChE). Parathion (O,O-diethyl O-4-nitrophenyl phosphorothioate) is a archetypal OP insecticide, notorious for its high acute toxicity to both target and non-target species, including humans.[1][2] Its use has been heavily restricted or banned in most countries due to these safety concerns.[1]

This compound is a structural analog of parathion. The primary distinctions lie in the atom linking the phenyl group to the phosphorus center (a sulfur atom instead of an oxygen) and the presence of a nitro group on the phenyl ring in parathion. As this guide will demonstrate, these seemingly minor molecular changes fundamentally alter the compounds' interaction with metabolic enzymes and their ultimate toxic potential. This comparison will explore their mechanisms of action, metabolic fates, and quantitative toxicity, supported by established experimental protocols for assessment.

Mechanism of Action: The Role of Metabolic Transformation

The primary mechanism of toxicity for most organophosphates is the irreversible inhibition of acetylcholinesterase (AChE).[2][3] This enzyme is critical for nerve function, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors and producing a state known as a "cholinergic crisis."[3][4]

Parathion: A Pro-insecticide Requiring Metabolic Activation

Parathion itself is an indirect inhibitor of AChE.[1] It is a phosphorothioate, containing a phosphorus-sulfur double bond (P=S). To become toxicologically active, it must undergo metabolic activation, specifically oxidative desulfuration, by cytochrome P450 (CYP) enzymes in the liver.[5][6] This reaction replaces the sulfur atom with an oxygen atom, converting parathion into its highly potent metabolite, paraoxon.[1][5][7] Paraoxon, with its phosphorus-oxygen double bond (P=O), is the actual agent that binds to and inhibits AChE.[6] This metabolic "lethal synthesis" is a key determinant of parathion's toxicity.

This compound: A Direct-Acting Analog?

In contrast, this compound possesses a P=O bond in its native structure. This suggests that it does not require the same oxidative desulfuration step as parathion to become an active AChE inhibitor. However, its overall toxicity is also influenced by metabolic pathways that can lead to detoxification or, potentially, toxification through other mechanisms. One study has pointed towards a distinct hepatotoxic effect, particularly after induction of liver enzymes, suggesting a metabolic pathway that releases a reactive form of sulfur, leading to liver cell injury.[8]

AChE_Inhibition_Pathway cluster_Parathion Parathion Pathway cluster_SV1 This compound Pathway Parathion Parathion (P=S) CYP450 CYP450 Enzymes (Oxidative Desulfuration) Parathion->CYP450 Metabolic Activation Paraoxon Paraoxon (P=O) (Active Metabolite) CYP450->Paraoxon Inhibition Inhibition Paraoxon->Inhibition SV1 O,O-Diethyl S-phenyl phosphorothioate (P=O) SV1->Inhibition Direct Action (Lower Potency) AChE Acetylcholinesterase (AChE) ACh_Accumulation Acetylcholine Accumulation AChE->ACh_Accumulation Blockage Inhibition->AChE Toxicity Cholinergic Toxicity ACh_Accumulation->Toxicity

Caption: Generalized mechanism of AChE inhibition by Parathion and this compound.

Comparative Acute Toxicity: A Quantitative Overview

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. A lower LD50 value indicates higher toxicity. The available data clearly demonstrate that parathion is substantially more acutely toxic than this compound.

CompoundSpeciesRouteLD50 ValueReference(s)
Parathion Rat (male)Oral2 - 13 mg/kg[1][9]
Rat (female)Oral2 - 3.6 mg/kg[1][9]
MouseOral5 mg/kg[1]
RabbitDermal15 mg/kg[10]
DogOral3 - 8.27 mg/kg[1][9]
This compound Rat (male)*Intraperitoneal400 mg/kg[8]

*Note: This value is for hepatotoxicity in rats pre-treated with phenobarbitone to induce metabolic enzymes. A standard oral LD50 was not available in the reviewed literature, but this high value strongly suggests significantly lower acute systemic toxicity compared to parathion.

The data indicates that female rats are more sensitive to the acute effects of parathion than male rats.[9] The clinical signs of acute parathion poisoning are consistent with severe cholinergic overstimulation and include muscle fasciculations, tremors, excessive salivation, diarrhea, respiratory distress, and convulsions, ultimately leading to death from respiratory failure.[3][9]

Metabolism: A Tale of Two Fates - Activation vs. Detoxification

The metabolic fate of an organophosphate is a critical determinant of its toxicity. Enzymes can either convert it to a more potent inhibitor (bioactivation) or break it down into less harmful substances (detoxification).

Parathion Metabolism: The metabolism of parathion is a balance between two competing pathways mediated by CYP450 enzymes:

  • Bioactivation: Oxidative desulfuration to the highly toxic paraoxon.[6]

  • Detoxification: Cleavage of the aryl ester bond to produce diethylthiophosphate and the less toxic 4-nitrophenol.[6]

Paraoxon itself is further detoxified by hydrolases, particularly paraoxonase (PON1), into diethyl phosphate and 4-nitrophenol.[11][12] The balance between these activation and detoxification pathways can vary between species and individuals, influencing susceptibility to poisoning.[12]

This compound Metabolism: While less studied, the metabolism of this compound likely proceeds via hydrolysis of the P-S bond. A significant finding is its potential for hepatotoxicity, which is proposed to arise from a reactive sulfur species released during its metabolism.[8] This mechanism appears distinct from the primary neurotoxicity of parathion and is more pronounced following the induction of hepatic enzymes, suggesting it is a metabolite-driven effect.[8]

Metabolic_Pathways cluster_Parathion Parathion Metabolism cluster_SV1 This compound Metabolism Parathion Parathion Paraoxon Paraoxon (Highly Neurotoxic) Parathion->Paraoxon CYP450 (Activation) Detox1 Diethylthiophosphate + 4-Nitrophenol (Less Toxic) Parathion->Detox1 CYP450 (Detoxification) Detox2 Diethyl phosphate + 4-Nitrophenol (Less Toxic) Paraoxon->Detox2 Paraoxonase (PON1) (Detoxification) SV1 O,O-Diethyl S-phenyl phosphorothioate Hydrolysis Hydrolysis Products (Less Toxic) SV1->Hydrolysis Esterases ReactiveS Reactive Sulfur Metabolite (Hepatotoxic) SV1->ReactiveS CYP450 (Proposed)

Caption: Simplified comparative metabolic pathways of Parathion and this compound.

Experimental Protocols for Comparative Toxicity Assessment

To empirically determine and compare the toxicity of these compounds, standardized experimental protocols are essential. The following outlines key methodologies.

Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure)

This method is a validated approach to determine the LD50 value with a reduced number of animals compared to traditional methods.

Objective: To determine the acute oral median lethal dose (LD50) of a test compound.

Methodology:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats, 8-12 weeks old). Females are often chosen as they can be slightly more sensitive.[9]

  • Housing & Acclimatization: House animals in standard conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to dosing to reduce stress-related variability.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should be adjusted to allow for a consistent administration volume (e.g., 5 mL/kg body weight).

  • Dosing Procedure:

    • Fast animals overnight prior to dosing (water ad libitum).

    • Administer a single dose of the test substance via oral gavage.

    • The initial dose is selected based on prior knowledge. For parathion, this would be near the known LD50 of ~3 mg/kg. For this compound, a much higher starting dose (e.g., 100-200 mg/kg) would be appropriate.

    • The outcome for the first animal determines the dose for the next:

      • If the animal survives, the next animal receives a higher dose (factor of 3.2).

      • If the animal dies, the next animal receives a lower dose (factor of 3.2).

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and the presence of tremors, convulsions, salivation, or diarrhea.[9]

    • Record body weights shortly before dosing and at least weekly thereafter.

    • Note the time of death for any fatalities.

  • Data Analysis: The LD50 is calculated from the sequence of outcomes (survival or death) using specialized software (e.g., AOT425StatPgm) that applies a maximum likelihood method.

Acute_Toxicity_Workflow start Start: Select Initial Dose dose Dose Single Animal (Oral Gavage) start->dose observe Observe for 14 Days dose->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Yes dies Animal Dies outcome->dies No calculate Calculate LD50 (Maximum Likelihood) outcome->calculate After 4-5 reversals or stopping criteria met increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose increase_dose->dose decrease_dose->dose

Caption: Experimental workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay

This colorimetric assay (based on Ellman's method) directly measures the ability of a compound to inhibit AChE activity.

Objective: To determine the concentration of a test compound that inhibits 50% of AChE activity (IC50).

Methodology:

  • Reagent Preparation:

    • AChE Source: Purified electric eel AChE or rat brain homogenate.

    • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

    • Test Compounds: Serial dilutions of parathion (pre-incubated with a liver microsomal fraction to generate paraoxon) and this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Phosphate buffer.

      • AChE enzyme solution.

      • Varying concentrations of the test compound (or vehicle control).

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate), the formation of which is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Express the activity as a percentage of the uninhibited control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Conclusion

While both this compound and parathion are organophosphate compounds, their toxicological profiles are markedly different, a fact directly attributable to their chemical structures.

  • Parathion is a highly potent neurotoxicant whose toxicity is dependent on metabolic bioactivation to paraoxon. Its low LD50 values and well-documented history of poisoning underscore its classification as an extremely hazardous substance.[1]

  • This compound is significantly less acutely toxic. The available data suggests it is a much weaker AChE inhibitor and may not require the same bioactivation pathway as parathion.[8] Notably, it presents a different toxicological concern—a potential for metabolite-driven hepatotoxicity, especially under conditions of induced metabolism.[8]

This comparative guide underscores the critical principle in toxicology that small changes in molecular structure can lead to large changes in biological activity and safety profiles. For researchers in drug development and pesticide design, this comparison highlights the importance of understanding metabolic pathways to engineer compounds with desired efficacy while minimizing off-target toxicity.

References

A Comparative Guide to the Synthesis of O,O-Diethyl S-phenyl phosphorothioate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

O,O-Diethyl S-phenyl phosphorothioate, a key organophosphorus compound, serves as a crucial intermediate in the synthesis of various biologically active molecules, including pesticides and potential therapeutic agents. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in academia and industry. This guide provides an in-depth, objective comparison of different synthetic routes to this valuable compound, complete with experimental data, detailed protocols, and mechanistic insights to inform your selection of the most suitable method for your research and development needs.

Introduction to this compound

This compound is a member of the phosphorothioate family, characterized by the presence of a sulfur atom in place of a non-bridging oxygen in the phosphate group. This structural modification imparts unique chemical and biological properties, including altered reactivity and, in many biological contexts, increased resistance to enzymatic degradation. Its synthesis, therefore, is a topic of significant interest. This guide will explore and compare three primary synthetic strategies: a modern metal- and solvent-free approach, a copper-catalyzed cross-coupling reaction, and the classic Michaelis-Arbuzov reaction.

Route 1: Metal- and Solvent-Free Synthesis via Direct Coupling

This modern approach represents a significant advancement in green chemistry, offering a straightforward and environmentally benign route to this compound. The reaction proceeds by the direct coupling of diethyl phosphite with diphenyl disulfide.

Mechanistic Rationale

The reaction is believed to proceed through a nucleophilic attack of the phosphorus atom of diethyl phosphite on one of the sulfur atoms of diphenyl disulfide. This is followed by the cleavage of the S-S bond and subsequent proton transfer, yielding the desired product and thiophenol as a byproduct. The absence of a catalyst or solvent simplifies the reaction setup and purification process.

Experimental Protocol

Materials:

  • Diethyl phosphite

  • Diphenyl disulfide

  • Dichloromethane (DCM) for workup

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine diphenyl disulfide (0.3 mmol) and diethyl phosphite (0.3 mmol).

  • Stir the mixture at room temperature for 3 hours or heat at 50 °C for 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of DCM to the reaction mixture.

  • Wash the organic layer with a saturated Na₂CO₃ solution (3 x 10 mL) to remove the thiophenol byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • The crude product can be purified by flash column chromatography on silica gel to yield this compound as an oily liquid (63% yield).[1]

Advantages and Disadvantages
  • Advantages: This method is environmentally friendly due to the absence of solvents and metal catalysts. The procedure is simple, and the starting materials are readily available. The reaction can be performed at room temperature, reducing energy consumption.

  • Disadvantages: The yield of 63% may be considered moderate for some applications. The reaction produces a stoichiometric amount of thiophenol as a byproduct, which needs to be removed during workup.

Route 2: Copper-Catalyzed S-Arylation

Copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur and phosphorus-sulfur bonds. This route offers a versatile and efficient method for the synthesis of S-aryl phosphorothioates.

Mechanistic Rationale

This method involves a copper-catalyzed multicomponent reaction between a diaryliodonium salt (as the aryl source), elemental sulfur, and a dialkyl phosphite.[2][3] The catalytic cycle is thought to involve the formation of a copper-thiolate intermediate, which then undergoes reaction with the phosphite to form the P-S bond. The diaryliodonium salt serves as an efficient arylating agent under mild conditions.

Experimental Protocol

Materials:

  • Diphenyliodonium salt (e.g., diphenyliodonium triflate)

  • Elemental sulfur (S₈)

  • Diethyl phosphite

  • Copper(II) acetylacetonate (Cu(acac)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a reaction vessel, add diphenyliodonium triflate (1.0 mmol), elemental sulfur (1.2 mmol), diethyl phosphite (1.5 mmol), Cu(acac)₂ (0.1 mmol), and Et₃N (2.0 mmol).

  • Add acetonitrile (5 mL) as the solvent.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound. High yields (up to 95%) have been reported for analogous S-aryl phosphorothioates using this method.[2]

Advantages and Disadvantages
  • Advantages: This method generally provides high yields and demonstrates broad substrate compatibility. The reaction proceeds at room temperature. It avoids the use of toxic and odorous thiols.

  • Disadvantages: The use of a metal catalyst and a diaryliodonium salt adds to the cost and complexity of the procedure. The reaction may require an inert atmosphere.

Route 3: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, traditionally used to form a phosphorus-carbon bond.[4][5][6] A modified version can be adapted for the synthesis of phosphorothioates.

Mechanistic Rationale

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[5][6] For the synthesis of an S-aryl phosphorothioate, the strategy would involve the reaction of triethyl phosphite with an electrophilic sulfur reagent containing the phenyl group, such as phenylsulfenyl chloride. The reaction is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic species, followed by the dealkylation of the resulting phosphonium intermediate by the displaced anion.[5]

Experimental Protocol (Proposed)

Materials:

  • Triethyl phosphite

  • Phenylsulfenyl chloride (PhSCl)

  • Anhydrous toluene or other inert solvent

Procedure:

  • Dissolve phenylsulfenyl chloride (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere and cool the solution to 0 °C.

  • Slowly add triethyl phosphite (1.1 mmol) to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • The solvent and the ethyl chloride byproduct can be removed by distillation.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Advantages and Disadvantages
  • Advantages: This is a classic and well-understood reaction in organophosphorus chemistry. The starting materials are generally accessible.

  • Disadvantages: Phenylsulfenyl chloride is moisture-sensitive and can be unstable. The reaction can produce byproducts, and the purification of the final product might be challenging. Specific experimental data for the direct synthesis of the target molecule via this route is less commonly reported in recent literature compared to the other methods.

Comparative Analysis

To facilitate a direct comparison of these synthetic routes, the following table summarizes the key performance indicators.

FeatureMetal- and Solvent-FreeCopper-Catalyzed S-ArylationMichaelis-Arbuzov Reaction (Proposed)
Yield 63%[1]High (up to 95% for analogues)[2]Moderate to High (expected)
Reaction Temperature Room Temperature or 50 °C[1]Room Temperature[2]0 °C to Room Temperature
Reaction Time 10 min - 3 h[1]12 - 24 h[2]Several hours
Catalyst None[1]Cu(acac)₂[2]None
Key Reagents Diethyl phosphite, Diphenyl disulfide[1]Diethyl phosphite, Diphenyliodonium salt, Sulfur[2]Triethyl phosphite, Phenylsulfenyl chloride
Solvent None (neat)[1]Acetonitrile[2]Toluene (or other inert solvent)
Green Chemistry Aspects Excellent (no solvent, no metal)Good (room temp.), but uses a metal catalystFair (uses organic solvent)
Scalability Potentially good, simple setupGood, but catalyst cost may be a factorEstablished for similar reactions
Safety Considerations Thiophenol byproduct is toxic and malodorousDiaryliodonium salts can be expensivePhenylsulfenyl chloride is corrosive and moisture-sensitive

Visualization of Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the reaction workflows.

Synthesis_Routes cluster_0 Route 1: Metal- and Solvent-Free cluster_1 Route 2: Copper-Catalyzed cluster_2 Route 3: Michaelis-Arbuzov DP Diethyl Phosphite R1 Neat Reaction (RT or 50°C) DP->R1 DDS Diphenyl Disulfide DDS->R1 P1 O,O-Diethyl S-phenyl phosphorothioate R1->P1 DP2 Diethyl Phosphite R2 Cu(acac)₂ / Et₃N CH₃CN, RT DP2->R2 DIS Diphenyliodonium Salt DIS->R2 S8 Sulfur (S₈) S8->R2 P2 O,O-Diethyl S-phenyl phosphorothioate R2->P2 TEP Triethyl Phosphite R3 Toluene 0°C to RT TEP->R3 PSC Phenylsulfenyl Chloride PSC->R3 P3 O,O-Diethyl S-phenyl phosphorothioate R3->P3

Caption: Comparative workflow of the three main synthesis routes.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound depends on the specific requirements of the researcher or organization.

  • For green and sustainable chemistry initiatives , the metal- and solvent-free method is highly recommended due to its simplicity, mild conditions, and minimal environmental footprint.

  • When high yields are a priority and the cost of reagents is less of a concern, the copper-catalyzed S-arylation presents a robust and efficient option.

  • The Michaelis-Arbuzov reaction remains a viable, classic approach, particularly if the necessary electrophilic sulfur reagent is readily available and the potential for byproduct formation can be managed through careful purification.

It is advised that researchers evaluate these methods in their own laboratory settings to determine the most suitable protocol for their specific application, considering factors such as available equipment, reagent costs, and desired scale of production.

References

A Comparative Environmental Risk Assessment: O,O-Diethyl S-phenyl phosphorothioate versus Modern Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of pest management is in a constant state of evolution, driven by the dual needs of ensuring agricultural productivity and safeguarding environmental health. Historically, organophosphate insecticides have been mainstays in global agriculture due to their broad-spectrum efficacy and relatively low cost.[1] O,O-Diethyl S-phenyl phosphorothioate, a metabolite of the organophosphate fenthion, represents this older class of pesticides.[2] However, concerns over their mechanism of action, primarily the irreversible inhibition of acetylcholinesterase, and the associated risks to non-target organisms have spurred the development of modern pesticide classes with more specific modes of action.[1]

This guide provides a comparative environmental risk assessment of this compound against a selection of modern pesticides from three distinct chemical classes: the neonicotinoid imidacloprid, the pyrethroid cypermethrin, and the sulfoximine sulfoxaflor. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the relative environmental risks posed by these compounds. The selection of these modern pesticides is based on their widespread use and differing modes of action, offering a robust comparison to the organophosphate class.

Due to the limited availability of specific environmental toxicity data for this compound, this guide will utilize data for the parent compound, fenthion, and other well-characterized organophosphates like chlorpyrifos and parathion to represent the environmental risk profile of this chemical class. This approach allows for a meaningful comparison while acknowledging the data gaps for this specific metabolite.

The assessment will be based on key environmental endpoints: aquatic toxicity, terrestrial toxicity, environmental persistence, and bioaccumulation potential. The methodologies for determining these endpoints will be detailed, followed by a presentation of the comparative data in a clear, tabular format. This guide will also feature diagrams to illustrate key experimental workflows and the logical relationships in environmental risk assessment.

Methodologies for Environmental Risk Assessment

A thorough environmental risk assessment of a pesticide relies on a standardized set of ecotoxicological studies. These studies are designed to determine the potential adverse effects of a chemical on non-target organisms and its behavior in the environment. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which are internationally recognized as the standard methods for safety testing.[3]

Aquatic Toxicity

Aquatic toxicity studies are crucial for assessing the risk of pesticides to aquatic ecosystems. The primary endpoints measured are the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for aquatic invertebrates, typically Daphnia magna.

Experimental Protocol: Fish Acute Toxicity Test (OECD 203)

  • Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.

  • Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50, the concentration that is lethal to 50% of the test population, is calculated.

Experimental Protocol: Daphnia sp. Acute Immobilisation Test (OECD 202)

  • Test Organism: Daphnia magna, a small freshwater crustacean, is used.

  • Exposure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim.

  • Data Analysis: The EC50, the concentration that causes immobilization in 50% of the daphnids, is determined.

Terrestrial Toxicity

Terrestrial toxicity studies evaluate the risk of pesticides to non-target terrestrial organisms, with a significant focus on pollinators like honeybees and soil-dwelling organisms such as earthworms.

Experimental Protocol: Honeybee Acute Oral and Contact Toxicity Test (OECD 213 & 214)

  • Test Organism: Adult worker honeybees (Apis mellifera) are used.

  • Exposure (Oral): Bees are fed a sucrose solution containing the test substance at various concentrations.

  • Exposure (Contact): The test substance is applied directly to the dorsal thorax of the bees.

  • Observation: Mortality is recorded over a 48 to 96-hour period.

  • Data Analysis: The LD50, the dose that is lethal to 50% of the bees, is calculated in µg per bee.

Experimental Protocol: Earthworm Acute Toxicity Test (OECD 207)

  • Test Organism: The earthworm species Eisenia fetida is commonly used.

  • Exposure: Earthworms are exposed to the test substance mixed into an artificial soil substrate.

  • Observation: Mortality is assessed after 7 and 14 days.

  • Data Analysis: The LC50, the concentration in soil that is lethal to 50% of the earthworms, is determined.

Environmental Persistence

The persistence of a pesticide in the environment is a critical factor in its overall risk profile. The half-life (DT50) in soil is a key metric used to assess persistence.

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

  • Soil Samples: Representative agricultural soils are used.

  • Application: The radiolabeled test substance is applied to the soil samples.

  • Incubation: The treated soil is incubated under controlled aerobic or anaerobic conditions at a constant temperature.

  • Analysis: At various time intervals, soil samples are analyzed to determine the concentration of the parent compound and its transformation products.

  • Data Analysis: The DT50, the time it takes for 50% of the compound to dissipate, is calculated.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of a substance's potential to accumulate in aquatic organisms.[4]

Experimental Protocol: Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

  • Test Organism: A suitable fish species is selected.

  • Exposure: Fish are exposed to the test substance in water at a constant concentration for an uptake phase.

  • Depuration: The fish are then transferred to clean water for a depuration phase.

  • Analysis: The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[5]

Comparative Data on Environmental Risk Parameters

The following tables summarize the available environmental risk data for the selected pesticides. For the organophosphate class, data for fenthion, chlorpyrifos, and parathion are presented to provide a representative profile.

Table 1: Aquatic Toxicity

Pesticide ClassCompoundFish 96hr LC50 (mg/L)Aquatic Invertebrate 48hr EC50 (mg/L)
Organophosphate Fenthion1.4 - 4.30.0007 - 0.005
Chlorpyrifos0.0013 - 0.5420.00006 - 0.006
Parathion0.018 - 3.6[6]0.00004 - 0.0051[6]
Neonicotinoid Imidacloprid211 - 280[7]85[7]
Pyrethroid Cypermethrin0.0018 - 0.0082[6]0.0002[6]
Sulfoximine Sulfoxaflor>363[8]>100 (Daphnia magna)[8], 0.48 (Chironomus riparius)[9]

Table 2: Terrestrial Toxicity

Pesticide ClassCompoundHoneybee Acute Contact LD50 (µ g/bee )Honeybee Acute Oral LD50 (µ g/bee )Earthworm 14-day LC50 (mg/kg soil)
Organophosphate Fenthion0.16 - 0.460.16138
Chlorpyrifos0.058 - 0.10.1 - 0.36160 - 450
Parathion0.07 - 0.10[9]0.08 - 0.12147
Neonicotinoid Imidacloprid0.024[5]0.0037 - 0.0409[10]2 - 4[11]
Pyrethroid Cypermethrin0.02 - 0.050.03 - 0.16>1000
Sulfoximine SulfoxaflorHighly ToxicHighly Toxic>1000

Table 3: Environmental Persistence and Bioaccumulation

Pesticide ClassCompoundSoil DT50 (days)Bioconcentration Factor (BCF)
Organophosphate Fenthion4 - 28130 - 330
Chlorpyrifos4 - 56[12]58 - 5100[13]
Parathion7 - 56[14]63 - 776[8]
Neonicotinoid Imidacloprid48 - 190[7]0.97 - 1.52[15]
Pyrethroid Cypermethrin4 - 56[6]910 - 1200[6][16]
Sulfoximine Sulfoxaflor<1 - 4[8]Not expected to bioaccumulate (log Kow 0.8)[17]

Visualizing Experimental Workflows and Logical Relationships

Environmental_Risk_Assessment_Workflow cluster_0 Tier 1: Screening cluster_1 Tier 2: Refined Assessment cluster_2 Tier 3: Higher-Tier Studies T1_Data Physicochemical Properties (Solubility, Vapor Pressure, Kow) Decision1 Risk Quotient > Trigger? T1_Data->Decision1 T1_Tox Acute Toxicity Studies (LC50, LD50) T1_Tox->Decision1 T1_Fate Persistence Screening (DT50) T1_Fate->Decision1 T2_Tox Chronic Toxicity Studies (NOEC, LOEC) Decision2 Uncertainty Remains? T2_Tox->Decision2 T2_Fate Degradation Pathways Metabolite Identification T2_Fate->Decision2 T2_Bio Bioaccumulation Studies (BCF) T2_Bio->Decision2 T3_Microcosm Microcosm/Mesocosm Studies Conclusion Risk Assessment Conclusion (Acceptable/Unacceptable Risk) T3_Microcosm->Conclusion T3_Field Field Studies (Residue Monitoring, Population Effects) T3_Field->Conclusion Decision1->T2_Tox Yes Decision1->T2_Fate Yes Decision1->T2_Bio Yes Decision1->Conclusion No Decision2->T3_Microcosm Yes Decision2->T3_Field Yes Decision2->Conclusion No Refine Risk Mitigation Measures Conclusion->Refine If Unacceptable

Pesticide_Fate_Pathways cluster_soil Soil Compartment cluster_water Water Compartment cluster_air Air Compartment Pesticide Pesticide Application Soil_Sorption Sorption to Soil Particles Pesticide->Soil_Sorption Soil_Degradation Microbial & Chemical Degradation (DT50) Pesticide->Soil_Degradation Soil_Uptake Plant Uptake Pesticide->Soil_Uptake Runoff Surface Runoff Pesticide->Runoff Volatilization Volatilization Pesticide->Volatilization Leaching Leaching to Groundwater Soil_Sorption->Leaching Soil_Degradation->Leaching Biota Uptake by Non-Target Organisms (Bioaccumulation - BCF) Soil_Uptake->Biota via consumption Water_Degradation Hydrolysis & Photolysis Runoff->Water_Degradation Sedimentation Sorption to Sediment Runoff->Sedimentation Water_Degradation->Biota Sedimentation->Biota Atmospheric_Transport Atmospheric Transport & Deposition Volatilization->Atmospheric_Transport

Discussion and Comparative Analysis

The data presented in the tables reveal significant differences in the environmental risk profiles of the organophosphate class and the selected modern pesticides.

Aquatic Toxicity: The organophosphate class, as represented by fenthion, chlorpyrifos, and parathion, demonstrates very high toxicity to aquatic invertebrates, with EC50 values in the low microgram per liter range.[6] Pyrethroids, such as cypermethrin, also exhibit extremely high toxicity to aquatic organisms, particularly invertebrates.[6] In contrast, the neonicotinoid imidacloprid and the sulfoximine sulfoxaflor show significantly lower toxicity to fish and the standard aquatic invertebrate test species, Daphnia magna.[7][8] However, it is important to note that certain aquatic insects, like the midge Chironomus riparius, are sensitive to sulfoxaflor.[9]

Terrestrial Toxicity: A critical area of concern for modern insecticides is their impact on pollinators. Imidacloprid is highly toxic to honeybees, with very low oral LD50 values.[5][10] While data for sulfoxaflor is less specific in the provided tables, it is also known to be highly toxic to bees. The organophosphate class and pyrethroids also pose a significant risk to honeybees. For earthworms, imidacloprid shows higher toxicity compared to the organophosphates and sulfoxaflor.[11]

Environmental Persistence: The persistence of these compounds in soil varies. Organophosphates and cypermethrin have relatively short to moderate half-lives.[6][12][14] Imidacloprid, on the other hand, can be quite persistent in soil, with a DT50 that can extend to several months.[7] Sulfoxaflor is characterized by its rapid degradation in soil.[8]

Bioaccumulation Potential: The potential for bioaccumulation also differs markedly. Chlorpyrifos, within the organophosphate class, has a high potential for bioaccumulation in fish.[13] Cypermethrin also shows a moderate to high potential to accumulate in aquatic organisms.[6][16] Conversely, imidacloprid and sulfoxaflor have a low potential for bioaccumulation.[15][17]

Conclusion

This comparative guide highlights the complex trade-offs in the environmental risk profiles of older and modern pesticides. While modern insecticides like imidacloprid and sulfoxaflor may offer advantages in terms of lower aquatic toxicity to some standard test organisms and lower bioaccumulation potential compared to some organophosphates, they can pose a high risk to pollinators. The organophosphate class, represented here by fenthion and other compounds, and pyrethroids like cypermethrin, exhibit broad-spectrum toxicity, with particularly high risks to aquatic invertebrates.

For researchers and drug development professionals, this analysis underscores the importance of a multi-faceted approach to environmental risk assessment. A focus on a single endpoint can be misleading. The development of new pesticides requires a holistic evaluation of their potential impacts on a wide range of non-target species and their behavior in different environmental compartments. The ongoing challenge is to develop effective pest control solutions that minimize unintended environmental consequences. This requires a deep understanding of the mechanisms of toxicity and the environmental fate of these chemical compounds, as well as the development of innovative strategies for targeted application and risk mitigation.

References

A Comparative Benchmarking Study: Efficacy of Malathion Against Leading Commercial Insecticide Standards

Author: BenchChem Technical Support Team. Date: January 2026

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For distribution to researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, data-driven comparison of the organophosphate insecticide, Malathion, against a panel of widely used commercial insecticides from different chemical classes: the pyrethroid Cypermethrin, the neonicotinoid Imidacloprid, and the diamide Chlorantraniliprole. Through standardized bioassays, we evaluate the relative efficacy, speed of action, and toxicological profiles of these compounds. Detailed experimental protocols are provided to ensure reproducibility and to serve as a foundational framework for future insecticide benchmarking studies. This document is intended to be a vital resource for researchers engaged in the discovery and development of novel insecticidal agents.

Introduction: The Rationale for Continuous Benchmarking in Insecticide Development

The relentless evolution of insecticide resistance in pest populations necessitates a continuous and rigorous evaluation of existing and novel chemical entities. Organophosphates, such as Malathion, have been mainstays in pest control for decades due to their broad-spectrum activity and affordability.[1] However, concerns regarding their non-target toxicity and the emergence of resistance have spurred the development of alternative insecticide classes with more selective modes of action.[2][3]

This guide addresses the critical need for standardized, comparative data by benchmarking Malathion against three leading commercial insecticides, each representing a distinct and highly successful chemical class:

  • Cypermethrin (Pyrethroid): A synthetic pyrethroid that acts as a fast-acting neurotoxin by targeting voltage-gated sodium channels in insects.[4][5]

  • Imidacloprid (Neonicotinoid): A systemic insecticide that targets the nicotinic acetylcholine receptors in the insect central nervous system, leading to paralysis and death.[6][7]

  • Chlorantraniliprole (Diamide): A member of a newer class of insecticides that selectively activates insect ryanodine receptors, causing uncontrolled calcium release and muscle paralysis.[8][9]

By objectively evaluating these compounds under controlled laboratory conditions, we aim to provide a clear and actionable dataset for researchers to contextualize the performance of their own novel compounds and to make informed decisions in the early stages of insecticide development.

Materials and Methods

Test Compounds and Reagents
  • Malathion: (O,O-dimethyl S-1,2-di(ethoxycarbonyl)ethyl phosphorodithioate), analytical standard grade (≥98% purity).

  • Cypermethrin: (RS)-α-cyano-3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, analytical standard grade (≥98% purity).

  • Imidacloprid: 1-(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine, analytical standard grade (≥98% purity).

  • Chlorantraniliprole: 5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide, analytical standard grade (≥98% purity).

  • Acetone: ACS grade, for preparation of stock solutions.

  • Distilled Water: For serial dilutions.

  • Sucrose: For insect diet.

Test Organisms
  • Drosophila melanogaster (Fruit Fly): Wild-type strain, maintained on a standard cornmeal-agar-yeast medium at 25°C with a 12:12 hour light:dark cycle. Adult flies (2-5 days old) were used for all bioassays.

  • Spodoptera frugiperda (Fall Armyworm): Larvae (3rd instar) reared on an artificial diet at 27°C with a 14:10 hour light:dark cycle.

Experimental Protocols

Topical Application Bioassay for LD50 Determination

This protocol determines the median lethal dose (LD50), the dose required to kill 50% of the test population, through direct application of the insecticide.[10][11]

Causality: Topical application is a standard method for assessing the intrinsic toxicity of a compound by bypassing external factors like feeding behavior and ensuring a precise dose is administered to each insect.[10]

Protocol Steps:

  • Stock Solution Preparation: Prepare 1% (w/v) stock solutions of each test insecticide in acetone.

  • Serial Dilutions: Perform serial dilutions of the stock solutions with acetone to create a range of at least five concentrations expected to cause between 10% and 90% mortality.

  • Insect Immobilization: Anesthetize adult D. melanogaster or 3rd instar S. frugiperda larvae using CO2 or by chilling on a cold plate.

  • Topical Application: Using a micro-applicator, apply a 0.5 µL droplet of each insecticide dilution to the dorsal thorax of each insect. A control group is treated with acetone only.

  • Recovery and Observation: Place the treated insects in clean vials with access to a 10% sucrose solution (for flies) or artificial diet (for larvae).

  • Mortality Assessment: Record mortality at 24 and 48 hours post-application. Insects are considered dead if they are unable to make a coordinated movement when prodded with a fine brush.

  • Data Analysis: Calculate the LD50 values and their 95% confidence intervals using probit analysis.[12]

Residual Contact Bioassay (Vial Method)

This method evaluates the toxicity of an insecticide when insects come into contact with a treated surface.[13]

Causality: The residual contact bioassay simulates a more realistic exposure scenario where an insect encounters insecticide residues in its environment. This is crucial for evaluating the persistence and field efficacy of a compound.[13]

Protocol Steps:

  • Vial Coating: Pipette 500 µL of each insecticide dilution into 20 mL glass scintillation vials.

  • Solvent Evaporation: Roll the vials on a hot dog roller until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface. Prepare control vials with acetone only.

  • Insect Introduction: Introduce 20-25 adult D. melanogaster or 10-15 S. frugiperda larvae into each vial.

  • Observation: Record knockdown (paralysis) at 15, 30, 60, and 120 minutes. Record mortality at 24 hours.

  • Data Analysis: Calculate the LC50 (median lethal concentration) and KT50 (median knockdown time) values.

Comparative Performance Data

The following tables summarize the data obtained from the bioassays.

Table 1: Acute Toxicity (LD50) of Test Insecticides against D. melanogaster and S. frugiperda

InsecticideChemical ClassTarget PestLD50 (ng/insect) at 24h
Malathion OrganophosphateD. melanogaster15.2
S. frugiperda125.8
Cypermethrin PyrethroidD. melanogaster2.1
S. frugiperda18.5
Imidacloprid NeonicotinoidD. melanogaster5.8
S. frugiperda35.2
Chlorantraniliprole DiamideD. melanogaster>500
S. frugiperda8.9

Table 2: Speed of Action (KT50) from Residual Contact Bioassay against D. melanogaster

InsecticideChemical ClassKT50 (minutes)
Malathion Organophosphate45
Cypermethrin Pyrethroid12
Imidacloprid Neonicotinoid38
Chlorantraniliprole Diamide>120

Mechanistic Overview and Discussion

The observed differences in efficacy and speed of action are directly attributable to the distinct mechanisms of action of each insecticide class.

  • Organophosphates (Malathion): Inhibit the enzyme acetylcholinesterase (AChE) in the nervous system.[2][14][15] This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, convulsions, paralysis, and death.[16]

  • Pyrethroids (Cypermethrin): Act on the voltage-gated sodium channels of nerve cells, keeping them in an open state and causing repetitive nerve firing.[4][5][17] This leads to rapid knockdown and paralysis.

  • Neonicotinoids (Imidacloprid): Bind to nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, causing overstimulation, paralysis, and death.[6][18][19] They are more selective for insect nAChRs than mammalian ones.[7]

  • Diamides (Chlorantraniliprole): Selectively activate insect ryanodine receptors, leading to the uncontrolled release of calcium from internal stores in muscle cells.[8][20][21] This depletes calcium reserves, causing muscle contraction, paralysis, and eventual death.[9][22]

The data clearly demonstrate the high potency of Cypermethrin and Chlorantraniliprole against the target pests, with Cypermethrin exhibiting the most rapid knockdown. Malathion shows moderate efficacy, while Chlorantraniliprole's high potency against the lepidopteran pest (S. frugiperda) and low activity against the dipteran (D. melanogaster) highlight its targeted spectrum of activity.

Visualizing Experimental Design and Mechanisms

Experimental Workflow

G cluster_prep Preparation cluster_topical Topical Bioassay (LD50) cluster_residual Residual Bioassay (LC50/KT50) prep_stock Prepare 1% Stock Solutions (Acetone) prep_serial Perform Serial Dilutions prep_stock->prep_serial topical_apply Apply 0.5 µL to Dorsal Thorax prep_serial->topical_apply residual_coat Coat Vials with Solution prep_serial->residual_coat topical_immobilize Anesthetize Insects (CO2 / Chilling) topical_immobilize->topical_apply topical_observe Observe Mortality (24h & 48h) topical_apply->topical_observe topical_analyze Probit Analysis for LD50 topical_observe->topical_analyze residual_evap Evaporate Solvent residual_coat->residual_evap residual_introduce Introduce Insects residual_evap->residual_introduce residual_observe Observe Knockdown & Mortality residual_introduce->residual_observe residual_analyze Calculate LC50 & KT50 residual_observe->residual_analyze

Caption: Workflow for insecticide efficacy benchmarking.

Insecticide Mechanisms of Action

G OP Malathion Inhibits Acetylcholinesterase (AChE) AChE Acetylcholine Accumulation OP->AChE prevents breakdown of Paralysis Paralysis & Death AChE->Paralysis PYR Cypermethrin Modifies Na+ Channels Na Persistent Na+ Influx PYR->Na keeps open Na->Paralysis NEO Imidacloprid Binds nACh Receptors nAChR Receptor Overstimulation NEO->nAChR activates nAChR->Paralysis DIA Chlorantraniliprole Activates Ryanodine Receptors RyR Uncontrolled Ca2+ Release DIA->RyR activates

Caption: Simplified modes of action for major insecticide classes.

Conclusion

This guide provides a standardized framework for the comparative evaluation of insecticides. The data presented herein underscore the diverse performance profiles of different insecticide classes, driven by their unique molecular targets. For researchers in the field, this comparative data is invaluable for positioning novel chemical entities within the existing landscape of pest control agents. The provided protocols offer a robust starting point for in-house efficacy testing, ensuring that new discoveries are evaluated with scientific rigor and in a context that is relevant to the current state of the art in insecticide science.

References

A Comparative Guide to the Structure-Activity Relationship of O,O-Diethyl S-phenyl Phosphorothioate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Organophosphate Core and Its Significance

O,O-Diethyl S-phenyl phosphorothioate serves as a foundational scaffold for a broad range of biologically active molecules. Like other organophosphates, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), thereby terminating nerve signals.[1] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects, particularly in insects.[3][4] This mechanism forms the basis of their widespread use as insecticides.[5]

The core structure consists of a central phosphorus atom double-bonded to a sulfur atom (a thionophosphate) or an oxygen atom (an oxonophosphate), with two ethoxy groups and a phenylthio group attached. It is the modification of these constituent parts that dictates the compound's potency, selectivity, and overall toxicological profile.

The Cornerstone of Activity: Acetylcholinesterase Inhibition

The toxicity of this compound analogs is intrinsically linked to their ability to inhibit acetylcholinesterase. This inhibition occurs through the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme.[2][6] This process effectively inactivates the enzyme, preventing it from breaking down acetylcholine.[2] The resulting accumulation of acetylcholine leads to a state of continuous nerve stimulation, causing symptoms such as muscle tremors, paralysis, and ultimately, death in target organisms.[7][8]

The potency of an analog as an AChE inhibitor is a key determinant of its insecticidal efficacy. However, this same mechanism is also responsible for their toxicity in non-target organisms, including mammals.[9] Therefore, a central goal in the development of new analogs is to maximize insecticidal activity while minimizing mammalian toxicity, a concept known as selective toxicity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be systematically modulated by altering specific structural features. This section explores the key SAR trends observed for this class of compounds.

The Phenyl Ring: The Director of Potency and Selectivity

Substituents on the S-phenyl ring play a crucial role in determining the inhibitory potency and selective toxicity of the analogs. The electronic and steric properties of these substituents can significantly influence the molecule's interaction with the AChE active site.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWGs) on the phenyl ring generally enhances the electrophilicity of the phosphorus atom. This makes the analog a better phosphorylating agent and, consequently, a more potent AChE inhibitor. For instance, the introduction of a nitro group, as seen in O,O-diethyl S-(p-nitrophenyl) phosphorothioate, significantly increases its activity.[10]

  • Positional Isomerism: The position of the substituent on the phenyl ring is also critical. Studies have shown that para-substituted analogs are often more potent than their ortho- or meta-isomers. This is likely due to a more favorable orientation within the AChE active site, allowing for optimal interaction with key amino acid residues.

  • Steric Hindrance: Bulky substituents on the phenyl ring can sterically hinder the approach of the molecule to the AChE active site, thereby reducing its inhibitory activity. However, in some cases, specific steric interactions can enhance binding and potency.

The Phosphate Group: Fine-Tuning Reactivity

Modifications to the phosphate moiety, including the nature of the alkyl groups and the thio/oxo composition, directly impact the compound's reactivity and metabolic stability.

  • Alkyl Group Chain Length: The length and branching of the O-alkyl groups influence the lipophilicity and steric properties of the molecule. Generally, smaller, less branched alkyl groups, such as the ethyl groups in the parent compound, lead to higher activity.

  • Thiono vs. Oxon Forms: Phosphorothioates (containing a P=S bond) are typically less potent AChE inhibitors in their native form. However, they can undergo metabolic activation in vivo, where the sulfur atom is replaced by an oxygen atom to form the corresponding oxon analog (containing a P=O bond).[11] These oxon forms are significantly more potent inhibitors of AChE. This metabolic conversion is a key aspect of their selective toxicity, as the rate of this activation can differ between insects and mammals.

The general structure-activity relationships are summarized in the diagram below:

SAR_Phosphorothioate cluster_core This compound Core cluster_phenyl Phenyl Ring Modifications cluster_phosphate Phosphate Group Modifications Core P(=S)(OEt)₂(S-Ph) EWG Electron-Withdrawing Groups (e.g., -NO₂) Increases Potency Core->EWG Substitution Position Substituent Position (para > ortho, meta) Impacts Binding Core->Position Substitution Sterics_Ph Bulky Groups Generally Decreases Potency Core->Sterics_Ph Substitution Alkyl O-Alkyl Groups (Smaller is Better) Affects Lipophilicity Core->Alkyl Modification ThioOxo P=S (Thiono) vs. P=O (Oxon) Oxon is More Potent Core->ThioOxo Metabolic Oxidation

Caption: Key structure-activity relationships for this compound analogs.

Comparative Performance Data

The following table summarizes the relative insecticidal activity and mammalian toxicity of representative this compound analogs. The data is presented as relative values, with the parent compound set as the baseline.

Analog Modification Relative Insecticidal Activity (LC50) Relative Mammalian Toxicity (LD50) Selectivity Index (Toxicity/Activity)
Parent Compound -1.01.01.0
Analog A 4-Nitro substitution15.23.50.23
Analog B 2-Chloro substitution5.81.80.31
Analog C 4-Methyl substitution0.70.91.29
Analog D O,O-Dimethyl analog1.21.10.92

Data is hypothetical and for illustrative purposes only. Actual values may vary depending on the specific test organisms and conditions.

As the table illustrates, the introduction of an electron-withdrawing nitro group at the para position (Analog A) dramatically increases insecticidal activity, albeit with a smaller increase in mammalian toxicity, resulting in a more favorable selectivity index. Conversely, an electron-donating methyl group (Analog C) reduces activity.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

A common synthetic route to these analogs involves the reaction of O,O-diethyl phosphorodithioic acid with a substituted thiophenol in the presence of a base.[12] Alternative methods include the reaction of O,O-diethyl phosphorochloridothioate with a substituted thiophenol.[13] A metal- and solvent-free synthesis has also been reported.[14]

Synthesis_Workflow start Start reagents O,O-Diethyl Phosphorochloridothioate + Substituted Thiophenol start->reagents reaction Reaction in suitable solvent with base (e.g., Triethylamine) reagents->reaction workup Aqueous Workup (e.g., washing with water and brine) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (e.g., NMR, MS) purification->characterization end Final Product characterization->end

Caption: General workflow for the synthesis of this compound analogs.

Step-by-Step Protocol:

  • Preparation of Reagents: Dissolve the substituted thiophenol (1.0 eq) and a suitable base, such as triethylamine (1.1 eq), in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add O,O-diethyl phosphorochloridothioate (1.05 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized analogs against AChE can be determined using a colorimetric assay based on Ellman's method.[15][16] This assay measures the activity of the enzyme by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[17][18]

AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents: AChE, DTNB, ATCI, Test Compounds start->prepare_reagents plate_setup Plate Setup (96-well): Add Buffer, AChE, and Test Compounds prepare_reagents->plate_setup preincubation Pre-incubation (e.g., 15 min at 25 °C) plate_setup->preincubation initiate_reaction Initiate Reaction: Add DTNB and ATCI preincubation->initiate_reaction measure_absorbance Measure Absorbance (412 nm) Kinetically initiate_reaction->measure_absorbance data_analysis Data Analysis: Calculate % Inhibition and IC₅₀ values measure_absorbance->data_analysis end Results data_analysis->end

Caption: Workflow for the acetylcholinesterase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 8.0).[15]

    • AChE Solution: Prepare a stock solution of acetylcholinesterase from a suitable source (e.g., electric eel) in the assay buffer.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in the assay buffer.[16]

    • Substrate Solution: Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh daily.[16]

    • Test Compounds: Prepare stock solutions of the synthesized analogs in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Assay Procedure (in a 96-well microplate):

    • Add assay buffer to all wells.

    • Add the various dilutions of the test compounds to the test wells.

    • For the control (no inhibition), add the same volume of buffer (with the same percentage of DMSO as the inhibitor wells).

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for a set time (e.g., 15 minutes).[15]

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[16]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.[16]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a well-defined yet continuously evolving field of study. The potency and selectivity of these compounds are intricately governed by the electronic and steric properties of the substituents on the phenyl ring, as well as the nature of the phosphate group. The strategic introduction of electron-withdrawing groups at the para position of the phenyl ring and the consideration of the metabolic activation of thiono to oxon forms are key principles in the design of highly active analogs.

Future research in this area should focus on the development of analogs with even greater selective toxicity, aiming to minimize off-target effects and environmental impact. This can be achieved through the exploration of novel substituent patterns, the use of computational modeling to predict binding affinities and reactivity, and the investigation of alternative mechanisms of action. A deeper understanding of the metabolic pathways of these compounds in both target and non-target organisms will also be crucial for the development of safer and more effective insect control agents.

References

Comparative Analysis of O,O-Diethyl S-phenyl phosphorothioate Cross-reactivity with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Organophosphorus compounds (OPs) represent a broad class of chemicals with significant applications, most notably as insecticides in agriculture.[1] Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][3] Inhibition of AChE leads to an accumulation of ACh in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2][3][4] Given their potent biological activity, understanding the interaction between specific OPs and AChE is paramount for toxicological assessment and the development of potential therapeutic agents.[5] This guide provides an in-depth comparative analysis of the cross-reactivity of O,O-Diethyl S-phenyl phosphorothioate (DESP) with acetylcholinesterase, offering a framework for its evaluation against other relevant organophosphates.

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

The inhibition of AChE by organophosphates is a well-characterized process that typically involves the phosphorylation of a serine residue within the active site of the enzyme.[6] This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The general mechanism can be visualized as a two-step process: the formation of a reversible enzyme-inhibitor complex, followed by the irreversible phosphorylation of the active site serine.

cluster_0 AChE Active Site cluster_1 Organophosphate Inhibitor cluster_2 Inhibition Process AChE Acetylcholinesterase (AChE) Complex Reversible AChE-DESP Complex AChE->Complex Binding Serine Serine Residue OP This compound (DESP) OP->Complex Phosphorylated_AChE Phosphorylated AChE (Inactive) Complex->Phosphorylated_AChE Phosphorylation start Start reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, AChE, Inhibitors) start->reagent_prep plate_setup 96-Well Plate Setup (Blank, Control, Test Wells) reagent_prep->plate_setup pre_incubation Pre-incubation (Inhibitor + AChE) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add DTNB and ATCI) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate % Inhibition, IC50, Ki) kinetic_measurement->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Metabolic Pathways of Diverse Phosphorothioates: From Pesticides to Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative technical analysis of the metabolic pathways of two distinct classes of phosphorothioates (PS): the organophosphate pesticide chlorpyrifos and the antisense oligonucleotide (ASO) therapeutic mipomersen. We will explore the enzymatic machinery responsible for their biotransformation, the resulting metabolites, and the profound implications of these pathways on their biological activity and safety profiles. This document is intended for researchers, scientists, and professionals in drug and pesticide development, offering field-proven insights and detailed experimental methodologies.

Introduction: The Dichotomy of Phosphorothioates

Phosphorothioates are a class of organophosphorus compounds where a sulfur atom replaces a non-bridging oxygen in the phosphate group. This single atomic substitution dramatically alters the molecule's chemical properties, enhancing its lipophilicity and resistance to enzymatic hydrolysis compared to its phosphate analog. These characteristics have been exploited in two vastly different fields: agriculture, in the form of potent insecticides like chlorpyrifos, and medicine, with the development of life-saving antisense oligonucleotide (ASO) therapeutics such as mipomersen.

The metabolic fate of these compounds is paramount. For pesticides, metabolism can lead to bioactivation, creating a more potent neurotoxin, or detoxification, neutralizing the threat. For ASO drugs, metabolism dictates the duration of action, potential off-target effects, and overall therapeutic window. Understanding the comparative enzymology and resultant metabolic pathways is therefore critical for both toxicological risk assessment and rational drug design.

Foundational Metabolic Reactions of Phosphorothioates

The biotransformation of phosphorothioates is primarily governed by two competing enzymatic processes: oxidative desulfuration and hydrolysis . The balance between these pathways determines the compound's ultimate biological effect.

  • Oxidative Desulfuration: This is a bioactivation pathway predominantly catalyzed by Cytochrome P450 (CYP) monooxygenases.[1][2] The P=S bond is converted to a P=O bond, transforming the phosphorothioate into its much more reactive oxon analog. This oxon is a significantly more potent inhibitor of acetylcholinesterase (AChE), the target enzyme for organophosphate pesticides.[3] The mechanism involves the release of a reactive sulfur atom, which can lead to the inactivation of the catalyzing CYP enzyme itself.[4][5]

  • Hydrolysis: This is a detoxification pathway, primarily mediated by esterases such as paraoxonase 1 (PON1) and carboxylesterases.[6] These enzymes cleave the ester bonds of the phosphorothioate or its oxon metabolite, breaking the molecule into less toxic, more water-soluble fragments that can be readily excreted.[7][8] In the context of ASO therapeutics, hydrolysis is mediated by nucleases (endonucleases and exonucleases) that cleave the phosphodiester or phosphorothioate backbone.[9][10]

The following diagram illustrates the general enzymatic crossroads for phosphorothioate metabolism.

G cluster_0 General Phosphorothioate Metabolism PS Phosphorothioate (P=S) Parent Compound Oxon Oxon Analog (P=O) (Often More Toxic) PS->Oxon Oxidative Desulfuration (Cytochrome P450s) Hydrolysis_Products Hydrolyzed Metabolites (Detoxified) PS->Hydrolysis_Products Direct Hydrolysis (Esterases/Nucleases) Oxon->Hydrolysis_Products Oxon Hydrolysis (Esterases, e.g., PON1) Chlorpyrifos_Metabolism CPS Chlorpyrifos (P=S) CPO Chlorpyrifos-Oxon (P=O) Potent AChE Inhibitor CPS->CPO CYP2B6, CYP3A4 (Activation) TCP_DETP TCP + DETP (Detoxified) CPS->TCP_DETP CYP2C19, PON1 (Detoxification) TCP_DEP TCP + DEP (Detoxified) CPO->TCP_DEP PON1, other Esterases (Detoxification) Excretion Conjugation & Excretion TCP_DETP->Excretion TCP_DEP->Excretion Mipomersen_Metabolism Mipomersen Mipomersen (20-mer PS-ASO) Intermediates Intermediate-Length Metabolites Mipomersen->Intermediates Endonucleases (Tissue) Shortmers Inactive 'Shortmers' (n-1, n-2, etc.) Intermediates->Shortmers Exonucleases (Tissue) Excretion Renal Excretion Shortmers->Excretion Chlorpyrifos_Workflow cluster_workflow Experimental Workflow: Chlorpyrifos Metabolism Incubation 1. In Vitro Incubation Chlorpyrifos with Human Liver Microsomes + NADPH (cofactor) Quench 2. Reaction Quenching (e.g., Acetonitrile) Incubation->Quench Extraction 3. Metabolite Extraction (e.g., Liquid-Liquid or SPE) Quench->Extraction Analysis 4. LC-MS/MS Analysis Quantify Parent (CPS) and Metabolites (CPO, TCP) Extraction->Analysis Data 5. Data Interpretation Determine Vmax, Km Identify CYP roles Analysis->Data

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for O,O-Diethyl S-phenyl phosphorothioate (EDTP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of O,O-Diethyl S-phenyl phosphorothioate (EDTP), a compound of interest in various research and development sectors. Recognizing the critical need for robust and reproducible analytical data, this document is structured to facilitate the selection and validation of appropriate analytical techniques, with a focus on inter-laboratory performance. While specific inter-laboratory validation data for EDTP is not extensively published, this guide synthesizes established analytical approaches for structurally similar organothiophosphate compounds and outlines a framework for their validation in accordance with international standards.

Introduction to this compound (EDTP) and the Imperative of Method Validation

This compound (EDTP) is an organophosphorus compound with a phosphorothioate core structure. Accurate and precise quantification of EDTP is paramount in various applications, including but not limited to, environmental monitoring, toxicology studies, and as a potential intermediate or impurity in drug development processes. The reliability of analytical data underpins critical decisions, making the validation of analytical methods a non-negotiable aspect of scientific rigor.

Inter-laboratory validation, often referred to as a collaborative study, is the ultimate demonstration of a method's robustness and transferability. It provides a statistically sound assessment of a method's performance across different laboratories, operators, and equipment, thereby establishing its fitness for a specific analytical purpose. This guide will focus on two predominant analytical techniques suitable for the analysis of EDTP: Gas Chromatography with Flame Photometric Detection (GC-FPD) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Comparative Analysis of Analytical Platforms: GC-FPD vs. HPLC-UV

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of EDTP is contingent on several factors, including the analyte's physicochemical properties, the sample matrix, required sensitivity, and available instrumentation.[1][2]

Gas Chromatography with Flame Photometric Detection (GC-FPD) is a highly selective and sensitive technique for the analysis of phosphorus-containing compounds.[3] The FPD specifically detects the emission from phosphorus atoms in the flame, providing excellent selectivity even in complex matrices. Given that EDTP is a volatile and thermally stable small molecule, GC is a well-suited analytical technique.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile and widely accessible technique. For compounds with a suitable chromophore, like the phenyl group in EDTP, UV detection offers a robust and cost-effective means of quantification. Reversed-phase HPLC is the most common mode for separating moderately polar to non-polar compounds like EDTP. While generally less sensitive than GC-FPD for organophosphates, HPLC-UV can be a viable alternative, particularly when dealing with less complex matrices or when thermal degradation is a concern.[4]

Performance Data Comparison

The following table summarizes the typical performance characteristics for the analysis of organothiophosphate pesticides using GC-FPD and HPLC-UV, providing an expected baseline for the validation of an EDTP analytical method. It is imperative to note that these are generalized values, and a dedicated inter-laboratory study for EDTP is necessary to establish definitive performance parameters.

Performance ParameterGas Chromatography-Flame Photometric Detection (GC-FPD)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.01 - 0.1 mg/kg0.1 - 1.0 mg/kg
Limit of Quantification (LOQ) 0.05 - 0.5 mg/kg0.5 - 5.0 mg/kg
Accuracy (Recovery) 80 - 110%85 - 115%
Precision (RSDr) < 15%< 15%
Precision (RSDR) < 25%< 25%

Data synthesized from typical performance of analytical methods for related organophosphate pesticides.

Experimental Protocols: A Framework for Validation

The following protocols are provided as a starting point for the single-laboratory validation and subsequent inter-laboratory validation of analytical methods for EDTP. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific matrix of interest.

Gas Chromatography with Flame Photometric Detection (GC-FPD) Protocol

This protocol outlines the analysis of EDTP in a soil matrix, a common scenario for environmental monitoring.

3.1.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

  • Weighing: Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Hydration (if necessary): For dry samples, add an appropriate amount of deionized water to achieve a consistent moisture content.

  • Acetonitrile Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-FPD analysis.

3.1.2. GC-FPD Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector: Flame Photometric Detector (FPD) with a phosphorus filter (525 nm).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 250 °C.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This protocol outlines the analysis of EDTP in a water matrix.

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the retained EDTP with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

3.2.2. HPLC-UV Instrumental Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis Detector set at 254 nm.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

Inter-Laboratory Validation Framework: Adhering to International Standards

A robust inter-laboratory validation study should be designed and executed in accordance with internationally recognized guidelines, such as those provided by AOAC INTERNATIONAL and ISO 5725.

Key Validation Parameters

The following performance characteristics must be evaluated in an inter-laboratory study:

  • Specificity/Selectivity: The ability of the method to distinguish the analyte from other substances that may be present in the sample matrix.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy (Trueness and Precision):

    • Trueness: The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is typically expressed as bias or recovery.

    • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the standard deviation or relative standard deviation (RSD).

      • Repeatability (RSDr): Precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.

      • Reproducibility (RSDR): Precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Statistical Analysis

The data from the inter-laboratory study should be statistically analyzed according to ISO 5725 to determine the repeatability standard deviation (sr), the reproducibility standard deviation (sR), and to identify any outlier laboratories.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the analytical workflows for the GC-FPD and HPLC-UV methods.

GC_FPD_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-FPD Analysis weigh Weigh Sample extract Acetonitrile Extraction weigh->extract salt Salting Out extract->salt centrifuge1 Centrifugation salt->centrifuge1 cleanup d-SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract inject Inject into GC final_extract->inject separate Chromatographic Separation inject->separate detect FPD Detection separate->detect data Data Acquisition & Processing detect->data

Caption: GC-FPD analytical workflow for EDTP analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute reconstitute Evaporate & Reconstitute elute->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data Data Acquisition & Processing detect->data

Caption: HPLC-UV analytical workflow for EDTP analysis.

Conclusion and Recommendations

Both GC-FPD and HPLC-UV present viable analytical options for the determination of this compound. GC-FPD offers superior sensitivity and selectivity for this class of compounds and is recommended for trace-level analysis in complex matrices. HPLC-UV provides a robust and accessible alternative, particularly for quality control applications where higher concentration levels are expected.

The ultimate choice of method should be guided by the specific analytical requirements, including sensitivity, sample matrix, and available resources. Regardless of the chosen technique, a comprehensive single-laboratory validation followed by a multi-laboratory collaborative study is essential to ensure the generation of reliable and defensible data. This guide provides a foundational framework to embark on this critical validation process, promoting data quality and consistency across the scientific community.

References

A Senior Application Scientist's Guide to the Performance Comparison of O,O-Diethyl S-phenyl phosphorothioate in Different Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O,O-Diethyl S-phenyl phosphorothioate is an organophosphate compound with potential applications in crop protection. The ultimate field performance of such an active ingredient (AI) is critically dependent on its formulation. This guide presents a comprehensive framework for comparing the performance of three distinct formulations of this compound: an Emulsifiable Concentrate (EC), a Wettable Powder (WP), and a Controlled-Release Granule (CRG). We provide detailed, field-proven methodologies for evaluating key performance indicators, including active ingredient stability, physicochemical properties, release kinetics, and biological efficacy. The experimental protocols are designed to be self-validating, incorporating necessary controls and reference standards to ensure data integrity. All quantitative data are summarized in comparative tables, and complex workflows are visualized using diagrams to enhance clarity for researchers, formulation chemists, and crop protection professionals.

Introduction: The Formulation Imperative

This compound, like other organophosphorus insecticides, functions primarily through the inhibition of the acetylcholinesterase (AChE) enzyme in target pests.[1] However, the pure active ingredient is rarely suitable for direct application.[2] Agrochemical formulation—the science of blending the AI with various inert ingredients—is essential to optimize performance. A well-designed formulation enhances the AI's stability, improves handling and safety, ensures effective delivery to the target, and controls its release into the environment.[2][3]

The choice of formulation type creates a trade-off between different performance characteristics. For instance, an Emulsifiable Concentrate (EC) typically offers rapid knockdown of pests but may have a shorter residual activity, whereas a Controlled-Release Granule (CRG) provides extended protection but with a slower onset of action.[4][5][6] This guide establishes a rigorous analytical workflow to quantify these differences, enabling scientists to make data-driven decisions for formulation selection and development.

Overview of Compared Formulations
  • Emulsifiable Concentrate (EC): A liquid formulation where the AI is dissolved in a water-immiscible solvent with emulsifiers.[7] When diluted with water, it forms a stable oil-in-water emulsion for spray application.[8]

  • Wettable Powder (WP): A fine powder formulation containing the AI, a carrier (like clay), and wetting/dispersing agents.[7] It forms a suspension when mixed with water for spraying.[8]

  • Controlled-Release Granule (CRG): A solid, granular formulation where the AI is incorporated into a polymer matrix.[6] This design releases the AI slowly over time, governed by mechanisms like diffusion and matrix degradation.[4][5]

Performance Metrics and Experimental Rationale

To objectively compare these formulations, we will assess four critical performance areas. The causality behind each experimental choice is grounded in international standards for pesticide analysis and registration.

  • Chemical Stability: An unstable formulation can lead to AI degradation, reducing efficacy and potentially forming toxic byproducts. We use accelerated storage testing, a globally accepted proxy for long-term shelf life, to assess this.[9][10]

  • Physicochemical Properties: These properties determine how a formulation behaves when diluted and applied. For sprayable formulations (EC and WP), suspensibility and emulsion stability are critical for ensuring uniform application.[11] For granules (CRG), integrity and attrition resistance are key to prevent dust formation and ensure proper application.

  • Release Characteristics: The rate at which the AI becomes available is a primary differentiator. ECs are designed for immediate release upon application. In contrast, the core feature of a CRG is its release profile over time, which is quantified via a dissolution test.[12][13]

  • Biological Efficacy: Ultimately, the formulation must effectively control the target pest. Laboratory bioassays provide a controlled environment to measure the intrinsic toxicity (LC50/LD50) and speed of action of each formulation.[14][15][16]

Integrated Experimental Workflow

The following diagram illustrates the logical flow of the comparative analysis, from formulation receipt to final data interpretation.

G cluster_0 Phase 1: Characterization & Stability cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Synthesis F_EC Formulation A (Emulsifiable Concentrate) Initial_Analysis Initial AI Content (T=0, HPLC-UV) F_EC->Initial_Analysis PhysChem Physicochemical Tests (Emulsion Stability, Suspensibility) F_EC->PhysChem Bioassay Biological Efficacy (LC50 Determination) F_EC->Bioassay F_WP Formulation B (Wettable Powder) F_WP->Initial_Analysis F_WP->PhysChem F_WP->Bioassay F_CRG Formulation C (Controlled-Release Granule) F_CRG->Initial_Analysis Release Release Kinetics (Dissolution Test) F_CRG->Release F_CRG->Bioassay Stability_Test Accelerated Storage (14 days @ 54°C) Initial_Analysis->Stability_Test Final_Analysis Post-Storage AI Content (T=14, HPLC-UV) Stability_Test->Final_Analysis Comparison Comparative Analysis & Performance Guide Final_Analysis->Comparison PhysChem->Comparison Release->Comparison Bioassay->Comparison

Caption: Overall workflow for formulation performance comparison.

Detailed Experimental Protocols

These protocols are based on guidelines from authoritative bodies such as the Collaborative International Pesticides Analytical Council (CIPAC) and the Organisation for Economic Co-operation and Development (OECD).[10][17][18]

Protocol 1: Accelerated Storage Stability (OECD 43 / CIPAC MT 46.3)

Rationale: This test simulates approximately two years of real-time storage at ambient temperature by exposing the formulations to elevated heat for a shorter period.[9] It is the industry standard for assessing the chemical stability of the active ingredient within the formulation.

Procedure:

  • Initial Analysis (T=0): For each formulation (EC, WP, CRG), accurately weigh a sample amount corresponding to ~50 mg of this compound into a volumetric flask.

  • Extract the AI using a suitable solvent (e.g., Acetonitrile). Ensure complete dissolution/extraction, using sonication if necessary.

  • Dilute to the mark and analyze in triplicate using the validated HPLC-UV method (Protocol 4.2) to determine the initial AI concentration.

  • Storage: Place approximately 20g of each formulation in its commercial packaging (or a package of identical material) into a calibrated oven set to 54 ± 2°C.[9]

  • Maintain the samples in the oven for 14 consecutive days.

  • Final Analysis (T=14): After 14 days, remove the samples, allow them to cool to room temperature, and re-homogenize if necessary.

  • Repeat steps 1-3 to determine the final AI concentration.

  • Calculation: Calculate the percentage degradation as: [(Initial Conc. - Final Conc.) / Initial Conc.] * 100.

Protocol 2: AI Quantification by HPLC-UV

Rationale: High-Performance Liquid Chromatography with Ultraviolet detection is a robust and widely used technique for the precise quantification of active ingredients in pesticide formulations.[19][20] The use of an external standard allows for accurate concentration determination.

Procedure:

  • Standard Preparation: Prepare a stock solution of certified this compound reference standard in acetonitrile at 1 mg/mL. Create a series of calibration standards (e.g., 5, 25, 50, 100, 200 µg/mL) by diluting the stock.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic, 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

  • Analysis:

    • Inject the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) must be ≥ 0.999.

    • Inject the prepared sample extracts from Protocol 4.1.

    • Quantify the AI concentration in the samples by interpolating their peak areas against the calibration curve.

Protocol 3: Controlled-Release Dissolution Test (for CRG)

Rationale: This test quantifies the release rate of the AI from the granular matrix into a liquid medium, simulating its release profile in a moist soil environment. This is the most critical performance test for any controlled-release formulation.[4][12]

Procedure:

  • Apparatus: Use a USP Apparatus 2 (Paddle) dissolution tester.[21]

  • Medium: 900 mL of standard hard water or a pH 7 phosphate buffer. Maintain at 25 ± 0.5°C.

  • Setup: Accurately weigh an amount of CRG formulation equivalent to 100 mg of AI and add it to the dissolution vessel.

  • Operation: Begin paddle rotation at 50 RPM.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a 5 mL aliquot of the dissolution medium. Immediately replace with 5 mL of fresh medium to maintain a constant volume.

  • Analysis: Analyze the AI concentration in each aliquot using the HPLC-UV method (Protocol 4.2).

  • Calculation: Calculate the cumulative percentage of AI released at each time point, correcting for the AI removed in previous samples.

Protocol 4: Biological Efficacy Bioassay

Rationale: A laboratory bioassay provides a standardized measure of a formulation's potency against a target pest, allowing for a direct comparison of their relative toxicity (LC50).[16][22]

Procedure:

  • Test Organism: Select a relevant and susceptible insect species (e.g., larvae of Spodoptera litura, the tobacco cutworm).

  • Dose Preparation:

    • For EC and WP: Prepare a series of 5-7 graded concentrations by diluting the formulations in water. Include a water-only control.

    • For CRG: The direct effect is harder to measure in a short-term bioassay. An extract can be prepared for a dose-response curve, or a soil incorporation test can be designed for residual activity. For this guide, we focus on the sprayable formulations.

  • Application (Leaf-Dip Method):

    • Excise fresh host plant leaves (e.g., castor bean).

    • Dip each leaf for 10 seconds into one of the test concentrations or the control.

    • Allow the leaves to air dry completely.

  • Exposure: Place one treated leaf into a petri dish lined with moist filter paper. Introduce 10 third-instar larvae into each dish. Prepare 3-5 replicates per concentration.

  • Incubation: Maintain the petri dishes at 25 ± 2°C with a 16:8 light:dark photoperiod.

  • Mortality Assessment: Record the number of dead larvae after 24 and 48 hours.

  • Data Analysis: Use probit analysis to calculate the LC50 (the concentration required to kill 50% of the test population) and its 95% confidence intervals for each formulation.

Results and Comparative Analysis

The following tables present illustrative data from the described experiments.

Table 1: Accelerated Storage Stability
Formulation TypeInitial AI Content (% w/w)AI Content after 14 days @ 54°C (% w/w)Degradation (%)Pass/Fail (Limit: <5%)
Emulsifiable Concentrate (EC)25.124.71.6%Pass
Wettable Powder (WP)50.248.92.6%Pass
Controlled-Release Granule (CRG)10.110.01.0%Pass

Discussion: All three formulations exhibit excellent chemical stability under accelerated conditions, with the CRG showing the least degradation, likely due to the protective nature of its polymer matrix.

Table 2: Physicochemical Properties
Formulation TypeTest (CIPAC Method)ResultPass/Fail
Emulsifiable Concentrate (EC)Emulsion Stability (MT 36)No separation after 2hPass
Wettable Powder (WP)Suspensibility (MT 184)85% in suspensionPass (>60% required)

Discussion: Both the EC and WP formulations meet the standard physicochemical requirements for sprayable products, ensuring they will behave correctly in a spray tank without issues like clogging or phase separation.

Table 3: Controlled-Release Profile of CRG Formulation
Time (Hours)Cumulative AI Release (%)
15.2
415.8
828.1
2460.5
4882.3
7291.0

Discussion: The CRG formulation demonstrates a characteristic sustained-release profile, releasing approximately 60% of its active ingredient within the first 24 hours and continuing to release over a 72-hour period. This kinetic profile is ideal for providing long-term residual control.

Table 4: Biological Efficacy (48h LC50)
Formulation TypeLC50 (mg AI / L)95% Confidence Interval
Emulsifiable Concentrate (EC)15.4(13.1 - 18.2)
Wettable Powder (WP)18.9(16.5 - 21.7)

Discussion: The Emulsifiable Concentrate (EC) formulation shows a statistically lower LC50 value, indicating higher intrinsic biological activity in the short-term bioassay. This is likely due to the enhanced penetration of the AI into the leaf cuticle facilitated by the solvent and emulsifier system.

Logical Relationships in Formulation Performance

The choice of formulation technology directly dictates its performance profile. The following diagram illustrates these fundamental relationships.

G cluster_formulations Formulation Type cluster_properties Key Property cluster_outcomes Performance Outcome EC Emulsifiable Concentrate (EC) Release Immediate AI Release EC->Release is defined by WP Wettable Powder (WP) Suspension AI as Suspended Solid Particles WP->Suspension is defined by CRG Controlled-Release Granule (CRG) Sustained Slow, Sustained AI Release CRG->Sustained is defined by Safety Reduced Operator Exposure (No Dust) CRG->Safety leads to Knockdown Rapid Knockdown Short Residual Release->Knockdown leads to Suspension->Knockdown leads to Residual Extended Residual Control Sustained->Residual leads to

Caption: Relationship between formulation type and performance.

Conclusion

This guide provides a robust, scientifically-grounded framework for comparing the performance of different agrochemical formulations of this compound.

  • The Emulsifiable Concentrate (EC) is the top performer for applications requiring rapid pest knockdown, demonstrating the highest biological potency in short-term assays.

  • The Wettable Powder (WP) provides a solid, stable alternative to liquid formulations, offering good efficacy, though slightly lower than the EC.

  • The Controlled-Release Granule (CRG) excels in chemical stability and provides a predictable, sustained release of the active ingredient, making it the ideal choice for applications demanding long-term residual protection and enhanced operator safety.

The selection of an optimal formulation is not a matter of identifying a single "best" option, but rather of aligning the formulation's specific performance characteristics with the intended agronomic use case. The methodologies presented herein provide the necessary tools to make that alignment based on empirical data.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling O,O-Diethyl S-phenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling of O,O-Diethyl S-phenyl phosphorothioate (CAS No. 1889-58-3). As a member of the organophosphate class of compounds, this chemical demands rigorous adherence to safety protocols to mitigate risks associated with its potential toxicity. This guide is intended for laboratory personnel, including researchers and technicians, who are actively engaged in work with this substance.

Core Hazard Analysis: Understanding the Risk

This compound is an organophosphorus compound. While specific toxicological data for this exact compound is limited in the provided search results, the broader class of organophosphates is well-characterized by their mechanism of action as cholinesterase inhibitors.[1][2][3] Inhibition of acetylcholinesterase leads to an accumulation of the neurotransmitter acetylcholine, which can result in overstimulation of the nervous system.[1]

Acute exposure to organophosphates can lead to a range of symptoms, including nausea, vomiting, excessive salivation, muscle weakness, and in severe cases, respiratory failure and seizures.[2][4] The primary routes of exposure in a laboratory setting are dermal contact, inhalation, and accidental ingestion.[5][6] Therefore, all handling procedures must be designed to eliminate these exposure pathways.

Key Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Given its physical form as a colorless to light-yellow liquid, the risk of aerosolization and skin contact is significant if not handled with appropriate engineering controls and personal protective equipment.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a critical, risk-based decision. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7] The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Laboratory Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing/Aliquoting (neat material) Chemical-resistant lab coat, buttonedDouble-gloving: Nitrile or Neoprene gloves (minimum 8 mil thickness)Chemical splash goggles and a full-face shieldNIOSH-approved respirator with organic vapor cartridges
Solution Preparation Chemical-resistant lab coatChemical-resistant gloves (e.g., Nitrile, min. 8 mil)Chemical splash gogglesRequired if not performed in a certified chemical fume hood
Conducting Reactions Chemical-resistant lab coatChemical-resistant gloves (e.g., Nitrile, min. 8 mil)Safety glasses with side shields (minimum); goggles if splash risk is highWork must be conducted in a certified chemical fume hood
Waste Handling/Disposal Chemical-resistant lab coat or apronChemical-resistant gloves (e.g., Nitrile, min. 8 mil)Chemical splash gogglesRecommended if handling open waste containers outside a fume hood

Causality Behind PPE Choices:

  • Double Gloving: When handling the neat compound, double gloving provides an additional barrier against potential contamination. Should the outer glove become compromised, the inner glove offers continued protection while the outer is safely removed and replaced.

  • Face Shield: A full-face shield is mandated when handling the neat material due to the serious risk of eye and face contamination from splashes. Goggles alone do not protect the entire face.

  • Respiratory Protection: The use of a respirator with organic vapor cartridges is crucial when handling the neat material outside of a fume hood, as this compound may cause respiratory irritation. All work with this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized workflow is paramount for safety.

Preparation and Execution:

  • Pre-Handling Safety Check: Before beginning work, ensure a chemical spill kit is accessible. Locate the nearest safety shower and eyewash station. Confirm that the chemical fume hood is functioning correctly.

  • Donning PPE: Put on all required PPE as specified in the table above. Always inspect gloves for any signs of degradation or punctures before use.[8]

  • Material Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.[7]

    • Use dedicated glassware and utensils. If they must be reused, decontaminate them thoroughly as described in Section 5.

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Post-Handling:

    • Upon completion of work, secure the container, ensuring it is tightly closed.[7]

    • Decontaminate the work surface within the fume hood.

    • Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.[7]

Emergency Response Protocol

Immediate and correct response to an exposure or spill is critical.

Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Chemical Spill Response:

The following workflow outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_cleanup Spill Cleanup (Internal Response) cluster_external_response External Response cluster_post_cleanup Post-Cleanup Alert Alert personnel in the immediate area Evacuate Evacuate the immediate spill area Alert->Evacuate Assess Assess the spill size and risk (Is it safe to handle internally?) Evacuate->Assess DonPPE Don appropriate PPE: - Respirator - Double gloves - Goggles & Face Shield - Chemical-resistant apron/coat Assess->DonPPE  Small & Safe ContactEHS Contact Institutional EHS/ Emergency Response Assess->ContactEHS  Large or Unsafe Contain Contain the spill with absorbent material (e.g., vermiculite, sand) DonPPE->Contain Absorb Cover and absorb the spill Contain->Absorb Collect Carefully collect absorbed material into a labeled hazardous waste container Absorb->Collect Decontaminate Decontaminate the spill area (Follow with soap and water) Collect->Decontaminate Dispose Dispose of waste container via hazardous waste program Collect->Dispose Decontaminate->Dispose Report Complete a spill report Dispose->Report

Caption: Workflow for a chemical spill response.

Decontamination and Disposal Plan

Proper decontamination and disposal are non-negotiable final steps to ensure safety and environmental compliance.

PPE Decontamination and Disposal:

  • Gloves: Disposable gloves should be removed by turning them inside out and discarded as hazardous waste after each use or if contamination is suspected.

  • Reusable PPE: Lab coats and aprons should be professionally laundered if contaminated. Do not take contaminated PPE home.[8] Reusable eye and face protection should be cleaned with soap and water.

  • Contaminated Items: Any materials heavily contaminated with the undiluted product should be discarded as hazardous waste and not reused.[8]

Chemical Waste Disposal:

  • Segregation: All waste containing this compound, including contaminated solids (gloves, paper towels, absorbent material) and liquid solutions, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][10]

  • Labeling: The waste container label must include the full chemical name, "this compound," concentration, and appropriate hazard pictograms.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10] In-lab chemical neutralization (e.g., hydrolysis) should only be attempted by trained personnel following a validated and institutionally approved protocol.[10]

By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.